molecular formula C20H21CaN7O6 B607527 Arfolitixorin calcium CAS No. 1148151-21-6

Arfolitixorin calcium

Cat. No.: B607527
CAS No.: 1148151-21-6
M. Wt: 495.5 g/mol
InChI Key: AKUPTUNGFOADRT-KZCZEQIWSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folitixorin calcium, (6R)- is the calcium salt of the substrate used by the enzyme methylenetetrahydrofolate reductase (MTHFR) to generate 5-methyltetrahydrofolate (5-MTHF, or levomefolic acid).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1148151-21-6

Molecular Formula

C20H21CaN7O6

Molecular Weight

495.5 g/mol

IUPAC Name

calcium (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13+;/m1./s1

InChI Key

AKUPTUNGFOADRT-KZCZEQIWSA-L

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin calcium, (6R)-;  5,10-Methylene-(6R)-tetrahydrofolic acid calcium salt; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of [6R]-5,10-Methylene-tetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[6R]-5,10-Methylene-tetrahydrofolate ([6R]-CH2-H4folate) is a pivotal cofactor in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for epigenetic regulation.[1] As the natural diastereoisomer, [6R]-CH2-H4folate serves as the direct one-carbon donor for thymidylate synthase in the synthesis of dTMP from dUMP, a critical step in DNA synthesis and repair.[2][3] Its central role in these pathways makes it a key molecule of interest for researchers in biochemistry, oncology, and drug development. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of [6R]-5,10-methylene-tetrahydrofolate, including detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

One-Carbon Metabolism Signaling Pathway

The following diagram illustrates the central role of [6R]-5,10-methylene-tetrahydrofolate within the interconnected folate and methionine cycles.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF [6R]-5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) Methylene_THF->DHF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF DHF->THF dUMP dUMP dTMP dTMP dUMP->dTMP MTHFR MTHFR Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine Methyltransferases Methyltransferases Acceptor Acceptor Methyl_Acceptor Methylated Acceptor Acceptor->Methyl_Acceptor SHMT SHMT TS Thymidylate Synthase DHFR DHFR MS Methionine Synthase

Caption: The central role of [6R]-5,10-methylene-tetrahydrofolate in one-carbon metabolism.

Synthesis of [6R]-5,10-Methylene-tetrahydrofolate

The synthesis of the specific [6R] diastereoisomer of 5,10-methylene-tetrahydrofolate can be achieved through enzymatic methods, which offer high stereospecificity. A common approach involves the use of serine hydroxymethyltransferase (SHMT) with the natural [6R]-tetrahydrofolate as a substrate. Alternatively, a one-pot enzymatic synthesis using dihydrofolate reductase can produce the desired stereoisomer, followed by purification to separate it from any remaining reactants or byproducts.[4]

Experimental Workflow: Enzymatic Synthesis and Purification

The following diagram outlines the general workflow for the enzymatic synthesis and subsequent purification of [6R]-5,10-methylene-tetrahydrofolate.

Synthesis_Workflow Start Start: Prepare Reaction Mixture ([6R]-THF, Serine, SHMT, Buffer) Incubation Incubate Reaction Mixture (e.g., 37°C, specific time) Start->Incubation Quench Quench Reaction (e.g., acid precipitation) Incubation->Quench Centrifugation Centrifugation to Remove Precipitated Protein Quench->Centrifugation Purification Purification of Supernatant (DEAE-Cellulose or Chiral HPLC) Centrifugation->Purification Fraction_Collection Collect Fractions Containing [6R]-5,10-Methylene-THF Purification->Fraction_Collection Characterization Characterization (UV-Vis, HPLC, LC-MS/MS, NMR) Fraction_Collection->Characterization Lyophilization Lyophilization to Obtain Dry Powder Fraction_Collection->Lyophilization Final_Product Final Product: [6R]-5,10-Methylene-tetrahydrofolate Characterization->Final_Product Confirm Identity and Purity Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of [6R]-5,10-methylene-THF.

Detailed Experimental Protocol: Enzymatic Synthesis using SHMT

This protocol is adapted from established methodologies for the enzymatic synthesis of folate derivatives.[5][6]

Materials:

  • [6R]-Tetrahydrofolate ([6R]-THF)

  • L-Serine

  • Recombinant Serine Hydroxymethyltransferase (SHMT)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (50 mM, pH 7.5) containing 10 mM 2-mercaptoethanol

  • Trifluoroacetic acid (TFA)

  • DEAE-Cellulose chromatography column

  • Ammonium bicarbonate buffer gradient (0.01 M to 1 M)

Procedure:

  • Prepare a reaction mixture containing 1 mM [6R]-THF, 5 mM L-Serine, 0.1 mM PLP, and an appropriate amount of SHMT in potassium phosphate buffer.

  • Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.

  • Stop the reaction by adding TFA to a final concentration of 1% to precipitate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Load the supernatant onto a DEAE-cellulose column pre-equilibrated with 0.01 M ammonium bicarbonate buffer.

  • Elute the product using a linear gradient of 0.01 M to 1 M ammonium bicarbonate buffer.

  • Collect fractions and monitor the absorbance at 280 nm.

  • Pool the fractions containing [6R]-5,10-methylene-tetrahydrofolate.

  • Lyophilize the pooled fractions to obtain the final product as a dry powder.

Characterization of [6R]-5,10-Methylene-tetrahydrofolate

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized [6R]-5,10-methylene-tetrahydrofolate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Quantitative Data Summary

The following table summarizes key quantitative data for the characterization of [6R]-5,10-methylene-tetrahydrofolate. Note that specific values may vary depending on the exact experimental conditions.

ParameterMethodTypical Value/RangeReference
Purity HPLC>95%[7]
Yield Enzymatic SynthesisHigh (dependent on enzyme activity and reaction conditions)[4]
UV-Vis λmax UV-Vis Spectroscopy~290 nm in neutral buffer[8]
Molar Absorptivity (ε) UV-Vis Spectroscopy~32,000 M⁻¹cm⁻¹ at 290 nm-
Molecular Weight Mass Spectrometry457.17 g/mol (monoisotopic mass)[9]
Retention Time Chiral HPLCVaries with column and mobile phase; allows separation from [6S] isomer[7]
Experimental Protocols for Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

A crucial step in characterization is to confirm the diastereomeric purity. This can be achieved using a chiral stationary phase.[7]

  • Column: Bovine serum albumin (BSA)-bonded silica column.

  • Mobile Phase: Isocratic elution with 25 mM sodium phosphate buffer (pH 7.4).

  • Detection: UV detector at 280 nm.

  • Expected Outcome: Baseline separation of the [6R] and [6S] diastereoisomers. The biologically inactive [6R]-isomer typically elutes before the active [6S]-isomer of related folate derivatives like 5-methyltetrahydrofolate, though this should be confirmed with standards if available.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides sensitive and specific detection and quantification.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile with an acidic modifier (e.g., 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MRM Transition: Monitor the transition of the parent ion (m/z 458.2) to a characteristic product ion.

3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the concentration and confirm the presence of the pterin ring system.

  • Solvent: 50 mM potassium phosphate buffer (pH 7.2) containing 10 mM 2-mercaptoethanol.

  • Procedure: Record the absorbance spectrum from 200 to 400 nm.

  • Expected Outcome: An absorbance maximum (λmax) around 290 nm. The concentration can be calculated using the Beer-Lambert law and the molar absorptivity.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Due to the complexity of the molecule and potential for degradation, samples should be freshly prepared in a deuterated buffer containing antioxidants.

  • Solvent: Deuterated phosphate buffer (e.g., in D₂O) with 2-mercaptoethanol-d₆.

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, COSY, and HSQC.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of [6R]-5,10-methylene-tetrahydrofolate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals working in the fields of biochemistry, drug discovery, and development. The methodologies outlined herein will enable the reliable production and validation of this critical one-carbon metabolism cofactor for further investigation into its biological roles and therapeutic potential.

References

Preclinical Profile of Arfolitixorin: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of 5-fluorouracil (5-FU) chemotherapy. Unlike leucovorin, the current standard of care, arfolitixorin is the active metabolite and does not require enzymatic conversion, potentially offering a more consistent and potentiation of 5-FU's cytotoxic effects. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of arfolitixorin, summarizing key data from in vitro and in vivo studies. The available preclinical evidence suggests a dose-dependent enhancement of 5-FU's anti-tumor activity and a safety profile that supports its clinical development.

Introduction

Arfolitixorin is the hemisulfate salt of the bioactive cofactor [6R]-5,10-MTHF.[1] It is designed to increase the efficacy of 5-FU by stabilizing the ternary complex formed between the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS).[1] This stabilization enhances the inhibition of TS, a critical enzyme in DNA synthesis, leading to increased cytotoxicity in proliferating cancer cells. Because arfolitixorin is the directly active molecule, it bypasses the need for metabolic activation, a process that can be variable among patients and potentially limit the efficacy of leucovorin.[2]

Preclinical Pharmacology

Mechanism of Action

The primary mechanism of action of arfolitixorin is the potentiation of 5-FU-mediated inhibition of thymidylate synthase (TS). 5-FU's active metabolite, FdUMP, competes with the endogenous substrate, deoxyuridine monophosphate (dUMP), for binding to TS. The formation of a stable ternary complex between FdUMP, TS, and a reduced folate cofactor is essential for sustained inhibition of the enzyme and subsequent disruption of DNA synthesis. Arfolitixorin, as the active folate [6R]-5,10-MTHF, directly participates in the formation of this inhibitory complex.[1]

cluster_0 Cellular Uptake and Action Arfolitixorin Arfolitixorin Ternary_Complex Inhibitory Ternary Complex (TS + FdUMP + Arfolitixorin) Arfolitixorin->Ternary_Complex Stabilizes 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolized to FdUMP->Ternary_Complex Binds to TS TS TS TS->Ternary_Complex dUMP dUMP Ternary_Complex->dUMP Blocks conversion DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibits dTMP dTMP dUMP->dTMP TS-mediated conversion dTMP->DNA_Synthesis Leads to Cell_Death Apoptosis DNA_Synthesis->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of arfolitixorin in potentiation of 5-FU cytotoxicity.

In Vitro and In Vivo Efficacy

Recent preclinical studies have demonstrated a clear dose-response relationship for arfolitixorin's efficacy when used in combination with 5-FU.[3] These studies, conducted by Oncosyne AS in collaboration with Akershus University Hospital in Oslo and at the Surgical Oncology Laboratory (SOL) at Sahlgrenska University Hospital in Gothenburg, have shown that increased doses of arfolitixorin lead to significantly higher anti-tumor efficacy.[3]

A key finding from the study at SOL was that increased doses of the comparator, leucovorin, in combination with 5-FU did not result in higher efficacy, highlighting a potentially significant therapeutic advantage for arfolitixorin.[3]

Furthermore, the investigator-initiated Modelle study, conducted at Sahlgrenska University Hospital, evaluated the effect of arfolitixorin at the tissue level in patients with colorectal cancer liver metastases. The results indicated a dose-dependent inhibition of thymidylate synthase (TS) in the metastases.[3] Specifically, higher concentrations of the active substance were found in the liver metastatic tissue with arfolitixorin compared to leucovorin, and increased TS inhibition was observed with a higher dose of arfolitixorin.[4]

Table 1: Summary of Preclinical Efficacy Studies

Study / InstitutionModelKey FindingsReference
Oncosyne AS / Akershus University HospitalPreclinical modelsIncreased doses of arfolitixorin with 5-FU led to significantly higher efficacy.[3]
Surgical Oncology Laboratory (SOL) / Sahlgrenska University HospitalPreclinical modelsArfolitixorin showed a clear dose-response relationship in efficacy with 5-FU, which was not observed with leucovorin.[3]
Modelle Study / Sahlgrenska University HospitalHuman colorectal cancer liver metastasesArfolitixorin resulted in significantly higher concentrations of the active substance in metastatic tissue compared to leucovorin. Dose-dependent increase in thymidylate synthase (TS) inhibition was observed.[4]
Experimental Protocols

Detailed experimental protocols for the aforementioned preclinical studies are not yet fully published. However, based on standard methodologies, the following outlines the likely approaches taken.

In Vitro Cytotoxicity Assay Protocol (General)

  • Cell Culture: Human colorectal cancer cell lines (e.g., HT-29, HCT116) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of arfolitixorin and 5-FU concentrations for a specified duration (e.g., 72 hours). Control groups include untreated cells, cells treated with 5-FU alone, and cells treated with leucovorin and 5-FU.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of 5-FU is calculated for each concentration of arfolitixorin or leucovorin to determine the degree of potentiation.

Start Start Cell_Seeding Seed CRC cells in 96-well plates Start->Cell_Seeding Treatment Treat with arfolitixorin + 5-FU matrix Cell_Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo® assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values and potentiation Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro cytotoxicity assay of arfolitixorin.

In Vivo Xenograft Study Protocol (General)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human colorectal cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Animals are randomized into treatment groups (e.g., vehicle control, 5-FU alone, 5-FU + leucovorin, 5-FU + varying doses of arfolitixorin). Treatments are administered according to a defined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.

Preclinical Toxicology

Detailed preclinical toxicology data for arfolitixorin are not extensively available in the public domain. However, the progression of arfolitixorin to Phase III clinical trials and the positive feedback from regulatory agencies such as the FDA on the preclinical safety profile suggest that a comprehensive toxicology package has been completed and reviewed.[5]

Standard preclinical toxicology evaluations for a new drug candidate typically include:

  • Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

  • Safety pharmacology studies to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity studies (e.g., Ames test, in vitro and in vivo micronucleus tests) to evaluate the potential for mutagenicity and clastogenicity.

  • Reproductive and developmental toxicology (DART) studies to assess the effects on fertility, embryonic development, and pre- and postnatal development.

  • Carcinogenicity studies for drugs intended for long-term use, although these may be waived for oncology indications in certain contexts.

Table 2: Standard Preclinical Toxicology Studies (General)

Study TypePurpose
Single-Dose ToxicityTo determine the maximum tolerated dose (MTD) and acute toxic effects.
Repeat-Dose ToxicityTo identify target organs of toxicity and establish the NOAEL.
Safety PharmacologyTo assess effects on vital organ systems (cardiovascular, respiratory, CNS).
GenotoxicityTo evaluate the potential to cause genetic mutations or chromosomal damage.
Reproductive & Developmental Toxicology (DART)To assess effects on fertility and fetal development.

Conclusion

The available preclinical data for arfolitixorin support its mechanism of action as a direct-acting folate that potentiates the anti-tumor activity of 5-FU. In vitro and in vivo studies have demonstrated a clear dose-response relationship for its efficacy, a characteristic not observed with leucovorin. While detailed public data on the comprehensive toxicology of arfolitixorin is limited, its advancement through late-stage clinical trials indicates a preclinical safety profile acceptable to regulatory authorities. Further publication of the detailed preclinical pharmacology and toxicology data would be beneficial to the scientific community for a more complete understanding of this promising therapeutic agent.

References

Arfolitixorin's Role in Folate-Dependent Enzymatic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arfolitixorin, the (6R)-isomer of 5,10-methylenetetrahydrofolate (MTHF), is a novel folate-based biomodulator developed to enhance the efficacy of chemotherapeutic agents that target folate-dependent pathways, most notably 5-fluorouracil (5-FU). Unlike its predecessor, leucovorin, which is a racemic mixture requiring multi-step enzymatic conversion to its active form, arfolitixorin is the direct, biologically active metabolite. This key characteristic circumvents the variability in metabolic activation observed with leucovorin, potentially leading to a more consistent and potentiation of the anticancer effects of 5-FU. This technical guide provides an in-depth exploration of arfolitixorin's mechanism of action, its interaction with thymidylate synthase, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visualizations of the relevant biological pathways and clinical trial designs are included to support further research and development in this area.

Introduction: The Folate Pathway and Cancer Therapy

Folate, a B-vitamin, plays a critical role in one-carbon metabolism, a network of interconnected biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and the methylation of DNA, RNA, and proteins. Rapidly proliferating cancer cells have a high demand for these metabolic products to sustain their growth and division. Consequently, the folate pathway has long been a key target for anticancer therapies.

One of the most widely used chemotherapeutic agents, 5-fluorouracil (5-FU), exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor, effectively shutting down dTMP production and leading to "thymineless death."

Leucovorin, a synthetic form of folic acid, has been the standard-of-care biomodulator used in conjunction with 5-FU to enhance its anticancer activity. Leucovorin is converted intracellularly to various reduced folates, including 5,10-methylenetetrahydrofolate (MTHF), which stabilizes the FdUMP-TS complex. However, the metabolic activation of leucovorin is dependent on several enzymes and can be a source of inter-patient variability in treatment response.

Arfolitixorin: A Direct-Acting Folate

Arfolitixorin is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the naturally occurring and biologically active isomer of MTHF. Its primary advantage lies in its ability to directly participate in the formation of the inhibitory ternary complex with TS and FdUMP, bypassing the need for enzymatic activation.[1] This direct mechanism of action is hypothesized to provide a more consistent and potentially greater potentiation of 5-FU's cytotoxic effects.

Mechanism of Action: Potentiation of Thymidylate Synthase Inhibition

The core mechanism of arfolitixorin's action is the stabilization of the inhibitory complex formed between FdUMP and thymidylate synthase. This ternary complex prevents the normal substrate, deoxyuridine monophosphate (dUMP), from binding to the enzyme, thereby blocking the synthesis of dTMP, a crucial precursor for DNA replication and repair.[2][3] The direct availability of the active [6R]-MTHF cofactor from arfolitixorin is intended to maximize the formation and stability of this inhibitory complex.

cluster_0 Leucovorin Activation Pathway cluster_1 Arfolitixorin Direct Action cluster_2 Thymidylate Synthesis and Inhibition Leucovorin Leucovorin ([6R,S]-5-formyl-THF) MTHFS Methenyltetrahydrofolate Synthetase Leucovorin->MTHFS Multiple Steps THF Tetrahydrofolate MTHFS->THF SHMT Serine Hydroxymethyl- transferase MethyleneTHF [6R,S]-5,10-Methylene-THF SHMT->MethyleneTHF DHF Dihydrofolate DHFR Dihydrofolate Reductase DHF->DHFR DHFR->THF THF->SHMT TS Thymidylate Synthase (TS) MethyleneTHF->TS Provides Cofactor Arfolitixorin Arfolitixorin ([6R]-5,10-Methylene-THF) Arfolitixorin->TS dTMP dTMP TS->dTMP Methylation TernaryComplex Inactive Ternary Complex (TS-FdUMP-Arfolitixorin) dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA FdUMP 5-FU -> FdUMP FdUMP->TS TernaryComplex->DNA Inhibition cluster_0 Patient Screening and Randomization cluster_1 Treatment Arms cluster_2 Treatment and Follow-up cluster_3 Endpoints Screening Patient Screening (Metastatic Colorectal Cancer, First-Line Treatment) Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: Arfolitixorin (120 mg/m²) + mFOLFOX6 + Bevacizumab Randomization->ArmA ArmB Arm B: Leucovorin (400 mg/m²) + mFOLFOX6 + Bevacizumab Randomization->ArmB Treatment Treatment until Disease Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment FollowUp Follow-up for PFS and OS Treatment->FollowUp PrimaryEndpoint Primary Endpoint: Overall Response Rate (ORR) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety FollowUp->SecondaryEndpoints

References

The Advent of Arfolitixorin: A Technical Guide to a Novel 5-FU Modulator in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of colorectal cancer treatment has long been dominated by 5-fluorouracil (5-FU)-based chemotherapy regimens. The efficacy of 5-FU is critically dependent on the intracellular availability of reduced folates, which act as cofactors to stabilize the inhibitory complex with its target enzyme, thymidylate synthase (TS). Leucovorin, a synthetic folate, has been the standard of care for decades, yet its multi-step and variable enzymatic activation to the active cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), presents a significant clinical limitation. Arfolitixorin, the hemisulfate salt of [6R]-MTHF, has been developed to bypass this metabolic bottleneck by providing the active folate directly. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of arfolitixorin, presenting key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of its biochemical and clinical pathways.

Introduction: The Rationale for a Direct-Acting Folate

5-Fluorouracil, a cornerstone of chemotherapy for solid tumors, particularly metastatic colorectal cancer (mCRC), exerts its cytotoxic effect primarily through the inhibition of thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA replication. The 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a ternary complex with TS and the reduced folate cofactor [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), leading to the inhibition of DNA synthesis and repair, and ultimately, cell death[1].

The clinical efficacy of 5-FU is significantly enhanced by the co-administration of a folate. Leucovorin, a racemic mixture of the 5-formyl derivative of tetrahydrofolate, has been the standard agent used for this purpose. However, leucovorin is a prodrug that requires intracellular conversion to [6R]-MTHF through a series of enzymatic steps. The efficiency of this conversion can be highly variable among patients due to genetic polymorphisms in folate-metabolizing enzymes, potentially leading to suboptimal 5-FU efficacy[2][3].

Arfolitixorin emerges as a novel therapeutic agent designed to overcome the limitations of leucovorin. As the direct, biologically active form of [6R]-MTHF, arfolitixorin does not require metabolic activation, thereby ensuring a more consistent and potentially higher intracellular concentration of the critical cofactor for TS inhibition[2][4][5]. Preclinical studies have suggested a dose-response relationship for arfolitixorin in enhancing 5-FU's effect, a phenomenon not observed with leucovorin[6].

Mechanism of Action: Stabilizing the Ternary Complex

Arfolitixorin's primary mechanism of action is the potentiation of 5-FU-mediated inhibition of thymidylate synthase. By directly supplying [6R]-MTHF, arfolitixorin facilitates the formation of a stable ternary complex with FdUMP and TS. This stabilization enhances the inhibition of TS, leading to a more profound and sustained depletion of thymidine pools, thereby arresting DNA synthesis in rapidly dividing cancer cells[3][4].

cluster_0 Cellular Environment Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) TernaryComplex Stable Ternary Complex (TS-FdUMP-[6R]-MTHF) Arfolitixorin->TernaryComplex Directly provides FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolized to FdUMP->TernaryComplex TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP Catalyzes TS->TernaryComplex dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA TernaryComplex->DNA Inhibits

Figure 1: Arfolitixorin's Mechanism of Action.

Clinical Development and Quantitative Data

The clinical development of arfolitixorin has progressed through several key studies, primarily in the context of metastatic colorectal cancer.

Phase I/II Study (ISO-CC-005)

This open-label, multicenter study (NCT02244632) evaluated the safety, tolerability, and efficacy of escalating doses of arfolitixorin (30, 60, 120, and 240 mg/m²) in combination with 5-FU-based chemotherapy in patients with mCRC[2][5][7].

Table 1: Key Pharmacokinetic and Efficacy Data from the ISO-CC-005 Study

ParameterValueReference
Pharmacokinetics (n=35)
Average tmax for [6R]-MTHF10 minutes[2][7][8]
Dose-responseLinear increase in AUC from 30 to 240 mg/m²[2][7][8]
AccumulationNo accumulation observed with repeated administration[2][7][8]
Efficacy (at 8 weeks, n=57)
Objective Response Rate (ORR)15.8% (all partial responses)[2][7][8]
Stable Disease (SD)57.9%[2][7][8]
Extension Arm (120 mg/m², n=19, first-line)
Early Tumor Shrinkage (>20%)47%[9][10]
The Modelle-001 Trial

This investigator-initiated trial was designed to directly compare the effects of arfolitixorin and leucovorin on TS inhibition in colorectal liver metastases[11]. Patients received either leucovorin (60 mg/m²) or arfolitixorin (30 mg/m² or 120 mg/m²) with 5-FU preoperatively[4][11].

Table 2: Key Findings from the Modelle-001 Trial

ParameterArfolitixorinLeucovorinp-valueReference
[6R]-MTHF Levels in Metastases Significantly higherLower<0.05[11]
TS Inhibition in Metastases HigherLowerNot statistically significant[4][11]
Phase III AGENT Study (NCT03750786)

The AGENT study was a randomized, multicenter, open-label Phase III trial that compared the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (modified FOLFOX-6) in the first-line treatment of mCRC[12][13]. A total of 490 patients were randomized to receive either arfolitixorin (120 mg/m²) or leucovorin (400 mg/m²)[4].

Table 3: Primary and Secondary Efficacy Endpoints from the AGENT Study

EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)p-valueReference
Overall Response Rate (ORR) 48.2%49.4%0.57[4][14]
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38[4][14]
Median Overall Survival (OS) 23.8 months28.0 months0.78[4][14]

The AGENT study did not meet its primary endpoint of superiority for arfolitixorin over leucovorin in terms of ORR[4][14]. The study authors suggested that the dose of arfolitixorin (120 mg/m²) may have been suboptimal[4][14].

Ongoing and Future Research (NCT06922383)

A new Phase Ib/II study is currently underway to investigate higher doses of arfolitixorin in combination with 5-FU, oxaliplatin, and bevacizumab in the first-line treatment of mCRC[8][15]. This study aims to determine the optimal dose and administration duration of arfolitixorin[8].

Experimental Protocols

AGENT Study (NCT03750786) Protocol

cluster_0 AGENT Clinical Trial Workflow PatientScreening Patient Screening (mCRC, 1st Line) Randomization Randomization (1:1) PatientScreening->Randomization ArmA Arm A: Arfolitixorin (120 mg/m²) + mFOLFOX6 + Bevacizumab Randomization->ArmA ArmB Arm B: Leucovorin (400 mg/m²) + mFOLFOX6 + Bevacizumab Randomization->ArmB Treatment Treatment Cycles (every 14 days) ArmA->Treatment ArmB->Treatment TumorAssessment Tumor Assessment (RECIST 1.1 every 8 weeks) Treatment->TumorAssessment TumorAssessment->Treatment Continue until progression EndpointAnalysis Primary Endpoint: Overall Response Rate (ORR) Secondary Endpoints: PFS, OS, DoR TumorAssessment->EndpointAnalysis

Figure 2: AGENT Study Workflow.
  • Patient Population: Patients with unresectable metastatic colorectal adenocarcinoma, eligible for first-line therapy with 5-FU, oxaliplatin, and bevacizumab, with an ECOG performance status of 0 or 1[12][13].

  • Treatment Regimen:

    • Arfolitixorin Arm: Arfolitixorin 120 mg/m² administered as two intravenous bolus doses of 60 mg/m²[4].

    • Leucovorin Arm: Leucovorin 400 mg/m² as a single intravenous infusion[4].

    • Both arms received modified FOLFOX-6 (oxaliplatin and 5-FU) and bevacizumab every 14 days[12][13].

  • Assessments: Tumor assessments were performed every 8 weeks according to RECIST 1.1 criteria[4]. Safety was monitored throughout the study.

Modelle-001 Trial Methodology
  • Objective: To compare the effects of arfolitixorin and leucovorin on TS inhibition and folate concentrations in colorectal liver metastases[11].

  • Procedure:

    • Thirty patients with colorectal liver metastases scheduled for surgery were enrolled[4].

    • Patients received a single intravenous bolus of either leucovorin (60 mg/m²) or arfolitixorin (30 mg/m² or 120 mg/m²) followed by 5-FU[4][11].

    • Tumor and adjacent liver parenchyma tissue samples were collected during surgery.

    • Levels of folate metabolites ([6R]-MTHF) and TS inhibition were measured in the tissue samples[4][11]. The abstract indicates that folate levels and TS inhibition were determined by LC-MS/MS.

Future Directions and Conclusion

The development of arfolitixorin represents a rational and targeted approach to optimizing 5-FU-based chemotherapy. While the pivotal AGENT trial did not demonstrate superiority over leucovorin at the tested dose, the findings from the Modelle-001 study provide a strong pharmacodynamic rationale for its continued investigation[4][11]. The significantly higher concentrations of the active folate, [6R]-MTHF, in tumor tissue following arfolitixorin administration underscore its potential to more effectively modulate 5-FU's activity[11].

The ongoing Phase Ib/II study exploring higher doses of arfolitixorin will be critical in determining if a dose-dependent effect on clinical efficacy can be established[8][15]. Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from a direct-acting folate, potentially those with low expression of folate-metabolizing enzymes.

References

Early-Stage In Vitro Efficacy of Arfolitixorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and findings from early-stage in vitro studies on the efficacy of arfolitixorin. Arfolitixorin, the immediate active form of 5,10-methylenetetrahydrofolate ([6R]-MTHF), is a folate-based biomodulator designed to enhance the cytotoxic effects of 5-fluorouracil (5-FU) in the treatment of colorectal cancer (CRC). Unlike its predecessor, leucovorin, arfolitixorin does not require metabolic activation, suggesting a potential for more consistent and potentiation of 5-FU's anticancer activity.

Core Mechanism of Action

Arfolitixorin's primary mechanism of action is to enhance the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] In the presence of 5-FU, its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), competes with the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site on TS. Arfolitixorin, as the active folate cofactor, stabilizes the binding of FdUMP to TS, forming a stable ternary complex.[2][3] This stable complex effectively sequesters the enzyme, leading to a prolonged inhibition of dTMP synthesis, depletion of thymidine triphosphate (TTP), and subsequent induction of "thymineless death" in rapidly proliferating cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vitro studies, focusing on the cytotoxicity of arfolitixorin in colorectal cancer models.

Treatment Agent(s)Cell/Tumoroid ModelAssayEndpointValueCitation
Arfolitixorin (single agent)Patient-Derived Tumoroids (CRC)Cytotoxicity AssayMedian IC5039 µM (range: 30-61 µM)[1]
5-Fluorouracil (5-FU)Patient-Derived Tumoroids (CRC)Cytotoxicity AssayMedian IC504.5 µM (range: 1.8-10 µM)[1]
OxaliplatinPatient-Derived Tumoroids (CRC)Cytotoxicity AssayMedian IC501.0 µM[1]

Table 1: Single-Agent Cytotoxicity in Patient-Derived Colorectal Cancer Tumoroids.

Treatment CombinationCell/Tumoroid ModelObservationCitation
Arfolitixorin + 5-FUPatient-Derived Tumoroids (CRC)Synergistic cytotoxic effect[1]
Arfolitixorin + OxaliplatinPatient-Derived Tumoroids (CRC)Additive effect[1]
Leucovorin (8-80 µM) + 5-FU/OxaliplatinPatient-Derived Tumoroids (CRC)No single-agent activity observed[1]

Table 2: In Vitro Combination Effects of Arfolitixorin in Patient-Derived Colorectal Cancer Tumoroids.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to evaluate the efficacy of arfolitixorin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the impact of arfolitixorin, alone or in combination with other chemotherapeutic agents, on the viability of colorectal cancer cells.[4][5][6]

a. Materials:

  • Colorectal cancer cell lines (e.g., HT-29, HCT116) or patient-derived tumoroids

  • Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)

  • Arfolitixorin, 5-FU, Oxaliplatin (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For patient-derived tumoroids, dissociate and seed according to established protocols. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of arfolitixorin, 5-FU, and oxaliplatin in culture medium. For combination studies, prepare fixed-ratio or fixed-dose combinations.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Thymidylate Synthase (TS) Activity Assay (Spectrophotometric Method)

This protocol outlines a spectrophotometric method to measure the enzymatic activity of thymidylate synthase and its inhibition by arfolitixorin in the presence of FdUMP.[7]

a. Materials:

  • Purified recombinant human thymidylate synthase (hTS) or cell lysates from treated cancer cells

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl2, 1 mM DTT)

  • dUMP (deoxyuridine monophosphate) solution

  • [6R]-5,10-methylenetetrahydrofolate (as a substrate, or arfolitixorin as the modulator)

  • FdUMP (5-fluoro-2'-deoxyuridine-5'-monophosphate)

  • UV/Vis spectrophotometer

b. Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, dUMP, and [6R]-5,10-methylenetetrahydrofolate.

  • Inhibitor Addition: For inhibition studies, add varying concentrations of FdUMP and a fixed concentration of arfolitixorin to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the hTS enzyme or cell lysate to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at regular intervals. This increase corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of TS inhibition for each inhibitor concentration relative to the uninhibited control. Calculate kinetic parameters such as Ki (inhibition constant) using appropriate enzyme kinetic models.

Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of arfolitixorin in colorectal cancer cells.

a. Materials:

  • Colorectal cancer cell lines

  • Radiolabeled arfolitixorin (e.g., [3H]-arfolitixorin) or a fluorescently labeled analog

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation counter or flow cytometer/fluorescence microscope

  • Cell culture plates (e.g., 24-well plates)

b. Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them in fresh uptake buffer for a short period at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the labeled arfolitixorin to the wells at various concentrations and for different time points.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular labeled compound.

  • Cell Lysis and Measurement:

    • For radiolabeled compounds, lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled compounds, analyze the cells using flow cytometry or visualize them with a fluorescence microscope.

  • Data Analysis: Quantify the amount of intracellular arfolitixorin at each time point and concentration. Determine uptake kinetics parameters such as Vmax and Km.

Visualizations

Signaling Pathway

Arfolitixorin_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Arfolitixorin_in Arfolitixorin Arfolitixorin->Arfolitixorin_in Cellular Uptake FiveFU 5-Fluorouracil (5-FU) FiveFU_in 5-FU FiveFU->FiveFU_in Cellular Uptake Ternary_Complex Stable Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin_in->Ternary_Complex FdUMP FdUMP FiveFU_in->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dTMP dTMP TS->dTMP Catalysis Ternary_Complex->TS Inhibition DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibition dUMP dUMP dUMP->TS Natural Substrate dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of arfolitixorin in enhancing 5-FU cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cell Culture (CRC cell lines or patient-derived tumoroids) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Arfolitixorin, 5-FU, etc.) Treatment 4. Compound Treatment (Single agent or combination) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay 6. MTT Assay (Cell Viability) Incubation->MTT_Assay Data_Acquisition 7. Data Acquisition (Absorbance Reading) MTT_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 determination, synergy analysis) Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

References

The Cellular Dynamics of Arfolitixorin: A Technical Guide to Uptake and Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arfolitixorin, the active metabolite of leucovorin, represents a strategic advancement in folate-based chemotherapy, primarily in combination with 5-fluorouracil (5-FU) for the treatment of metastatic colorectal cancer (mCRC). Unlike its predecessors, arfolitixorin, or [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is administered in its biologically active form, circumventing the need for intracellular enzymatic conversion. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of arfolitixorin in cancer cells, presenting key quantitative data, detailed experimental protocols from pivotal clinical trials, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The efficacy of 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens, is dependent on the intracellular availability of reduced folates. These folates act as cofactors, stabilizing the binding of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS). This forms a stable ternary complex that inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[1][2] Leucovorin, a commonly used folate, requires a multi-step enzymatic conversion to its active form, [6R]-MTHF.[3][4] This conversion can be inefficient in some patients, leading to variable treatment outcomes.[3]

Arfolitixorin is the hemisulfate salt of [6R]-MTHF and is administered directly in its active form.[1] This approach is hypothesized to result in higher and more consistent intracellular concentrations of the active cofactor, thereby enhancing the anti-tumor activity of 5-FU across a broader patient population.[5] Understanding the cellular transport and metabolic fate of arfolitixorin is critical for optimizing its therapeutic use and developing strategies to overcome potential resistance.

Cellular Uptake of Arfolitixorin

The primary mechanism for the cellular uptake of arfolitixorin is carrier-mediated transport via the reduced folate carrier (RFC).[6] The RFC is widely expressed in various tissues, including colon tumors and colon cancer cell lines.[6] The expression levels of folate transporters, such as RFC and the proton-coupled folate transporter (PCFT), can influence the intracellular concentration of arfolitixorin and, consequently, the efficacy of 5-FU-based therapy.[7]

Intracellular Metabolism and Mechanism of Action

Upon entering the cancer cell, arfolitixorin does not require metabolic activation.[3][4] It directly participates in the potentiation of 5-FU's cytotoxic effects. The core of its mechanism of action is the formation of a stable ternary complex with thymidylate synthase (TS) and FdUMP, the active metabolite of 5-FU.[1][2] This complex effectively inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication, leading to cell cycle arrest and apoptosis.[1][2]

dot

Arfolitixorin_Mechanism_of_Action cluster_cell Cancer Cell Arfolitixorin_ext Arfolitixorin ([6R]-5,10-MTHF) RFC RFC Transporter Arfolitixorin_ext->RFC Uptake Cell_Membrane Cell Membrane Arfolitixorin_int Intracellular Arfolitixorin RFC->Arfolitixorin_int Ternary_Complex Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin_int->Ternary_Complex FU_ext 5-Fluorouracil (5-FU) FU_int Intracellular 5-FU FU_ext->FU_int Diffusion/ Transport FdUMP FdUMP FU_int->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dTMP dTMP TS->dTMP Catalysis Ternary_Complex->TS Inhibition DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibition of precursor synthesis dUMP dUMP dUMP->TS dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action of arfolitixorin in cancer cells.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from clinical trials and preclinical studies investigating arfolitixorin.

Table 1: Efficacy of Arfolitixorin in Metastatic Colorectal Cancer (AGENT Trial) [1][8][9]

EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)P-value
Overall Response Rate (ORR) 48.2% (95% CI: 41.8-54.6)49.4% (95% CI: 43.0-55.8)0.57
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38
Median Overall Survival (OS) 23.8 months28.0 months0.78

The AGENT trial did not demonstrate a statistically significant superiority of arfolitixorin over leucovorin at the dose tested (120 mg/m²).[1][8] It has been suggested that this dose may have been suboptimal.[8]

Table 2: Pharmacokinetics of Arfolitixorin in Metastatic Colorectal Cancer Patients [10]

DoseMean tmax ([6R]-MTHF)
30-240 mg/m²~10 minutes

The area under the plasma concentration-time curve for [6R]-MTHF increased linearly with doses from 30 to 240 mg/m², and no accumulation was observed after repeated administrations.[10]

Table 3: Thymidylate Synthase Inhibition in Colorectal Liver Metastases (Modelle-001 Trial) [11]

Treatment GroupOutcome
Arfolitixorin (30 mg/m² or 120 mg/m²)Significantly higher MeTHF levels and higher TS inhibition compared to Leucovorin (60 mg/m²)

This study demonstrated that arfolitixorin leads to higher concentrations of the active folate and greater TS inhibition in tumor tissue compared to leucovorin.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols employed in key clinical trials of arfolitixorin.

AGENT Trial (Phase III)[1][8][12]
  • Study Design: A multicenter, randomized, parallel-group, open-label Phase III study.

  • Patient Population: Patients with unresectable metastatic colorectal cancer planned for first-line therapy.

  • Treatment Arms:

    • Arfolitixorin Arm: Arfolitixorin (120 mg/m² given as two intravenous bolus doses of 60 mg/m²), 5-FU (400 mg/m² bolus and 2400 mg/m² infusion), oxaliplatin (85 mg/m²), and bevacizumab (5 mg/kg).

    • Leucovorin Arm: Leucovorin (400 mg/m² as a single intravenous infusion), 5-FU, oxaliplatin, and bevacizumab.

  • Treatment Cycle: Repeated every 14 days.

  • Primary Endpoint: Overall Response Rate (ORR).

  • Tumor Assessments: Performed every 8 weeks according to RECIST 1.1 criteria.

dot

AGENT_Trial_Workflow Patient_Screening Patient Screening (mCRC, First-line) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arfolitixorin Arm (ARFOX + Bevacizumab) Randomization->Arm_A Arm_B Leucovorin Arm (mFOLFOX6 + Bevacizumab) Randomization->Arm_B Treatment_Cycle Treatment Cycle (Every 14 days) Arm_A->Treatment_Cycle Endpoint_Analysis Endpoint Analysis (ORR, PFS, OS) Arm_A->Endpoint_Analysis Arm_B->Treatment_Cycle Arm_B->Endpoint_Analysis Tumor_Assessment Tumor Assessment (RECIST 1.1, every 8 weeks) Treatment_Cycle->Tumor_Assessment Progression Disease Progression? Tumor_Assessment->Progression Continue_Treatment Continue Treatment Progression->Continue_Treatment No Discontinuation Discontinue Study Treatment Progression->Discontinuation Yes Continue_Treatment->Treatment_Cycle Discontinuation->Endpoint_Analysis

Caption: Workflow of the AGENT Phase III clinical trial.

Phase I/II Dose-Escalation and Expansion Study[10][13]
  • Study Design: Open-label, multicenter, dose-escalation (Phase I) and expansion (Phase II) study.

  • Patient Population: Patients with metastatic colorectal cancer.

  • Phase I (Dose Escalation): Arfolitixorin doses of 30, 60, 120, and 240 mg/m² were evaluated in combination with 5-FU alone or with oxaliplatin or irinotecan.

  • Phase II (Expansion): Further evaluated the safety and efficacy of the selected dose (120 mg/m²) in combination with 5-FU and either oxaliplatin or irinotecan.

  • Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetics of [6R]-MTHF and its metabolites.

  • Efficacy Assessment: Tumor response was evaluated using RECIST version 1.1.

Factors Influencing Arfolitixorin Efficacy

The clinical response to arfolitixorin in combination with 5-FU can be influenced by several molecular factors. Translational research from clinical trials has begun to identify potential biomarkers of response and resistance.

dot

Influencing_Factors Treatment_Outcome Treatment Outcome (Arfolitixorin + 5-FU) Positive_Influence Positive Influences Negative_Influence Negative Influences RFC_Expression High RFC Expression RFC_Expression->Treatment_Outcome Positive Correlation Drug_Uptake Increased Drug Uptake RFC_Expression->Drug_Uptake TS_Expression Low TS Expression TS_Expression->Treatment_Outcome Positive Correlation Target_Availability Less Target for Inhibition TS_Expression->Target_Availability BRAF_Mutation BRAF Mutation BRAF_Mutation->Treatment_Outcome Negative Correlation (Lower PFS) Oncogenic_Signaling Alternative Survival Pathways BRAF_Mutation->Oncogenic_Signaling MTHFD2_Expression High MTHFD2 Expression MTHFD2_Expression->Treatment_Outcome Negative Correlation (Lower PFS) Folate_Metabolism Altered Folate Metabolism MTHFD2_Expression->Folate_Metabolism

Caption: Molecular factors influencing arfolitixorin treatment outcome.

High expression of the reduced folate carrier (RFC) is expected to lead to greater intracellular accumulation of arfolitixorin, potentially enhancing its efficacy. Conversely, high expression of thymidylate synthase may require higher concentrations of the inhibitory complex to achieve a therapeutic effect. In the AGENT trial, BRAF mutations and high expression of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) were associated with a lower Progression-Free Survival (PFS) in patients receiving arfolitixorin.[1][8]

Future Directions

While the AGENT trial did not meet its primary endpoint of superiority, it provided valuable insights into the clinical application of arfolitixorin. Ongoing and future research is focused on optimizing the dosing and administration schedule of arfolitixorin to maximize its therapeutic potential.[12][13] Further investigation into the molecular determinants of response and resistance will be crucial for patient stratification and the development of personalized treatment strategies. Preclinical studies demonstrating a clear dose-response relationship for arfolitixorin suggest that higher doses may lead to improved efficacy.[13]

Conclusion

Arfolitixorin offers a rational approach to enhancing the efficacy of 5-FU by providing the active folate cofactor directly to cancer cells. Its cellular uptake is primarily mediated by the reduced folate carrier, and its mechanism of action is the stabilization of the inhibitory ternary complex with thymidylate synthase and FdUMP. While clinical trials have yet to demonstrate superiority over leucovorin at the doses tested, ongoing research into optimized dosing regimens and the identification of predictive biomarkers holds promise for establishing the clinical value of arfolitixorin in the treatment of colorectal cancer and potentially other malignancies. This guide provides a foundational understanding of the cellular and molecular pharmacology of arfolitixorin to inform further research and drug development efforts.

References

The Core Mechanism of Arfolitixorin: A Technical Guide to its Impact on DNA Synthesis and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arfolitixorin, the active metabolite of leucovorin, represents a strategic advancement in folate-based chemotherapy. Administered as [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), it circumvents the need for metabolic activation, a process that can be inefficient in a subset of patients. This technical guide provides an in-depth analysis of arfolitixorin's core mechanism of action, focusing on its profound effects on DNA synthesis and the subsequent engagement of DNA repair pathways. By directly potentiating the inhibitory effects of 5-fluorouracil (5-FU) on thymidylate synthase (TS), arfolitixorin instigates a cascade of cellular events, including nucleotide pool imbalance, DNA damage, and the induction of specific DNA repair and cell cycle checkpoint responses. This document details the underlying signaling pathways, summarizes key quantitative data from clinical trials, and outlines relevant experimental protocols to provide a comprehensive resource for the scientific community.

Introduction

Arfolitixorin is a novel folate-based compound developed to enhance the efficacy of fluoropyrimidine chemotherapy, most notably 5-fluorouracil (5-FU).[1] Unlike its predecessors, leucovorin and levoleucovorin, arfolitixorin is the direct, active biomodulator [6R]-5,10-methylenetetrahydrofolate, and therefore does not require enzymatic conversion to exert its effect.[1][2] This key characteristic suggests the potential for a more consistent and potent therapeutic outcome across a broader patient population, particularly those with genetic variations that impair folate metabolism.[3] The primary therapeutic strategy of arfolitixorin lies in its ability to stabilize the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5] The inhibition of TS disrupts DNA synthesis and repair, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.[6]

The Central Role of Thymidylate Synthase Inhibition

The cornerstone of arfolitixorin's activity is the potentiation of TS inhibition. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[7]

Formation of the Ternary Complex

The active metabolite of 5-FU, FdUMP, competes with the natural substrate dUMP for binding to TS. Arfolitixorin, as [6R]-5,10-MTHF, acts as a cofactor, forming a stable ternary complex with FdUMP and TS.[4][5] This complex effectively sequesters the enzyme, leading to a prolonged and enhanced inhibition of its catalytic activity.[3] Arfolitixorin's immediate availability as the active cofactor is hypothesized to lead to higher intracellular concentrations of [6R]-MTHF, thereby promoting more extensive and sustained TS inhibition compared to leucovorin.[6]

Disruption of Nucleotide Pools

The inhibition of TS has a direct and significant impact on the intracellular nucleotide pools. The blockage of dTMP synthesis leads to a depletion of the dTTP pool. Concurrently, the precursor dUMP accumulates and is subsequently phosphorylated to form deoxyuridine triphosphate (dUTP). This creates a critical imbalance in the dUTP/dTTP ratio within the cell.

Consequences for DNA Synthesis and Integrity

The altered nucleotide landscape has profound consequences for the fidelity and processivity of DNA replication.

Misincorporation of Uracil and 5-FU into DNA

During DNA synthesis, DNA polymerases can mistakenly incorporate dUTP instead of dTTP into the newly synthesized strand. Furthermore, 5-FU can be metabolized to 5-fluoro-dUTP (FdUTP), which can also be incorporated into DNA.[5] The presence of these aberrant bases compromises the integrity of the genome.

Induction of Replication Stress and Fork Collapse

The presence of uracil and 5-FU in the DNA template can lead to replication stress. This is characterized by the slowing or stalling of replication forks.[6][8] If the damage is not promptly repaired, these stalled forks can collapse, leading to the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), which are highly cytotoxic lesions.[8]

Engagement of DNA Repair and Cell Cycle Checkpoint Pathways

The cellular response to the DNA damage induced by the arfolitixorin/5-FU combination involves the activation of specific DNA repair and cell cycle checkpoint signaling pathways.

Base Excision Repair (BER)

The primary mechanism for the removal of uracil and 5-FU from DNA is the Base Excision Repair (BER) pathway.[4][9] This process is initiated by uracil-DNA glycosylases (UDGs), such as UNG2 and SMUG1, which recognize and excise the incorrect base, leaving an abasic (AP) site.[1][10] Subsequent enzymes in the BER pathway process the AP site and restore the correct nucleotide. However, in the context of ongoing TS inhibition and dTTP depletion, the repair process can be futile, as dUTP may be re-incorporated, leading to a cycle of excision and re-incorporation that can result in the accumulation of SSBs.[9] Studies have indicated that SMUG1 plays a significant role in protecting cells from 5-FU cytotoxicity by excising the incorporated drug from DNA.[1][11]

Mismatch Repair (MMR)

The Mismatch Repair (MMR) pathway is also implicated in the cellular response to 5-FU.[4] MMR proteins can recognize the F-U:G mismatch, and MMR deficiency has been associated with resistance to 5-FU.[12]

ATR/Chk1 Signaling Pathway

The replication stress induced by stalled and collapsed replication forks activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][13] ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[3][9] Activated Chk1 mediates a cell cycle arrest, typically in the S-phase, to provide time for DNA repair.[9][13] This S-phase arrest is a characteristic response to treatment with TS inhibitors.[9] Inhibition of Chk1 has been shown to potentiate the cytotoxicity of 5-FU in p53-deficient cancer cells by abrogating this protective cell cycle arrest.[13]

ATM/Chk2 Signaling Pathway

The formation of DSBs, which can arise from the collapse of replication forks, can activate the Ataxia Telangiectasia Mutated (ATM) kinase and its downstream target, Checkpoint Kinase 2 (Chk2).[14][15] Activation of this pathway can also contribute to cell cycle arrest and the initiation of apoptosis if the DNA damage is too extensive to be repaired.[14]

Signaling Pathway and Experimental Workflow Diagrams

Arfolitixorin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_folate_cycle Folate Metabolism cluster_dna_synthesis DNA Synthesis cluster_dna_damage DNA Damage & Repair cluster_signaling Checkpoint Signaling Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Arfolitixorin_in Arfolitixorin ([6R]-5,10-MTHF) Arfolitixorin->Arfolitixorin_in Transport Ternary_Complex Stable Ternary Complex (TS-FdUMP-[6R]-5,10-MTHF) Arfolitixorin_in->Ternary_Complex Cofactor dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP_pool dTTP Pool (Depleted) dTMP->dTTP_pool TS->dTMP Blocked TS->Ternary_Complex Inhibited by FdUMP FdUMP (from 5-FU) FdUMP->Ternary_Complex DNA_Polymerase DNA Polymerase dTTP_pool->DNA_Polymerase Reduced substrate dUTP_pool dUTP Pool (Increased) dUTP_pool->DNA_Polymerase Uracil_incorporation Uracil/5-FU Incorporation into DNA DNA_Polymerase->Uracil_incorporation Replication_Stress Replication Stress & Fork Collapse Uracil_incorporation->Replication_Stress BER Base Excision Repair (BER) (UNG2, SMUG1) Uracil_incorporation->BER MMR Mismatch Repair (MMR) Uracil_incorporation->MMR SSB_DSB SSBs & DSBs Replication_Stress->SSB_DSB ATR ATR Replication_Stress->ATR ATM ATM SSB_DSB->ATM Apoptosis Apoptosis SSB_DSB->Apoptosis Induces if severe Chk1 Chk1 ATR->Chk1 Activates S_phase_arrest S-Phase Arrest Chk1->S_phase_arrest Induces Chk2 Chk2 ATM->Chk2 Activates Chk2->S_phase_arrest Experimental_Workflow_AGENT_Trial Start Patient Screening Inclusion_Criteria Inclusion Criteria Met? (e.g., mCRC, ECOG 0-1) Start->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Yes Off_Study Off Study Inclusion_Criteria->Off_Study No Arm_A Arm A: Arfolitixorin + 5-FU/Oxaliplatin/Bevacizumab Randomization->Arm_A Arm_B Arm B: Leucovorin + 5-FU/Oxaliplatin/Bevacizumab Randomization->Arm_B Treatment_Cycle Treatment Cycles (every 2 weeks) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Assessment Tumor Assessment (every 8 weeks) Treatment_Cycle->Assessment Progression Disease Progression? Assessment->Progression Continue_Treatment Continue Treatment Progression->Continue_Treatment No Progression->Off_Study Yes Continue_Treatment->Treatment_Cycle Data_Analysis Data Analysis (ORR, PFS, OS) Off_Study->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Arfolitixorin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantification of arfolitixorin, the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), in human plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). These methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of arfolitixorin.

Introduction

Arfolitixorin is a novel folate-based compound developed to enhance the efficacy of 5-fluorouracil (5-FU) in cancer therapy.[1] Unlike leucovorin, which requires intracellular conversion to become active, arfolitixorin is the immediately active form of folate, [6R]-MTHF.[1][2] This direct activity may improve treatment outcomes, particularly in patients with low expression of folate pathway genes.[1] Accurate and precise quantification of arfolitixorin and its metabolites in plasma is crucial for pharmacokinetic assessments, dose-finding studies, and therapeutic drug monitoring. The method of choice for this bioanalysis is HPLC-MS/MS due to its high sensitivity, specificity, and robustness.[3]

Signaling Pathway of Arfolitixorin and 5-Fluorouracil

Arfolitixorin potentiates the cytotoxic effect of 5-fluorouracil (5-FU) by stabilizing the ternary complex formed between 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS). This inhibition of TS disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell death in rapidly dividing cancer cells.

Arfolitixorin_Pathway Mechanism of Arfolitixorin in 5-FU Therapy cluster_cell Tumor Cell Arfolitixorin Arfolitixorin ([6R]-MTHF) Ternary_Complex Stable Ternary Complex (TS-FdUMP-[6R]-MTHF) Arfolitixorin->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex Inhibition Inhibition Ternary_Complex->Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS-catalyzed DNA_synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_synthesis Inhibition->dTMP Blocks

Caption: Mechanism of Arfolitixorin in 5-FU Therapy.

Experimental Workflow for Plasma Sample Analysis

The general workflow for the quantification of arfolitixorin in plasma samples involves sample collection and preparation, followed by instrumental analysis using HPLC-MS/MS, and concluding with data processing and quantification.

Bioanalytical_Workflow Bioanalytical Workflow for Arfolitixorin Quantification Start Start: Human Plasma Sample Collection (K2EDTA) Sample_Prep Sample Preparation: Protein Precipitation Start->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer HPLC HPLC Separation (Reversed-Phase C18) Supernatant_Transfer->HPLC MSMS MS/MS Detection (Tandem Quadrupole) HPLC->MSMS Data_Acquisition Data Acquisition (MRM Mode) MSMS->Data_Acquisition Quantification Quantification: Calibration Curve & Data Analysis Data_Acquisition->Quantification

Caption: Bioanalytical Workflow for Arfolitixorin Quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Arfolitixorin reference standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₅]-5-MTHF)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma with K₂EDTA as anticoagulant

  • Pipettes, centrifuge tubes, and autosampler vials

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.

  • Thaw frozen plasma samples on ice to prevent degradation of the analyte.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following are typical HPLC-MS/MS parameters for the analysis of folates in plasma, which can be adapted for arfolitixorin.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Ionization Mode Negative Ion Mode
MRM Transitions To be determined by infusing pure standards of arfolitixorin and its internal standard.
Source Parameters Optimized for maximum signal intensity of the analyte and internal standard.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize the typical acceptance criteria and expected performance data for a validated method.

Table 1: Calibration Curve and Linearity
ParameterAcceptance CriteriaExpected Performance
Calibration Range -1 - 1000 ng/mL
Regression Model Weighted (1/x or 1/x²) linear regression-
Correlation Coefficient (r²) ≥ 0.99> 0.995
Table 2: Precision and Accuracy
Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 1≤ 20%≤ 20%± 20%
Low (LQC) 3≤ 15%≤ 15%± 15%
Medium (MQC) 100≤ 15%≤ 15%± 15%
High (HQC) 800≤ 15%≤ 15%± 15%
Table 3: Recovery and Matrix Effect
Quality Control LevelRecovery (%)Matrix Effect (%)
Low (LQC) > 80%85 - 115%
High (HQC) > 80%85 - 115%
Table 4: Stability
Stability TestConditionsAcceptance Criteria
Bench-top Stability Room temperature for 4 hoursMean concentration within ±15% of nominal values
Freeze-Thaw Stability 3 cycles from -80°C to room temperatureMean concentration within ±15% of nominal values
Long-term Stability -80°C for 3 monthsMean concentration within ±15% of nominal values
Autosampler Stability 4°C for 24 hoursMean concentration within ±15% of nominal values

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of arfolitixorin in human plasma. Proper sample preparation and method validation are critical to ensure the generation of high-quality data for pharmacokinetic and clinical studies. The provided protocols and validation data serve as a comprehensive guide for researchers in the field of drug development and bioanalysis.

References

Application Notes and Protocols for Arfolitixorin in Colorectal Cancer Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arfolitixorin ([6R]-5,10-methylene-tetrahydrofolate) is a novel folate-based therapeutic agent designed to enhance the anti-tumor activity of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer (CRC). Unlike leucovorin, which requires metabolic activation, arfolitixorin is the active moiety that directly participates in the stabilization of the ternary complex between thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). This enhanced stabilization leads to a more potent inhibition of DNA synthesis in cancer cells.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical platform. These models are known to retain the histopathological and genetic characteristics of the original patient tumor, offering a more predictive model for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts. These application notes provide a framework for utilizing CRC PDX models to investigate the efficacy and mechanism of action of arfolitixorin.

Signaling Pathway of Arfolitixorin and 5-Fluorouracil

The primary mechanism of action of arfolitixorin is to potentiate the cytotoxic effects of 5-FU by enhancing the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.

Arfolitixorin_Pathway cluster_cell Tumor Cell Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Ternary_Complex Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dTMP dTMP Ternary_Complex->TS Inhibition dUMP dUMP dUMP->dTMP TS-mediated conversion DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Figure 1: Arfolitixorin and 5-FU signaling pathway.

Experimental Protocols

Protocol 1: Establishment of Colorectal Cancer PDX Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to generate CRC PDX models.

Materials:

  • Freshly collected human CRC tumor tissue in sterile transport medium on ice.

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains).

  • Surgical instruments (scalpels, forceps, scissors).

  • Matrigel® or similar basement membrane matrix.

  • Anesthesia (e.g., isoflurane).

  • Analgesics for post-operative care.

  • Sterile PBS.

Procedure:

  • Tumor Tissue Preparation:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

    • (Optional) Resuspend the tumor fragments in a 1:1 mixture of sterile PBS and Matrigel®.

  • Surgical Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave and sterilize the flank of the mouse.

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per IACUC guidelines.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with calipers twice weekly once tumors become palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a volume of approximately 1000-1500 mm³, the mice can be euthanized, and the tumors can be harvested for passaging into new cohorts of mice or for cryopreservation.

Protocol 2: Efficacy Study of Arfolitixorin in Combination with 5-FU in CRC PDX Models

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of arfolitixorin in combination with 5-FU.

Materials:

  • Established CRC PDX-bearing mice with tumor volumes of 100-200 mm³.

  • Arfolitixorin for injection.

  • 5-Fluorouracil (5-FU) for injection.

  • Vehicle control (e.g., sterile saline).

  • Dosing syringes and needles.

Procedure:

  • Animal Randomization and Grouping:

    • Randomize mice with established tumors into treatment groups (n=8-10 mice per group). A typical study design would include:

      • Group 1: Vehicle Control

      • Group 2: Arfolitixorin alone

      • Group 3: 5-FU alone

      • Group 4: Arfolitixorin + 5-FU

  • Treatment Administration:

    • Administer treatments according to a predefined schedule (e.g., twice weekly for 3-4 weeks).

    • Arfolitixorin is typically administered intravenously (IV).

    • 5-FU is typically administered intraperitoneally (IP).

    • Dosing will be based on previous studies or dose-finding experiments.

  • Data Collection:

    • Measure tumor volumes and body weights twice weekly.

    • Monitor for any signs of toxicity.

    • At the end of the study, euthanize the mice and harvest the tumors.

    • Measure the final tumor weight.

  • Efficacy Evaluation:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

PDX_Workflow Patient_Tumor Patient Tumor Collection PDX_Establishment PDX Model Establishment Patient_Tumor->PDX_Establishment Tumor_Expansion Tumor Expansion & Passaging PDX_Establishment->Tumor_Expansion Randomization Randomization of PDX-bearing Mice Tumor_Expansion->Randomization Treatment_Groups Treatment Groups: - Vehicle - Arfolitixorin - 5-FU - Arfolitixorin + 5-FU Randomization->Treatment_Groups Data_Collection Data Collection: - Tumor Volume - Body Weight Treatment_Groups->Data_Collection Treatment Administration Endpoint Study Endpoint: Tumor Harvest Data_Collection->Endpoint Analysis Data Analysis: - TGI Calculation - Statistical Analysis Endpoint->Analysis

Figure 2: General experimental workflow for a PDX study.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Illustrative Efficacy Data of Arfolitixorin in Combination with 5-FU in a CRC PDX Model

Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control 10155 ± 121250 ± 110-1.3 ± 0.1
Arfolitixorin 10152 ± 111180 ± 985.61.2 ± 0.1
5-FU 10158 ± 13650 ± 7548.00.7 ± 0.08
Arfolitixorin + 5-FU 10154 ± 12310 ± 4575.20.3 ± 0.05

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific PDX model and experimental conditions.

Conclusion

The use of patient-derived xenograft models provides a powerful preclinical platform for evaluating the efficacy of arfolitixorin in a setting that more closely mimics the clinical scenario. The protocols and guidelines presented in these application notes are intended to assist researchers in designing and executing robust studies to investigate the therapeutic potential of arfolitixorin in colorectal cancer. Rigorous and well-controlled experiments in CRC PDX models will be crucial in further elucidating the role of arfolitixorin in combination with 5-FU and in identifying patient populations most likely to benefit from this novel therapeutic approach.

Application Notes and Protocols for Assessing Thymidylate Synthase Inhibition by Arfolitixorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arfolitixorin, the R-isomer of 5,10-methylenetetrahydrofolate (MTHF), is a reduced folate-based biomodulator designed to enhance the efficacy of antimetabolite chemotherapeutic agents like 5-fluorouracil (5-FU).[1] Its primary mechanism of action involves the potentiation of thymidylate synthase (TS) inhibition, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] Unlike leucovorin, which requires metabolic activation, arfolitixorin is the active form of the folate cofactor necessary for the stabilization of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), in a ternary complex with TS.[3][4][5] This enhanced and prolonged inhibition of TS leads to a depletion of dTMP, disruption of DNA synthesis, and ultimately, tumor cell death.[1] These application notes provide detailed protocols for assessing the inhibitory effect of arfolitixorin on thymidylate synthase.

Mechanism of Action: Arfolitixorin and Thymidylate Synthase Inhibition

Arfolitixorin enhances the cytotoxic effect of 5-FU by stabilizing the inhibitory complex formed between the active metabolite of 5-FU (FdUMP) and thymidylate synthase (TS).[1][6] This stabilization prevents the normal catalytic function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3][7][8] The formation of this stable ternary complex is dependent on the intracellular concentrations of both arfolitixorin ([6R]-MTHF) and FdUMP.[3] By directly providing the active folate cofactor, arfolitixorin bypasses the need for enzymatic activation, potentially leading to a more consistent and potent inhibition of TS compared to leucovorin.[3][6]

TS_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Conversion cluster_2 DNA Synthesis Pathway cluster_3 Inhibitory Complex 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation Arfolitixorin ([6R]-MTHF) Arfolitixorin ([6R]-MTHF) Ternary Complex (TS-FdUMP-Arfolitixorin) Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin ([6R]-MTHF)->Ternary Complex (TS-FdUMP-Arfolitixorin) dUMP dUMP dTMP dTMP dUMP->dTMP Methylation TS TS TS->Ternary Complex (TS-FdUMP-Arfolitixorin) FdUMP->Ternary Complex (TS-FdUMP-Arfolitixorin) DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation Ternary Complex (TS-FdUMP-Arfolitixorin)->TS Inhibition

Caption: Mechanism of Thymidylate Synthase Inhibition by Arfolitixorin and 5-FU.

Quantitative Data from Clinical Studies

Clinical trials have been conducted to evaluate the efficacy of arfolitixorin in combination with 5-FU. The Modelle-001 trial, a randomized Phase II study, investigated two doses of arfolitixorin (30 mg/m² and 120 mg/m²) compared to calcium folinate (leucovorin) in patients with colorectal cancer liver metastases.[6] The AGENT trial, a randomized Phase III study, compared arfolitixorin with leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab for first-line treatment of metastatic colorectal cancer.[4][5]

Table 1: Key Findings from the Modelle-001 Trial

ParameterLeucovorin (60 mg/m²)Arfolitixorin (30 mg/m²)Arfolitixorin (120 mg/m²)
MTHF Levels in Metastases LowerSignificantly HigherSignificantly Higher
Thymidylate Synthase Inhibition BaselineHigherHigher (not statistically significant)
Folate Poly-glutamylation -Different from Leucovorin groupDifferent from Leucovorin group

Data synthesized from the Modelle-001 Trial results.[3][9]

Table 2: Key Efficacy Endpoints from the AGENT Trial

EndpointArfolitixorin (120 mg/m²) Arm (n=245)Leucovorin (400 mg/m²) Arm (n=245)P-value
Overall Response Rate (ORR) 48.2%49.4%0.57 (superiority not achieved)
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38
Median Duration of Response 12.2 months12.9 months0.40
Median Overall Survival 23.8 months28.0 months0.78

Data from the AGENT Trial.[4][10][11]

Experimental Protocols

Experimental Workflow for Assessing TS Inhibition

The general workflow for assessing thymidylate synthase inhibition by arfolitixorin involves treating cancer cells with arfolitixorin in combination with 5-FU, followed by the preparation of cell lysates and subsequent measurement of TS activity or intracellular folate levels.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubate cells Cell Lysis Cell Lysis Treatment->Cell Lysis Harvest and lyse cells Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Determine protein concentration TS Activity Assay TS Activity Assay Protein Quantification->TS Activity Assay Normalize samples Intracellular Folate Quantification Intracellular Folate Quantification Protein Quantification->Intracellular Folate Quantification Normalize samples Data Analysis Data Analysis TS Activity Assay->Data Analysis Intracellular Folate Quantification->Data Analysis

Caption: General Experimental Workflow for Assessing TS Inhibition.
Protocol 1: Tritium Release Assay for Thymidylate Synthase Activity

This protocol is adapted from the principles of tritium release assays used to measure TS activity in intact cells.[12][13] The assay measures the release of tritium from [5-³H]deoxyuridine monophosphate ([5-³H]dUMP) during its conversion to dTMP by TS.

Materials:

  • Cancer cell line of interest (e.g., L1210 leukemia cells)

  • Cell culture medium and supplements

  • Arfolitixorin

  • 5-Fluorouracil (5-FU)

  • [5-³H]deoxyuridine ([5-³H]dUrd) or [5-³H]deoxycytidine ([5-³H]dCyd)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Activated charcoal

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of arfolitixorin in the presence or absence of a fixed concentration of 5-FU for a predetermined time (e.g., 24-48 hours). Include appropriate controls (untreated, 5-FU alone, arfolitixorin alone).

  • Labeling: Add [5-³H]dUrd or [5-³H]dCyd to the culture medium and incubate for a short period to allow for uptake and conversion to [5-³H]dUMP.

  • Reaction Termination: Terminate the reaction by adding cold PBS and then lysing the cells.

  • Separation of Tritiated Water: Add a slurry of activated charcoal to the cell lysate to adsorb the unreacted [5-³H]dUMP and other labeled nucleotides.

  • Centrifugation: Centrifuge the samples to pellet the charcoal.

  • Scintillation Counting: Transfer the supernatant, containing the released tritiated water (³H₂O), to a scintillation vial with scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of tritium released is proportional to the TS activity. Normalize the results to the protein concentration of the cell lysate. Compare the TS activity in treated cells to that in control cells to determine the extent of inhibition.

Protocol 2: LC-MS Based Assay for Thymidylate Synthase Activity

This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) method for the direct measurement of dTMP, the product of the TS reaction.[7][8][14]

Materials:

  • Cancer cell line or tissue homogenates

  • Arfolitixorin

  • 5-Fluorouracil (5-FU)

  • Cell lysis buffer

  • Protein quantification assay kit

  • Reaction buffer containing dUMP and 5,10-methylenetetrahydrofolate (as a cofactor, though arfolitixorin's effect is the focus)

  • Internal standard (e.g., stable isotope-labeled dTMP)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • LC-MS system (e.g., with a high-resolution Orbitrap instrument)

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates from control and treated (arfolitixorin +/- 5-FU) samples.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine a specific amount of protein lysate with the reaction buffer containing dUMP. Note: Excessive concentrations of the folate co-substrate can lead to substrate inhibition.[7][8]

    • Initiate the reaction and incubate at 37°C for a specific time (e.g., up to 60 minutes, ensuring the reaction is in the linear range).[7][8]

  • Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the analytes (dUMP, dTMP) using a suitable chromatography column and gradient.

    • Detect and quantify the amount of dTMP produced using mass spectrometry by monitoring specific precursor and product ion transitions.

  • Data Analysis: Calculate the TS activity as the amount of dTMP produced per unit of protein per unit of time (e.g., pmol/mg protein/min).[7][8] Compare the activity in treated samples to controls.

Protocol 3: Quantification of Intracellular Folate Levels

This protocol outlines a general approach for measuring intracellular folate levels, which can be achieved using methods like high-performance liquid chromatography (HPLC) or microbiological assays.[15][16][17]

Materials:

  • Cancer cell line

  • Arfolitixorin

  • Cell harvesting solution (e.g., trypsin)

  • Lysis buffer containing an antioxidant (e.g., ascorbic acid) to protect folates from oxidation

  • Protein quantification assay kit

  • HPLC system with a suitable detector (e.g., UV or fluorescence) or microbiological assay components (e.g., Lactobacillus rhamnosus, folate-free medium)

  • Folate standards (e.g., 5-methyltetrahydrofolate, folic acid)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with arfolitixorin as described in the previous protocols.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in a known volume of lysis buffer containing an antioxidant.

    • Lyse the cells (e.g., by sonication or freeze-thawing).

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Folate Extraction (for HPLC):

    • Precipitate proteins from the lysate (e.g., with perchloric acid or heat treatment).

    • Centrifuge and collect the supernatant containing the folates.

  • Quantification:

    • HPLC Method:

      • Inject the extracted sample into the HPLC system.

      • Separate different folate forms using a C18 column and an appropriate mobile phase gradient.

      • Detect and quantify the folates based on the retention time and peak area compared to known standards.

    • Microbiological Assay:

      • Prepare serial dilutions of the cell lysate.

      • Inoculate a folate-free microbiological medium with a folate-dependent bacterium (Lactobacillus rhamnosus).

      • Add the diluted samples and folate standards to the inoculated medium.

      • Incubate and measure bacterial growth (e.g., by turbidity).

      • The amount of growth is proportional to the folate concentration in the sample.

  • Data Analysis: Express the intracellular folate concentration as ng or pmol of folate per mg of protein. Compare the folate levels in arfolitixorin-treated cells to untreated controls.

References

Application Notes and Protocols: Arfolitixorin Calcium for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

  • Product Name: Arfolitixorin Calcium

  • Synonyms: [6R]-5,10-methylenetetrahydrofolate calcium, MTHF

  • Description: Arfolitixorin is the calcium salt of the bioactive cofactor [6R]-5,10-methylene-tetrahydrofolate ([6R]-5,10-MTHF).[1] Unlike leucovorin, which requires metabolic conversion to become active, arfolitixorin is an immediately active folate.[2][3] It is primarily investigated as a biomodulator to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU).[4]

Mechanism of Action

Arfolitixorin functions by potentiating the cytotoxic effects of 5-fluorouracil (5-FU). The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[1][5] Arfolitixorin directly acts as the reduced folate cosubstrate that stabilizes the covalent bond between FdUMP and TS, forming a stable ternary complex.[5][6] This enhanced and prolonged inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, ultimately resulting in the inhibition of DNA synthesis and tumor cell death.[5]

Arfolitixorin_MoA cluster_0 Drug Administration cluster_1 Intracellular Pathway cluster_2 DNA Synthesis Pathway 5FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5FU->FdUMP Metabolic Activation Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Complex Stable Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin->Complex FdUMP->Complex TS Thymidylate Synthase (TS) TS->Complex Inhibition Inhibition Complex->Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS-mediated conversion DNA DNA Synthesis & Cell Proliferation dTMP->DNA Inhibition->dTMP

Caption: Mechanism of Arfolitixorin in potentiating 5-FU cytotoxicity.

Purchasing and Handling

Sourcing Research-Grade this compound

This compound for laboratory use should be sourced from reputable chemical suppliers. When purchasing, ensure the product is designated for "laboratory use only" and is not intended for food or drug use.[7] Always request a Certificate of Analysis (CoA) to verify the identity, purity, and quality of the compound.

Receiving and Initial Handling
  • Upon receipt, visually inspect the container for any damage.

  • Handle the compound in a designated area, preferably in a fume hood or ventilated enclosure, to avoid inhalation of dust.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. The following conditions are based on general recommendations for the closely related compound, calcium folinate.

FormStorage TemperatureConditions
Solid Powder 2°C to 8°C (Refrigerated)Protect from light. Keep container tightly closed in a dry, well-ventilated area.[7][10]
Stock Solution -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
Diluted Admixture (in 0.9% NaCl) 2°C to 8°C (Refrigerated)Stable for up to 4 days.[10]
Diluted Admixture (in 0.9% NaCl) Room Temperature (~25°C)Stable for up to 24 hours.[10]

Note: Always refer to the supplier-specific datasheet for the most accurate storage and stability information.

Safety Precautions

  • Exposure Controls: Use in a well-ventilated area. Mechanical exhaust may be required.[7] A safety shower and eye wash station should be readily accessible.

  • Personal Protection:

    • Eye/Face: Wear chemical safety goggles.[7]

    • Skin: Wear compatible chemical-resistant gloves.[7]

    • Respiratory: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]

  • First Aid Measures:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[12]

    • Inhalation: Remove the person to fresh air.[8]

    • Ingestion: Wash out the mouth with water, provided the person is conscious.[7]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Adjust volumes and concentrations as needed for your specific experimental design.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile conical tubes and microcentrifuge tubes

  • Calibrated balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed. (Molecular Weight should be confirmed from the CoA).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to achieve the final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but check stability data first.

  • Sterilization (Optional): If required for cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: In Vitro Assay for 5-FU Potentiation

This protocol provides a general workflow for assessing the ability of arfolitixorin to enhance the cytotoxicity of 5-FU in a cancer cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Workflow_Viability_Assay arrow arrow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow cells to adhere) start->incubate1 treatment Drug Treatment incubate1->treatment control Vehicle Control treatment->control arfolitixorin Arfolitixorin Alone treatment->arfolitixorin fu5 5-FU Alone treatment->fu5 combo Arfolitixorin + 5-FU treatment->combo incubate2 Incubate for 48-72h control->incubate2 arfolitixorin->incubate2 fu5->incubate2 combo->incubate2 assay Add Viability Reagent (e.g., MTS/MTT) incubate2->assay readout Measure Absorbance/ Luminescence assay->readout analysis Data Analysis: Calculate IC50 Values and Combination Index readout->analysis end End analysis->end PK_Sample_Workflow arrow arrow start Collect Blood Sample in appropriate tubes centrifuge Centrifuge Immediately (e.g., 1500 x g, 10 min, 4°C) start->centrifuge isolate Isolate Plasma (Supernatant) centrifuge->isolate transfer Transfer to Labeled Cryovials isolate->transfer store Store Immediately at -80°C transfer->store analysis Analyze via Validated LC-MS Method store->analysis end End analysis->end

References

Application Notes and Protocols for Studying Arfolitixorin's Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Arfolitixorin, the active metabolite [6R]-5,10-methylenetetrahydrofolate, is a novel folate-based compound designed to enhance the anti-cancer activity of 5-fluorouracil (5-FU). Unlike its predecessor leucovorin, arfolitixorin does not require metabolic activation, potentially offering a more direct and potent modulation of 5-FU's therapeutic effects.[1] The primary mechanism of action involves the stabilization of the ternary complex formed by thymidylate synthase (TS), the 5-FU metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the folate cofactor. This enhanced inhibition of TS leads to a depletion of thymidine, a critical component for DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

These application notes provide detailed protocols for in vitro cell culture techniques to investigate and quantify the effects of arfolitixorin in combination with 5-FU on colorectal cancer cell lines.

Key Signaling Pathway: Arfolitixorin's Modulation of 5-FU Activity

The following diagram illustrates the mechanism by which arfolitixorin enhances the cytotoxic effects of 5-FU.

Arfolitixorin_Pathway Mechanism of Arfolitixorin in Potentiating 5-FU Activity cluster_cell Cancer Cell Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) TS Thymidylate Synthase (TS) Arfolitixorin->TS FU5 5-Fluorouracil (5-FU) FdUMP FdUMP FU5->FdUMP Metabolic Activation FdUMP->TS dTMP dTMP TS->dTMP Catalysis TS->dTMP Inhibition dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Induction of caption Arfolitixorin enhances 5-FU-mediated inhibition of Thymidylate Synthase.

Arfolitixorin enhances 5-FU-mediated inhibition of Thymidylate Synthase.

Experimental Protocols

Cell Culture and Drug Preparation

1.1. Cell Lines: Human colorectal cancer cell lines are recommended for these studies. Commonly used and well-characterized options include:

  • HCT-116: A microsatellite-unstable (MSI) cell line.

  • HT-29: A microsatellite-stable (MSS) cell line.

  • DLD-1: Another MSI cell line.

These cell lines have been extensively used in studies involving 5-FU.[2][3]

1.2. Culture Conditions:

  • Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

1.3. Drug Preparation:

  • Arfolitixorin: Prepare a stock solution in sterile water or PBS. Based on in vitro studies with patient-derived tumoroids, a concentration range of up to 61 µM can be explored.

  • 5-Fluorouracil (5-FU): Prepare a stock solution in DMSO or sterile water. Effective concentrations in cell culture typically range from 1 µM to 50 µM.[2][4]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.1. Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5][6]

2.2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of arfolitixorin, 5-FU, and the combination of both. Include a vehicle control (medium with the highest concentration of DMSO or PBS used).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2.3. Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Normalized to Control)
Control-100%
ArfolitixorinX
5-FUY
Arfolitixorin + 5-FUX + Y
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]

3.2. Protocol:

  • Seed cells in a 6-well plate and treat with arfolitixorin, 5-FU, or the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

3.3. Data Presentation:

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
Arfolitixorin
5-FU
Arfolitixorin + 5-FU
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

4.1. Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.

4.2. Protocol:

  • Seed cells and treat as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

4.3. Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
Arfolitixorin
5-FU
Arfolitixorin + 5-FU

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assays described above.

Experimental_Workflow General Workflow for In Vitro Assays cluster_assays Assays start Start cell_culture Cell Seeding (96-well or 6-well plates) start->cell_culture treatment Drug Treatment (Arfolitixorin, 5-FU, Combination) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Acquisition (Plate Reader / Flow Cytometer) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end caption Workflow for assessing arfolitixorin's effects on cancer cells.

Workflow for assessing arfolitixorin's effects on cancer cells.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Arfolitixorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for arfolitixorin, a novel folate-based drug. The information is structured to support researchers in developing PK/PD models to better understand and predict the clinical effects of arfolitixorin, particularly in the context of metastatic colorectal cancer (mCRC).

Note: As of late 2025, dedicated publications on population pharmacokinetic, pharmacokinetic-pharmacodynamic (PK/PD), or physiologically based pharmacokinetic (PBPK) modeling of arfolitixorin are not extensively available in the public domain. The following data and protocols are compiled from clinical trial publications and provide the foundational information required to develop such models.

Introduction to Arfolitixorin

Arfolitixorin, the hemisulfate salt of [6R]-5,10-methylene-tetrahydrofolate ([6R]-MTHF), is the active metabolite of leucovorin.[1] Unlike leucovorin, arfolitixorin does not require metabolic activation to potentiate the cytotoxic effects of 5-fluorouracil (5-FU).[1] It directly participates in the formation of a stable ternary complex with thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), leading to enhanced inhibition of DNA synthesis in cancer cells.[2]

Pharmacokinetic Properties of Arfolitixorin

The primary source of pharmacokinetic data for arfolitixorin comes from the Phase I/II study NCT02244632.[3]

Summary of Pharmacokinetic Parameters

A study involving 35 patients with mCRC provided the following key pharmacokinetic insights after intravenous administration of arfolitixorin.[3]

ParameterValueStudy PopulationDosingCitation
Time to Maximum Concentration (tmax) ~10 minutes (average)35 patients with mCRC30, 60, 120, or 240 mg/m²[3]
Area Under the Curve (AUC) Increased linearly with doses from 30 to 240 mg/m²35 patients with mCRC30, 60, 120, or 240 mg/m²[3]
Accumulation No accumulation of [6R]-MTHF was observed with repeated administration every 14 days.35 patients with mCRC30, 60, 120, or 240 mg/m²[3]
Protocol for Pharmacokinetic Sampling and Analysis (Based on NCT02244632)

This protocol outlines a general approach for pharmacokinetic assessment of arfolitixorin based on the methodology of the Phase I/II study.

Objective: To determine the pharmacokinetic profile of arfolitixorin administered intravenously in combination with 5-FU-based chemotherapy.

Procedure:

  • Patient Population: Patients with metastatic colorectal cancer eligible for 5-FU-based chemotherapy.

  • Dosing: Arfolitixorin administered as an intravenous infusion over a specified period. Doses can range from 30 mg/m² to 240 mg/m².[3]

  • Blood Sampling:

    • Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA).

    • Sampling time points should be designed to capture the absorption, distribution, and elimination phases. A suggested schedule includes:

      • Pre-infusion (0 hours)

      • During infusion (e.g., 5, 15, 30 minutes)

      • End of infusion

      • Post-infusion (e.g., 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours)

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of [6R]-MTHF in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate key PK parameters including Cmax, tmax, AUC, clearance (CL), and volume of distribution (Vd).

    • For population PK modeling, a non-linear mixed-effects modeling approach can be employed to describe the concentration-time data and identify sources of variability.

Pharmacodynamic Properties of Arfolitixorin

The pharmacodynamic effects of arfolitixorin have been evaluated in clinical trials, most notably the Phase III AGENT study (NCT03750786).[4][5]

Summary of Clinical Efficacy (AGENT Trial)

The AGENT trial compared the efficacy of arfolitixorin (120 mg/m²) plus 5-FU, oxaliplatin, and bevacizumab (ARFOX-bevacizumab) to leucovorin with the same combination (FOLFOX-bevacizumab) in the first-line treatment of mCRC.[4][5]

EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)p-valueCitation
Overall Response Rate (ORR) 48.2%49.4%0.57[4][5]
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38[4]
Median Overall Survival (OS) 23.8 months28.0 months0.78[4]
Median Duration of Response 12.2 months12.9 months0.40[4]
Protocol for Pharmacodynamic Assessment (Tumor Response)

This protocol is based on the methodology used in the AGENT trial for assessing tumor response.

Objective: To evaluate the anti-tumor activity of arfolitixorin in combination with chemotherapy.

Procedure:

  • Patient Population: Patients with measurable metastatic colorectal cancer according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

  • Treatment Regimen: Administer arfolitixorin in combination with a standard chemotherapy regimen (e.g., 5-FU, oxaliplatin, and bevacizumab).

  • Tumor Assessment:

    • Perform baseline tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) within 28 days prior to starting treatment.

    • Repeat tumor assessments at regular intervals, for example, every 8 weeks.[4][5]

  • Response Evaluation:

    • An independent radiological review committee should evaluate tumor responses based on RECIST 1.1 criteria.

    • Classify responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).

  • Pharmacodynamic Endpoints:

    • Overall Response Rate (ORR): The proportion of patients with a best overall response of CR or PR.

    • Progression-Free Survival (PFS): The time from randomization to the first documentation of disease progression or death from any cause.

    • Overall Survival (OS): The time from randomization to death from any cause.

    • Duration of Response (DoR): The time from the first documentation of a response (CR or PR) to the first documentation of disease progression or death.

Visualizations

Signaling Pathway: Mechanism of Action

Arfolitixorin_Mechanism_of_Action cluster_cell Tumor Cell Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Ternary_Complex Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dTMP dTMP Ternary_Complex->dTMP Inhibition dUMP dUMP dUMP->dTMP TS-mediated conversion DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Death Tumor Cell Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of arfolitixorin in potentiating 5-FU cytotoxicity.

Experimental Workflow: Pharmacokinetic Analysis

PK_Workflow start Patient Dosing with Arfolitixorin sampling Serial Blood Sampling start->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis of [6R]-MTHF processing->analysis data Plasma Concentration-Time Data analysis->data nca Non-Compartmental Analysis (NCA) data->nca popPK Population PK Modeling data->popPK params PK Parameters (Cmax, AUC, t½) nca->params model Population PK Model (Structure, Covariates) popPK->model

Caption: Workflow for pharmacokinetic analysis of arfolitixorin.

Logical Relationship: PK/PD Modeling Approach

PKPD_Modeling_Approach cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics pk_data Arfolitixorin Concentration-Time Data pk_model Pharmacokinetic Model pk_data->pk_model pk_params Individual PK Parameters (e.g., AUC, Cmax) pk_model->pk_params pkpd_model PK/PD Model (Link between Exposure and Response) pk_params->pkpd_model Exposure pd_data Tumor Size Data (from clinical trials) pd_model Tumor Growth/ Inhibition Model pd_data->pd_model pd_model->pkpd_model Response pd_params PD Parameters (e.g., Emax, IC50) simulation Model-Based Simulations pkpd_model->simulation Predicts simulation->pd_params Estimates

Caption: A conceptual approach for PK/PD modeling of arfolitixorin.

References

Arfolitixorin: A Novel Modulator for Enhancing Precision in CRISPR-Cas9 Gene Editing

References

Troubleshooting & Optimization

Arfolitixorin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for improving the stability of arfolitixorin in aqueous solutions for experimental use. Arfolitixorin, a stable form of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is a critical component in various research applications, particularly in studies involving 5-fluorouracil (5-FU).[1][2] Ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with arfolitixorin in the laboratory.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the preparation and use of arfolitixorin solutions.

Issue 1: Precipitation occurs immediately upon dissolving lyophilized arfolitixorin.

  • Question: Why is my arfolitixorin precipitating as soon as I add the aqueous solvent?

  • Answer: Immediate precipitation is often due to low solubility at the chosen pH. Arfolitixorin, like many folate derivatives, is more soluble in slightly alkaline conditions. The lyophilized powder may also require a specific reconstitution procedure to ensure complete dissolution.

Issue 2: The arfolitixorin solution becomes cloudy or forms a precipitate over time.

  • Question: My arfolitixorin solution was clear initially, but now it has a precipitate after a few hours at room temperature. What is happening?

  • Answer: Delayed precipitation can be caused by several factors:

    • Temperature changes: A decrease in temperature can reduce the solubility of arfolitixorin.

    • pH shifts: The pH of the solution may change over time, especially if it is not adequately buffered, leading to precipitation.

    • Degradation: Arfolitixorin can degrade into less soluble products, particularly when exposed to light and oxygen.

Issue 3: I am observing inconsistent results in my cell culture experiments.

  • Question: My experimental results are not reproducible when using arfolitixorin. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded or precipitated arfolitixorin solution. The actual concentration of the active compound will be lower than intended, leading to variability in your experimental outcomes. It is crucial to ensure that the arfolitixorin solution is freshly prepared and properly handled throughout the experiment.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • What is the best solvent for dissolving arfolitixorin?

    • For clinical applications, arfolitixorin is reconstituted in water for injection, resulting in a solution with a pH of 8.5.[3] For laboratory experiments, it is recommended to use a dilute alkaline solution, such as a buffer with a pH between 7.5 and 8.5, to enhance solubility and stability.

  • How should I store my arfolitixorin stock solution?

    • Stock solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to store them in small aliquots at -20°C or below to minimize freeze-thaw cycles. Reduced folates are sensitive to oxygen, so minimizing headspace in the storage vials can also be beneficial.

  • Is arfolitixorin sensitive to light?

    • Yes, like other folates, arfolitixorin is light-sensitive. Exposure to light can lead to photodegradation. Therefore, all solutions containing arfolitixorin should be protected from light during preparation, storage, and experimentation.

Stability and Degradation

  • What factors can cause arfolitixorin to degrade in an aqueous solution?

    • The primary factors contributing to the degradation of folates like arfolitixorin are:

      • Light: Exposure to UV and even visible light can cause photodegradation.

      • Oxygen: Reduced folates are susceptible to oxidation.

      • Acidic pH: Arfolitixorin is less stable in acidic conditions.

      • Elevated Temperature: Higher temperatures accelerate the degradation process.

  • Are there any agents I can add to improve the stability of my arfolitixorin solution?

    • The addition of antioxidants, such as ascorbic acid, can help protect against oxidative degradation. Maintaining a slightly alkaline pH with a suitable buffer system is also crucial for stability.

Quantitative Data Summary

ParameterConditionGeneral Stability of Reduced FolatesRecommendations for Arfolitixorin
pH Acidic (pH < 6)Prone to rapid degradationAvoid acidic conditions. Maintain pH between 7.5 and 8.5.
Neutral to Alkaline (pH 7-9)More stableOptimal for solubility and stability.
Temperature Refrigerated (2-8 °C)Stable for short periodsStore freshly prepared solutions at 2-8 °C for short-term use.
Frozen (-20 °C or lower)Stable for longer durationsAliquot and store at -20 °C or -80 °C for long-term storage.
Light Exposure to UV/Visible LightRapid degradationProtect from light at all times using amber vials or foil wrapping.
Oxygen Presence of OxygenSusceptible to oxidationUse degassed buffers and minimize headspace in storage vials.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Arfolitixorin Stock Solution

This protocol describes the preparation of a 10 mg/mL arfolitixorin stock solution.

  • Materials:

    • Lyophilized arfolitixorin powder

    • Sterile, degassed phosphate-buffered saline (PBS), pH 7.4-8.0

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Procedure:

    • Allow the lyophilized arfolitixorin vial to equilibrate to room temperature.

    • Add the required volume of sterile, degassed PBS (pH 7.4-8.0) to the vial to achieve a final concentration of 10 mg/mL.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to minimize oxidation.

    • Once dissolved, immediately aliquot the stock solution into light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes the dilution of the stock solution to a final working concentration for use in cell culture.

  • Materials:

    • Arfolitixorin stock solution (10 mg/mL)

    • Pre-warmed cell culture medium

    • Sterile, light-protected tubes

  • Procedure:

    • Thaw an aliquot of the arfolitixorin stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

    • Add the final diluted arfolitixorin solution to the cell culture plates or flasks immediately after preparation.

    • Return the remaining stock solution to the freezer promptly if not fully used.

Visualizations

Arfolitixorin_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation A Lyophilized Arfolitixorin B Reconstitute in alkaline buffer (pH 7.5-8.5) A->B Solvent C Gentle Swirling B->C D Aliquot into light-protected tubes C->D E Store at -20°C or below D->E F Thaw Stock Solution (protect from light) E->F For Use G Dilute in pre-warmed cell culture medium F->G H Use Immediately in Experiment G->H

Caption: Workflow for the preparation of arfolitixorin solutions.

Troubleshooting_Precipitation Start Precipitation Observed Q1 When does it occur? Start->Q1 Immediate Immediately upon dissolving Q1->Immediate Immediate Delayed Over time Q1->Delayed Delayed Sol1 Use alkaline buffer (pH 7.5-8.5) Ensure complete dissolution Immediate->Sol1 Sol2 Check for pH shifts Avoid temperature fluctuations Protect from light and oxygen Delayed->Sol2

Caption: Troubleshooting logic for arfolitixorin precipitation.

Folate_Signaling_Pathway Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) TernaryComplex Inhibitory Ternary Complex (TS-FdUMP-[6R]-5,10-MTHF) Arfolitixorin->TernaryComplex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolism FdUMP->TernaryComplex TS Thymidylate Synthase (TS) TS->TernaryComplex Inhibition Inhibition TernaryComplex->Inhibition DNA DNA Synthesis Inhibition->DNA

Caption: Arfolitixorin's role in potentiating 5-FU activity.

References

Optimizing arfolitixorin dosage to overcome chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing arfolitixorin dosage to overcome chemoresistance. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research with arfolitixorin and 5-fluorouracil (5-FU).

Frequently Asked Questions (FAQs)

Q1: What is arfolitixorin and how does it differ from leucovorin?

A1: Arfolitixorin, or [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is the active form of folate that is essential for the cytotoxic action of 5-fluorouracil (5-FU).[1][2][3] Unlike leucovorin, which is a prodrug requiring intracellular enzymatic conversion to become active, arfolitixorin is administered in its biologically active state.[1][2][3] This direct activity bypasses the need for metabolic activation, which can be variable among patients due to genetic differences in folate pathway enzymes, potentially leading to a more consistent potentiation of 5-FU's anti-cancer effects.[1][2][3]

Q2: What is the primary mechanism by which arfolitixorin enhances 5-FU's efficacy?

A2: Arfolitixorin enhances the efficacy of 5-FU by stabilizing the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS). This creates a stable ternary complex (TS-FdUMP-[6R]-MTHF) that inhibits the normal function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[4] By stabilizing this inhibitory complex, arfolitixorin prolongs the inhibition of TS, leading to a "thymineless death" in cancer cells.

Q3: What is a typical starting dose for arfolitixorin in preclinical in vitro studies?

A3: Based on preclinical studies with patient-derived tumoroids, arfolitixorin has shown single-agent activity at a median IC50 of 39 µM (range: 30-61 µM).[5] In combination with 5-FU, synergistic effects have been observed at concentrations around 20 µM.[5] Therefore, a starting concentration range of 10-40 µM for in vitro experiments is a reasonable starting point, with further optimization based on the specific cell line and experimental conditions.

Q4: Has arfolitixorin been shown to be effective in overcoming 5-FU resistance?

A4: Yes, preclinical data suggests that arfolitixorin can enhance the activity of 5-FU in chemoresistant models. The rationale is that by providing the active folate directly, it can help overcome resistance mechanisms related to inefficient leucovorin metabolism. However, other resistance mechanisms, such as high levels of thymidylate synthase (TS), may still pose a challenge.

Troubleshooting Guide

Problem 1: I am not observing a significant synergistic effect between arfolitixorin and 5-FU in my cancer cell line.

  • Possible Cause: Your cell line may have developed resistance to 5-FU through mechanisms that are not overcome by folate supplementation alone.

  • Troubleshooting Steps:

    • Confirm 5-FU Resistance: First, establish the IC50 of 5-FU in your cell line and compare it to published data for sensitive cell lines to confirm the degree of resistance.

    • Assess Thymidylate Synthase (TS) Levels: High levels of TS protein are a common mechanism of 5-FU resistance.[6]

      • Experiment: Perform a Western blot to determine the protein expression level of TS in your resistant cell line compared to a sensitive control cell line.

      • Experiment: Conduct a TS activity assay to measure the enzymatic activity of TS.

    • Evaluate Folate Pathway Gene Expression: Alterations in the expression of genes involved in folate transport and metabolism can impact the intracellular concentration of folates.

      • Experiment: Use qPCR to analyze the mRNA expression levels of key folate pathway genes, such as the reduced folate carrier (RFC1) and folylpolyglutamate synthetase (FPGS).

    • Investigate Downstream Apoptotic Pathways: Resistance to 5-FU can also arise from defects in the apoptotic signaling cascade.

      • Experiment: Assess the expression and activation of key apoptotic proteins (e.g., p53, caspases) in response to treatment with 5-FU and arfolitixorin.

Problem 2: My patient-derived tumoroids show high variability in their response to arfolitixorin and 5-FU.

  • Possible Cause: Patient-derived models are inherently heterogeneous, reflecting the diversity of tumors in the clinic. This variability can be due to differences in the underlying mechanisms of 5-FU resistance.

  • Troubleshooting Steps:

    • Stratify Tumoroids by Molecular Subtype: If possible, characterize the tumoroids based on known colorectal cancer subtypes (e.g., CMS1-4) and key mutations (e.g., KRAS, BRAF, p53). This may reveal correlations between molecular features and drug response.

    • Perform Dose-Response Matrix: For each tumoroid line, conduct a comprehensive dose-response matrix experiment with varying concentrations of both arfolitixorin and 5-FU to map the synergy landscape.

    • Analyze Key Resistance Markers: For each tumoroid line, assess the expression of TS, MTHFD2, and the status of the p53 pathway to correlate these markers with the observed drug response.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of arfolitixorin.

Table 1: Preclinical Cytotoxicity of Arfolitixorin in Patient-Derived Tumoroids (PDTs) [5]

TreatmentConcentration (µM)Effect
Arfolitixorin (single agent)30 - 61Median IC50: 39 µM
Leucovorin (single agent)8 - 80No significant single-agent activity
Arfolitixorin + 5-FU20 µM (Arfolitixorin)Synergistic effect with 5-FU
Arfolitixorin + Oxaliplatin20 µM (Arfolitixorin)Additive effect with Oxaliplatin

Table 2: Clinical Dosage of Arfolitixorin in Phase I/II and Phase III Trials [1][7][8]

TrialArfolitixorin DosageRegimen
Phase I/II (NCT02244632)30, 60, 120, or 240 mg/m² IVIn combination with 5-FU alone or with oxaliplatin or irinotecan every 14 days.
AGENT (Phase III, NCT03750786)120 mg/m² (given as two 60 mg/m² IV bolus doses)In combination with 5-FU, oxaliplatin, and bevacizumab every 14 days.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) to Determine IC50 and Synergy

This protocol is adapted for assessing the synergistic effects of arfolitixorin and 5-FU.

  • Materials:

    • Cancer cell line of interest (e.g., HT-29, HCT116)

    • Complete cell culture medium

    • 96-well plates

    • Arfolitixorin

    • 5-Fluorouracil (5-FU)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Prepare serial dilutions of arfolitixorin and 5-FU. Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.

    • Incubation: Incubate the plates for 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Thymidylate Synthase (TS) Activity Assay

This assay measures the enzymatic activity of TS in cell lysates.

  • Materials:

    • Cell pellets

    • Lysis buffer (e.g., 50mM Tris-HCl, pH 7.5, with protease inhibitors)

    • [5-³H]dUMP (radiolabeled substrate)

    • 5,10-methylenetetrahydrofolate (cofactor)

    • Scintillation counter and fluid

  • Procedure:

    • Cell Lysate Preparation: Lyse the cell pellets on ice and centrifuge to collect the supernatant containing the cellular proteins.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

    • Enzyme Reaction: In a reaction mixture, combine the cell lysate with [5-³H]dUMP and 5,10-methylenetetrahydrofolate.

    • Incubation: Incubate the reaction at 37°C for a defined period.

    • Tritium Release Measurement: Stop the reaction and measure the amount of tritium released from [5-³H]dUMP, which is proportional to the TS activity, using a scintillation counter.

  • Data Analysis:

    • Calculate the TS activity as pmol/min/mg of protein.

    • Compare the TS activity in untreated cells versus cells treated with 5-FU and arfolitixorin to determine the extent of TS inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Arfolitixorin and 5-FU Action and Resistance

Caption: Arfolitixorin and 5-FU signaling pathway and resistance mechanisms.

Experimental Workflow for Arfolitixorin Dosage Optimization

experimental_workflow start Start: Select Cell Lines (5-FU Sensitive vs. Resistant) ic50_5fu Step 1: Determine IC50 of 5-FU in each cell line start->ic50_5fu dose_matrix Step 2: Design Dose-Response Matrix (5-FU vs. Arfolitixorin) ic50_5fu->dose_matrix viability_assay Step 3: Perform Cell Viability Assay (e.g., MTT, 72h incubation) dose_matrix->viability_assay synergy_analysis Step 4: Calculate Combination Index (CI) using CompuSyn or similar software viability_assay->synergy_analysis ts_inhibition Step 5 (Mechanistic): Measure TS Inhibition at synergistic concentrations synergy_analysis->ts_inhibition apoptosis_assay Step 6 (Mechanistic): Assess Apoptosis (e.g., Annexin V/PI staining) synergy_analysis->apoptosis_assay end End: Identify Optimal Synergistic Dosage Range synergy_analysis->end CI < 1 indicates synergy ts_inhibition->end apoptosis_assay->end

Caption: Workflow for in vitro optimization of arfolitixorin dosage.

References

Arfolitixorin Experimental Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arfolitixorin, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent potentiation of 5-Fluorouracil (5-FU) with arfolitixorin in our in vitro cancer cell line models. What are the potential causes?

A1: Variability in 5-FU potentiation assays is a common issue that can stem from several factors. Here are the primary aspects to investigate:

  • Cell Culture Media Folate Concentration: Standard cell culture media often contain supraphysiological concentrations of folic acid. This can mask the potentiation effect of arfolitixorin by providing an alternative source for the folate pathway. It is hypothesized that direct administration of the active form of folate, such as arfolitixorin, could bypass the limiting steps in the metabolism of folates like leucovorin.

  • Cell Line Identity and Integrity:

    • Misidentification/Cross-contamination: Ensure your cell lines are authenticated (e.g., via STR profiling) to rule out the use of incorrect or contaminated lines.

    • High Passage Number: Continuous passaging can lead to genetic drift, altering the expression of key enzymes in the folate pathway and drug transporters. Use low-passage-number cells and maintain well-characterized cell banks.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cultures for mycoplasma contamination.

  • Assay-Specific Parameters:

    • Cell Seeding Density: The initial number of cells seeded can influence drug response. Optimize and standardize seeding density to ensure cells are in an exponential growth phase during the experiment.

    • Drug Preparation and Stability: Arfolitixorin, like other folate compounds, can be sensitive to light and oxidation. Prepare fresh solutions for each experiment and follow the manufacturer's storage and handling instructions.

Q2: Our in vivo xenograft study shows a weaker than expected response to arfolitixorin in combination with 5-FU. What should we troubleshoot?

A2: In vivo studies introduce additional layers of complexity. Here are key areas to examine:

  • Animal Diet: Standard rodent chow can contain high levels of folic acid, which can interfere with the efficacy of folate-based modulators. Consider using a low-folate or folate-free diet for the duration of the study to better mimic physiological conditions and enhance the reliance on the administered arfolitixorin. Studies have shown that a low folate diet can potentiate the antitumor effect of 5-FU in combination with leucovorin in xenograft models[1].

  • Tumor Heterogeneity: The expression of key folate pathway enzymes and transporters can vary significantly between different tumor models and even within the same tumor. This heterogeneity can lead to variable responses.

  • Drug Dosing and Scheduling: The timing and dosage of arfolitixorin in relation to 5-FU administration can be critical. In clinical trials, arfolitixorin has been administered as an intravenous bolus. The optimal preclinical dosing schedule may need to be determined empirically for your specific model.

  • Genetic Background of the Host Animal: While less common, the genetic background of the mice could potentially influence drug metabolism.

Q3: We are seeing variability in thymidylate synthase (TS) inhibition when using arfolitixorin. What could be the cause?

A3: Direct measurement of TS inhibition can be a sensitive assay. Variability can arise from:

  • Sample Handling: The stability of the ternary complex (TS, FdUMP, and [6R]-5,10-MTHF) is critical. Ensure rapid and consistent processing of cell or tissue lysates to prevent complex dissociation.

  • Assay Protocol Consistency: The TS inhibition assay has multiple steps where variability can be introduced. Strict adherence to a validated protocol is essential.

  • Basal TS Expression Levels: Different cell lines have varying basal levels of TS. Higher TS expression may require higher concentrations of 5-FU and arfolitixorin to achieve significant inhibition.

  • Intracellular Folate Pools: The concentration of endogenous folates can compete with arfolitixorin and influence the stability of the inhibitory complex. Measuring intracellular folate levels can help to understand this variability.

Data Presentation

In Vitro Cytotoxicity Data

Recent studies have begun to quantify the difference in cytotoxic potentiation between arfolitixorin and leucovorin. One study in colorectal cancer patient-derived tumoroids (PDTs) demonstrated that arfolitixorin exhibited single-agent activity and provided a greater synergistic and additive effect with 5-FU and oxaliplatin compared to leucovorin[2].

Drug CombinationMedian IC50 in PDTsObservation
Arfolitixorin (single agent)39 µM (range: 30-61 µM)Showed single-agent activity
5-FU4.5 µM (range: 1.8-10 µM)-
Oxaliplatin1.0 µM (range: 0.15-3.0 µM)-
Arfolitixorin + 5-FU-Additive effect
Arfolitixorin + Oxaliplatin-Additive effect
Leucovorin (8-80 µM) + 5-FU/Oxaliplatin-Less potentiation compared to arfolitixorin

Data adapted from Eide et al., 2025. Note: This data is from a conference abstract and should be considered preliminary.

Clinical Trial Efficacy Data

The AGENT study was a randomized, phase III trial comparing the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab in the first-line treatment of mCRC. The study did not meet its primary endpoint of superiority for arfolitixorin over leucovorin[3][4].

Efficacy EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)P-value
Overall Response Rate (ORR)48.2%49.4%0.57
Median Progression-Free Survival (PFS)12.8 months11.6 months0.38
Median Duration of Response (DoR)12.2 months12.9 months0.40
Median Overall Survival (OS)23.8 months28.0 months0.78

Data from the AGENT clinical trial (NCT03750786)[3][4].

A phase I/II study evaluated the safety and efficacy of arfolitixorin in combination with 5-FU-based regimens in patients with mCRC[5].

Efficacy Endpoint (at 8 weeks)Value
Objective Response Rate (ORR)15.8% (9 out of 57 patients)
Partial Response (PR)100% of responders (9 out of 9)
Stable Disease (SD)57.9% (33 out of 57 patients)

Data from the Phase I/II clinical trial (NCT02244632)[5].

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

This protocol is a generalized method for determining TS inhibition in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • [5-³H]deoxyuridine monophosphate ([³H]dUMP)

  • 5,10-methylenetetrahydrofolate (MTHF)

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂, EDTA, and dithiothreitol)

  • Activated charcoal solution

  • Scintillation cocktail and counter

Methodology:

  • Cell Lysis: Treat cells with arfolitixorin and/or 5-FU for the desired time. Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • TS Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction buffer containing MTHF.

  • Initiate Reaction: Add [³H]dUMP to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding activated charcoal solution, which binds the unreacted [³H]dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the product [³H]dThymidylate ([³H]dTMP) and tritiated water, to a scintillation vial with scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the TS activity as the amount of product formed per unit of time per amount of protein. Compare the activity in treated samples to untreated controls to determine the percentage of inhibition.

Intracellular Folate Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the analysis of intracellular folate species.

Materials:

  • Folate-free cell culture medium (for washout steps)

  • Extraction buffer (e.g., methanol/water with an antioxidant like ascorbic acid)

  • Isotopically labeled internal standards for each folate species to be quantified

  • LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Cell Culture and Harvest: Culture cells under desired conditions. To measure intracellular levels, wash the cells multiple times with folate-free medium to remove extracellular folates. Harvest a known number of cells.

  • Extraction: Immediately add ice-cold extraction buffer to the cell pellet to quench metabolism and extract the folates. Vortex vigorously and incubate on ice.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard mixture to each sample.

  • Lysis and Clarification: Lyse the cells (e.g., by sonication or freeze-thaw cycles). Centrifuge at high speed to pellet cell debris.

  • Sample Preparation: Collect the supernatant for LC-MS/MS analysis. The sample may require further clean-up or concentration depending on the expected folate levels.

  • LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system. Use a gradient elution method to separate the different folate species.

  • Quantification: Quantify each folate species by comparing the peak area of the endogenous folate to its corresponding isotopically labeled internal standard. Normalize the results to the cell number or protein content. A detailed protocol for a similar method has been described for the quantification of folate metabolites in lymphoblastoid cell lines[6][7].

Mandatory Visualizations

Arfolitixorin_Mechanism_of_Action Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Ternary_Complex Stable Ternary Complex (TS-FdUMP-[6R]-5,10-MTHF) Arfolitixorin->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex Inhibition Inhibition Ternary_Complex->Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS-mediated conversion DNA_Synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_Synthesis Inhibition->dUMP

Caption: Arfolitixorin's mechanism of action in potentiating 5-FU cytotoxicity.

Experimental_Workflow Start Start: Hypothesis (e.g., Arfolitixorin enhances 5-FU efficacy) Cell_Culture Cell Culture Setup (Low vs. High Folate Media) Start->Cell_Culture Treatment Treatment (Arfolitixorin +/- 5-FU) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay TS_Inhibition_Assay Thymidylate Synthase Inhibition Assay Treatment->TS_Inhibition_Assay Folate_Analysis Intracellular Folate Quantification (LC-MS/MS) Treatment->Folate_Analysis Data_Analysis Data Analysis (IC50, % Inhibition) Viability_Assay->Data_Analysis TS_Inhibition_Assay->Data_Analysis Folate_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized experimental workflow for assessing arfolitixorin efficacy.

Troubleshooting_Variability Start Inconsistent Results with Arfolitixorin + 5-FU Check_Cell_Line Verify Cell Line Integrity (Authentication, Passage #, Mycoplasma) Start->Check_Cell_Line Check_Media Assess Cell Culture Media (Folate Concentration) Start->Check_Media Check_Compound Confirm Compound Integrity (Storage, Preparation, Stability) Start->Check_Compound Check_Protocol Review Experimental Protocol (Seeding Density, Assay Timing) Start->Check_Protocol Authenticate_Cells Re-authenticate or Use New Cell Stock Check_Cell_Line->Authenticate_Cells Low_Folate_Media Test in Low Folate Media Check_Media->Low_Folate_Media New_Compound_Stock Use Fresh Compound Stock Check_Compound->New_Compound_Stock Standardize_Protocol Standardize Protocol Parameters Check_Protocol->Standardize_Protocol

Caption: A decision tree for troubleshooting variability in arfolitixorin experiments.

References

Addressing adverse events of arfolitixorin in preclinical animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing arfolitixorin in preclinical animal studies. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential adverse events and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is arfolitixorin and how does it work?

Arfolitixorin, the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is a bioactive folate.[1] Unlike leucovorin, it does not require metabolic activation to potentiate the cytotoxic effects of 5-fluorouracil (5-FU).[1][2] Arfolitixorin enhances the inhibition of thymidylate synthase (TS) by forming a stable ternary complex with TS and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1][3] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to inhibition of cell proliferation and tumor cell death.[3]

Q2: What are the known adverse events of arfolitixorin in preclinical animal studies?

Specific preclinical toxicology data for arfolitixorin, such as LD50 values, are not extensively published. However, the U.S. Food and Drug Administration (FDA) has reviewed the preclinical safety profile and found it acceptable for initiating clinical trials. This suggests that the compound was well-tolerated in animal models at clinically relevant doses.

For context, preclinical studies of a similar folate analog, levoleucovorin, have shown the following adverse events at high doses:

  • Mice and Rats: Sedation, rapid breathing, tremors, convulsions, and in some cases, death.[4]

  • Dogs: Slightly increased incidence of emesis.[4]

It is important to note that in human clinical trials, adverse events directly attributable to arfolitixorin alone have been rare and generally mild. In one study, the only adverse event linked solely to arfolitixorin was grade 1 skin lesions.[5]

Q3: How should I handle and prepare arfolitixorin for administration?

Refer to the manufacturer's instructions for detailed guidance on the handling, storage, and preparation of the arfolitixorin formulation you are using. Stability of the formulation is critical for accurate and reproducible results.

Troubleshooting Guide: Common Adverse Events

This guide provides troubleshooting steps for potential adverse events that may be observed during preclinical studies with arfolitixorin, based on general toxicology principles and data from similar folate analogs.

Table 1: Troubleshooting Potential Adverse Events in Preclinical Animal Studies
Observed Adverse Event Potential Cause Recommended Action
Sedation/Lethargy High dose of arfolitixorin, potential central nervous system (CNS) effect.- Monitor the animal closely for recovery. - Consider reducing the dose in subsequent experiments. - Ensure proper hydration and nutrition.
Rapid Breathing/Respiratory Distress Potential metabolic or cardiovascular effect at high doses.- Immediately assess the animal's vital signs. - Provide supportive care as needed (e.g., oxygen). - Discontinue dosing if signs are severe. - Re-evaluate the dose and administration rate.
Tremors/Convulsions Potential neurotoxicity at very high doses.- Ensure the animal is in a safe, padded environment to prevent injury. - Administer anticonvulsant medication as per veterinary guidance. - This is a sign of severe toxicity; the dose is likely too high.
Emesis (in relevant species like dogs) Gastrointestinal irritation or systemic effect.- Monitor for dehydration and electrolyte imbalance. - Provide antiemetic medication if necessary, as advised by a veterinarian. - Consider administering the drug with food if appropriate for the study design.
Skin Lesions/Irritation at Injection Site Local reaction to the formulation or injection technique.- Observe the site for signs of inflammation or necrosis. - Ensure proper injection technique (e.g., rotating injection sites). - Consider further dilution of the formulation if possible.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validity of preclinical studies. Below are generalized protocols for key toxicology assessments.

Acute Oral Toxicity Study (Rodent Model)

This protocol is based on the OECD Test Guideline 420.[3]

  • Animal Selection: Use a single sex of a standard rodent species (e.g., Wistar rats).[3]

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[3]

  • Dose Administration:

    • Administer arfolitixorin in a single dose via oral gavage using a stomach tube.[3]

    • The volume should be based on the animal's body weight, determined just before dosing.[3]

  • Observation:

    • Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.[3]

    • Record all clinical signs of toxicity.[3]

  • Data Collection:

    • Record body weight shortly before administration and weekly thereafter.

    • At the end of the observation period, perform a gross necropsy on all animals.

    • Conduct histopathological examination of any organs showing gross abnormalities.

Intravenous Administration (Rodent Model)

This protocol outlines the general procedure for intravenous administration.

  • Animal Preparation:

    • Properly restrain the animal. For rats, warming the tail using a heat lamp or warm water can help dilate the lateral tail veins.

  • Injection Procedure:

    • Use a sterile, appropriately sized needle (e.g., 27-30 gauge for mice).

    • Insert the needle into the lateral tail vein at a shallow angle.

    • Inject the prepared arfolitixorin solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions (e.g., respiratory distress, seizures).

    • Monitor the injection site for signs of irritation or extravasation.

Visualizations

Signaling Pathway of Arfolitixorin and 5-FU

Arfolitixorin_5FU_Pathway cluster_Cell Cancer Cell Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) TernaryComplex Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin->TernaryComplex FU5 5-Fluorouracil (5-FU) FdUMP FdUMP FU5->FdUMP Metabolic Activation FdUMP->TernaryComplex TS Thymidylate Synthase (TS) TS->TernaryComplex TernaryComplex->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS-mediated conversion DNASynthesis DNA Synthesis dTMP->DNASynthesis

Caption: Mechanism of action of arfolitixorin in potentiation of 5-FU cytotoxicity.

Experimental Workflow for Acute Toxicity Study

Acute_Toxicity_Workflow Start Start: Select Animals Acclimatization Acclimatization (≥ 5 days) Start->Acclimatization Fasting Fasting Acclimatization->Fasting Dosing Single Dose Administration (Oral Gavage) Fasting->Dosing Observation Clinical Observation (14 days) Dosing->Observation DataCollection Data Collection (Body Weight, Clinical Signs) Observation->DataCollection Necropsy Gross Necropsy Observation->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology End End: Data Analysis Necropsy->End Histopathology->End

Caption: Workflow for a typical acute oral toxicity study in rodents.

References

Technical Support Center: Enhancing Arfolitixorin Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while developing and evaluating strategies to enhance the delivery of arfolitixorin to tumor tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for actively targeting arfolitixorin to tumor tissues?

The primary mechanism for actively targeting arfolitixorin is through the folate receptor (FR), which is overexpressed on the surface of many types of cancer cells, including those in ovarian, lung, breast, and colorectal cancers.[1][2][3][4][5] Folic acid, and by extension its derivatives like arfolitixorin, can bind to these receptors with high affinity.[6] This binding facilitates the internalization of the drug into the cancer cells via receptor-mediated endocytosis, thereby increasing its intracellular concentration and therapeutic efficacy.[1][7]

Q2: What are the main challenges associated with folate receptor-targeted delivery?

While promising, folate receptor-targeted delivery faces several challenges:

  • Off-target uptake: Folate receptors are also expressed on some normal tissues, such as the kidneys, lungs, and activated macrophages, which can lead to off-target accumulation and potential toxicity.[8][9]

  • Heterogeneity of receptor expression: The level of folate receptor expression can vary significantly between different tumor types and even within the same tumor, potentially leading to inconsistent delivery.

  • Suboptimal drug release: Once the targeted carrier is internalized, the drug must be efficiently released from the carrier within the cell to exert its therapeutic effect. Inefficient release can limit the overall efficacy.

  • Physicochemical properties of the carrier: The size, charge, and surface characteristics of the drug carrier (e.g., nanoparticle, liposome) can influence its stability in circulation, biodistribution, and interaction with the folate receptor.[8]

Q3: Can arfolitixorin be delivered without a targeting moiety?

Yes, arfolitixorin can be administered systemically without a specific targeting moiety. However, clinical trial data from the AGENT study, which compared arfolitixorin with leucovorin in metastatic colorectal cancer, suggested that the dose of arfolitixorin used may not have delivered a sufficiently high amount of the active substance to the tumor.[10] This highlights the potential need for enhanced delivery strategies, such as active targeting, to increase its concentration at the tumor site and improve its therapeutic index.

Troubleshooting Guides

Problem 1: Low encapsulation efficiency of arfolitixorin in nanoparticles/liposomes.
Possible Cause Troubleshooting Step
Poor solubility of arfolitixorin in the chosen solvent system. Optimize the solvent system for both the polymer/lipid and arfolitixorin. Consider using a co-solvent system or adjusting the pH to improve arfolitixorin's solubility.
Suboptimal drug-to-carrier ratio. Experiment with different ratios of arfolitixorin to the polymer or lipid. An excess of the drug can lead to precipitation and low encapsulation.
Inefficient formulation technique. Refine the formulation method. For example, in nanoprecipitation, adjust the stirring speed and the rate of addition of the organic phase to the aqueous phase. For liposomes, optimize the hydration and extrusion parameters.
Instability of the formulation. Characterize the stability of the formulation over time. If aggregation or drug leakage is observed, consider adding stabilizers or modifying the surface of the nanoparticles/liposomes (e.g., with PEGylation).
Problem 2: Inconsistent or low cellular uptake of folate-targeted arfolitixorin in in vitro assays.
Possible Cause Troubleshooting Step
Low folate receptor expression on the cancer cell line. Verify the folate receptor expression level of your target cell line using techniques like flow cytometry or western blotting. Select a cell line with high and consistent receptor expression for initial experiments.
Competition with folate in the cell culture medium. Use folate-free cell culture medium for at least 24 hours before and during the uptake experiment to avoid competition for receptor binding.
Inefficient conjugation of the folate targeting ligand. Confirm the successful conjugation of folic acid to the surface of your carrier using analytical techniques such as FTIR, NMR, or UV-Vis spectroscopy. Quantify the amount of conjugated folate.
Steric hindrance of the folate ligand. If using a PEG linker, ensure it is of sufficient length to allow the folate molecule to be accessible for receptor binding and not be masked by the polymer chains.[8]
Incorrect assay conditions. Optimize the incubation time and concentration of the targeted formulation. Perform a time-course and dose-response experiment to determine the optimal conditions for uptake.
Problem 3: High accumulation of folate-targeted arfolitixorin in the liver and spleen during in vivo studies.
Possible Cause Troubleshooting Step
Uptake by the reticuloendothelial system (RES). The liver and spleen have a high concentration of macrophages, which can express folate receptors and are also involved in clearing nanoparticles from circulation.[8][9] PEGylating the surface of the nanoparticles can help to reduce RES uptake and prolong circulation time.
Physicochemical properties of the nanoparticles. Optimize the size and surface charge of the nanoparticles. Generally, nanoparticles between 50-200 nm with a neutral or slightly negative surface charge exhibit longer circulation times.
Route of administration. The route of administration can influence the biodistribution. Intravenous injection is the most common route for systemic delivery, but other routes may be explored depending on the tumor model.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on folate-receptor targeted drug delivery systems. Note that these studies do not specifically use arfolitixorin but provide a valuable reference for what can be expected with a folate-targeted approach.

Table 1: In Vitro Cellular Uptake of Folate-Targeted Nanoparticles

Nanoparticle SystemDrugCell LineFold Increase in Uptake (Targeted vs. Non-Targeted)Reference
Folate-PLGA NanoparticlesAmodiaquineMDA-MB-231 (Breast Cancer)~2.5[11]
Folate-PEG-DSPE Micelles9-Nitro-camptothecinHeLa (Cervical Cancer)Significantly higher than non-targeted[12]
Folate-conjugated Gold NanoparticlesDoxorubicinKB (Nasopharyngeal Cancer)Significantly higher than non-targeted[13]

Table 2: In Vivo Tumor Accumulation of Folate-Targeted Nanoparticles

Nanoparticle SystemAnimal ModelTumor TypeFold Increase in Tumor Accumulation (Targeted vs. Non-Targeted)Reference
99mTc-radiofolate tracerNude miceKB xenografts~2-fold higher than non-FR expressing tumors[14]
Folate-functionalized cyclodextrin nanoparticlesMiceBreast CancerPreferential accumulation in lungs and tumor[9]
Folic acid-PEG-HSA-MTX nanoparticlesMiceBreast Cancer~3-fold higher uptake in cancer cells than healthy cells[15]

Experimental Protocols

Protocol 1: General Method for Conjugation of Folic Acid to a Polymer-PEG Linker

This protocol describes a general method for conjugating folic acid to an amine-terminated PEG linker on a polymer backbone (e.g., PLGA-PEG-NH2).

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-terminated polymer (e.g., PLGA-PEG-NH2)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activation of Folic Acid: a. Dissolve folic acid, DCC, and NHS in anhydrous DMSO in a molar ratio of 1:1.2:1.2. b. Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxyl group of folic acid.

  • Conjugation Reaction: a. Dissolve the amine-terminated polymer in DMSO. b. Add the activated folic acid solution to the polymer solution dropwise while stirring. c. Continue the reaction overnight in the dark at room temperature.

  • Purification: a. Remove the by-product, dicyclohexylurea, by filtration. b. Dialyze the resulting solution against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and DMSO. c. Lyophilize the purified solution to obtain the folate-conjugated polymer.

  • Characterization: a. Confirm the conjugation using FTIR and 1H NMR spectroscopy. b. Quantify the amount of conjugated folic acid using UV-Vis spectrophotometry by measuring the absorbance at approximately 365 nm.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a method to evaluate the cellular uptake of folate-targeted arfolitixorin nanoparticles using a fluorescently labeled carrier.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB)

  • Folate receptor-negative cell line (as a control)

  • Folate-free cell culture medium

  • Fluorescently labeled folate-targeted arfolitixorin nanoparticles

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Free folic acid solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: a. Seed the cells in 24-well plates at a density of 1 x 10^5 cells per well. b. Culture the cells for 24 hours in standard medium, then switch to folate-free medium and incubate for another 24 hours.

  • Uptake Experiment: a. Remove the medium and wash the cells with PBS. b. Add fresh folate-free medium containing the fluorescently labeled nanoparticles (both targeted and non-targeted) at various concentrations. c. For the competition assay, pre-incubate a set of wells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the targeted nanoparticles. d. Incubate the plates for a predetermined time (e.g., 2, 4, or 6 hours) at 37°C.

  • Quantification: a. Plate Reader Method: i. After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles. ii. Lyse the cells with a suitable lysis buffer. iii. Measure the fluorescence intensity of the cell lysates using a microplate reader. b. Flow Cytometry Method: i. After incubation and washing, detach the cells using trypsin. ii. Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.

  • Data Analysis: a. Normalize the fluorescence intensity to the protein content of the cell lysates (for the plate reader method). b. Compare the uptake of targeted nanoparticles to non-targeted nanoparticles and the uptake in the presence and absence of free folic acid.

Visualizations

Folate_Receptor_Pathway cluster_cell Arfolitixorin_NP Folate-Targeted Arfolitixorin Nanoparticle FR Folate Receptor (FR) Arfolitixorin_NP->FR 1. Binding Endosome Endosome FR->Endosome 2. Endocytosis Cell_Membrane Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Arfolitixorin_Released Released Arfolitixorin Lysosome->Arfolitixorin_Released 4. Drug Release (e.g., low pH) TS_Inhibition Thymidylate Synthase Inhibition (with 5-FU) Arfolitixorin_Released->TS_Inhibition 5. Therapeutic Action

Caption: Folate receptor-mediated endocytosis of a targeted arfolitixorin nanoparticle.

Experimental_Workflow Start Start: Enhance Arfolitixorin Delivery Formulation 1. Formulation of Folate-Targeted Carrier Start->Formulation Characterization 2. Physicochemical Characterization (Size, Charge, Drug Load) Formulation->Characterization In_Vitro 3. In Vitro Evaluation Characterization->In_Vitro Uptake Cellular Uptake Assay (FR+ vs FR- cells) In_Vitro->Uptake Cytotoxicity Cytotoxicity Assay (MTT, etc.) In_Vitro->Cytotoxicity In_Vivo 4. In Vivo Evaluation In_Vitro->In_Vivo If promising Biodistribution Biodistribution Study (Tumor vs. Organ Accumulation) In_Vivo->Biodistribution Efficacy Tumor Growth Inhibition Study In_Vivo->Efficacy End Optimized Delivery Strategy In_Vivo->End

Caption: Experimental workflow for developing and evaluating targeted arfolitixorin delivery.

References

Technical Support Center: Arfolitixorin in Low Folate Gene Expression Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arfolitixorin, particularly in experimental models characterized by low folate gene expression.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using arfolitixorin in models with low folate gene expression?

Arfolitixorin is the active metabolite of leucovorin, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), and it plays a crucial role in potentiating the cytotoxic effects of 5-fluorouracil (5-FU).[1] Unlike leucovorin, arfolitixorin does not require metabolic activation by folate pathway enzymes.[2][3] In tumors with low expression of genes encoding these enzymes (e.g., MTHFD2, SHMT1/2), the conversion of leucovorin to its active form is inefficient, potentially leading to suboptimal potentiation of 5-FU.[4][5] Arfolitixorin bypasses this metabolic step, aiming to provide a more consistent and effective stabilization of the ternary complex formed by thymidylate synthase (TS), the 5-FU metabolite FdUMP, and the folate cofactor, leading to enhanced inhibition of DNA synthesis.[6][7]

Q2: The AGENT clinical trial did not show the superiority of arfolitixorin over leucovorin. Why is it still being investigated?

The Phase III AGENT trial in metastatic colorectal cancer (mCRC) did not meet its primary endpoint of demonstrating the superiority of arfolitixorin over leucovorin in combination with FOLFOX and bevacizumab.[4][8] However, several factors warrant its continued investigation. One key hypothesis is that the dose of arfolitixorin used in the trial (120 mg/m²) may have been suboptimal.[4][8] Additionally, subgroup analyses of the AGENT trial suggested that the expression of certain folate pathway genes, such as MTHFD2, and the presence of BRAF mutations were associated with lower progression-free survival in patients receiving arfolitixorin.[4][9] This highlights the importance of patient selection and the potential for arfolitixorin to be more effective in specific molecularly defined subgroups. Ongoing research, such as a Phase 1b/2 study, is exploring higher doses and optimized administration schedules of arfolitixorin.[3][10]

Troubleshooting Guide

Issue 1: Unexpected Lack of Potentiation of 5-FU by Arfolitixorin in a Low Folate Gene Expression Model

  • Question: We have generated a cell line with knockdown of a key folate pathway gene (e.g., MTHFD2 or SHMT1/2). However, we are not observing a significant increase in sensitivity to 5-FU when combined with arfolitixorin compared to leucovorin. What could be the issue?

  • Possible Causes and Solutions:

    • Suboptimal Drug Concentrations:

      • Arfolitixorin: Ensure a sufficient concentration of arfolitixorin is used. Unlike leucovorin, which can be taken up and polyglutamated, leading to intracellular accumulation, arfolitixorin's retention might be different. A dose-response matrix of arfolitixorin and 5-FU should be performed to identify the optimal synergistic concentrations.

      • 5-Fluorouracil (5-FU): The concentration of 5-FU is also critical. If the 5-FU concentration is too high and causes significant cytotoxicity on its own, the potentiating effect of arfolitixorin may be masked. Conversely, if the 5-FU concentration is too low, the inhibition of thymidylate synthase may be insufficient to observe a synergistic effect. It is recommended to use a 5-FU concentration around the IC20-IC30 for synergy experiments.

    • Drug Stability:

      • Arfolitixorin, like other reduced folates, can be susceptible to oxidation. Prepare fresh solutions for each experiment and minimize exposure to light and air. Consider performing a stability test of arfolitixorin in your specific cell culture medium under standard incubation conditions.[11]

    • Cellular Uptake:

      • Arfolitixorin uptake is mediated by folate transporters such as the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).[12][13] While your model has low expression of a metabolic enzyme, it's crucial to confirm that it expresses adequate levels of these transporters. You can assess the expression of SLC19A1 (RFC) and SLC46A1 (PCFT) by qPCR or western blotting.

    • Redundancy in the Folate Pathway:

      • The folate metabolic network has some redundancy. For example, both SHMT1 (cytosolic) and SHMT2 (mitochondrial) can contribute to the one-carbon pool.[14] Knockdown of a single gene may not be sufficient to create a strong dependency on an external source of active folate. Consider creating a double-knockdown model or using a broader inhibitor of the pathway if available.

    • Thymidylate Synthase (TS) Expression Levels:

      • The level of TS expression in your cell line can influence the response to 5-FU and arfolitixorin. High TS levels may require higher concentrations of both drugs to achieve effective inhibition.[2] You can measure TS protein levels by western blot or its activity using a functional assay.

Issue 2: High Variability in Experimental Replicates

  • Question: We are observing high variability between replicates in our cell viability assays with arfolitixorin and 5-FU. How can we improve the consistency of our results?

  • Possible Causes and Solutions:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Inconsistent cell density can lead to variations in growth rates and drug responses.

    • Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can be subject to evaporation and temperature fluctuations, leading to different growth rates. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

    • Drug Dilution and Pipetting Accuracy: Prepare serial dilutions of arfolitixorin and 5-FU accurately. Use calibrated pipettes and ensure thorough mixing at each dilution step.

    • Incubation Time: A consistent incubation time with the drugs is crucial. Small variations in the timing of drug addition or assay termination can lead to significant differences in cell viability.

    • Cell Line Stability: If you are using a genetically modified cell line, ensure its stability over passages. It is advisable to use cells from a low passage number and to periodically re-verify the knockdown or knockout of the target gene.

Quantitative Data Summary

Table 1: Clinical Trial Outcomes for Arfolitixorin vs. Leucovorin in Metastatic Colorectal Cancer (AGENT Study)

EndpointArfolitixorin + FOLFOX + Bevacizumab (n=245)Leucovorin + FOLFOX + Bevacizumab (n=245)P-value
Overall Response Rate (ORR) 48.2%49.4%0.57
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38
Median Overall Survival (OS) 23.8 months28.0 months0.78
Grade ≥3 Adverse Events 68.7%67.2%N/A
Data from the AGENT Phase III clinical trial.[4][8]

Table 2: In Vitro IC50 Values for 5-Fluorouracil in various Colorectal Cancer Cell Lines

Cell Line5-FU IC50 (µM)
HROC147 T0 M12.5
HROC147Met10.5
HROC277 T0 M19.2
HROC277Met1 T0 M21.6
IC50 values can vary depending on experimental conditions. Data from[15].

Experimental Protocols

1. Generation of a Stable Low Folate Gene Expression Cell Line (e.g., MTHFD2 Knockdown)

This protocol describes the generation of a stable cell line with reduced expression of a target folate pathway gene using shRNA delivered by a lentiviral vector.

  • Materials:

    • HEK293T cells for lentivirus production

    • Target cancer cell line (e.g., HCT116, HT29)

    • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

    • shRNA-expressing lentiviral vector targeting the gene of interest (e.g., MTHFD2) and a non-targeting control vector

    • Transfection reagent

    • Puromycin or other appropriate selection antibiotic

    • Polybrene

    • Cell culture medium, FBS, and other standard cell culture reagents

  • Procedure:

    • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Transduction: Seed the target cancer cells and allow them to adhere. Transduce the cells with the collected lentivirus in the presence of polybrene (typically 4-8 µg/mL).

    • Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand by generating a kill curve for the parental cell line.

    • Expansion and Verification: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are formed. Expand these colonies and verify the knockdown of the target gene by qPCR and/or Western blotting.

2. Cell Viability Assay to Assess Synergy between Arfolitixorin and 5-FU

This protocol outlines a method to determine the synergistic effect of arfolitixorin and 5-FU on cell viability using a colorimetric assay (e.g., MTT or resazurin-based).

  • Materials:

    • Parental and low folate gene expression cell lines

    • Arfolitixorin

    • 5-Fluorouracil (5-FU)

    • 96-well plates

    • Cell viability assay reagent (e.g., MTT, PrestoBlue)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Drug Treatment: Prepare a dose-response matrix of arfolitixorin and 5-FU. Treat the cells with varying concentrations of each drug alone and in combination. Include a vehicle-only control.

    • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data for synergy using appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy.

3. Cellular Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a method to measure the inhibition of TS activity in intact cells.

  • Materials:

    • Cells treated with arfolitixorin and/or 5-FU

    • [5-³H]-deoxyuridine

    • Tricarboxylic acid (TCA)

    • Scintillation fluid and counter

  • Procedure:

    • Drug Treatment: Treat cells with the desired concentrations of arfolitixorin and 5-FU for a specified time.

    • Radiolabeling: Add [5-³H]-deoxyuridine to the cell culture medium and incubate for a short period (e.g., 30-60 minutes).

    • Cell Lysis and Precipitation: Wash the cells with cold PBS and lyse them. Precipitate the macromolecules (including DNA) with cold TCA.

    • Measurement: The tritium released from [5-³H]-deoxyuridine into the aqueous phase is proportional to the TS activity. Measure the radioactivity in the supernatant using a scintillation counter.

    • Data Analysis: Normalize the results to the total protein concentration of the cell lysate. Compare the TS activity in treated cells to that in untreated controls to determine the percentage of inhibition.

Visualizations

Arfolitixorin_Mechanism_of_Action cluster_0 Folate Metabolism cluster_1 Thymidylate Synthesis Cycle cluster_2 5-FU Action and Potentiation Leucovorin Leucovorin (Prodrug) Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Active Form Leucovorin->Arfolitixorin Metabolic Activation (e.g., MTHFD2, SHMT1/2) TS Thymidylate Synthase (TS) Arfolitixorin->TS Cofactor Ternary_Complex Inhibitory Ternary Complex (TS-FdUMP-[6R]-5,10-MTHF) Arfolitixorin->Ternary_Complex dUMP dUMP dTMP dTMP (for DNA Synthesis) dUMP->dTMP Methylation TS->Ternary_Complex 5FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) 5FU->FdUMP Metabolic Activation FdUMP->Ternary_Complex Ternary_Complex->TS

Caption: Mechanism of arfolitixorin in potentiating 5-FU cytotoxicity.

Experimental_Workflow cluster_0 Model Generation cluster_1 In Vitro Assays cluster_2 Data Analysis and Interpretation start Select Target Gene (e.g., MTHFD2, SHMT1/2) lentivirus Produce Lentivirus (shRNA or CRISPR) start->lentivirus transduction Transduce Cancer Cell Line lentivirus->transduction selection Select and Expand Knockdown/out Clones transduction->selection verification Verify Knockdown/out (qPCR, Western Blot) selection->verification viability Cell Viability Assay (Dose-Response Matrix) verification->viability ts_inhibition Thymidylate Synthase Inhibition Assay verification->ts_inhibition synergy Calculate Combination Index (CI) viability->synergy analysis Compare Sensitivity of Parental vs. KD/KO Cells synergy->analysis ts_inhibition->analysis conclusion Determine Impact of Gene Expression on Arfolitixorin Efficacy analysis->conclusion Troubleshooting_Logic cluster_0 Check Experimental Conditions cluster_1 Check Cellular Factors start No Increased Sensitivity in KD/KO Model drug_conc Optimize Drug Concentrations? start->drug_conc stability Assess Drug Stability? drug_conc->stability No solution Refine Experimental Design or Re-evaluate Hypothesis drug_conc->solution Yes transporters Adequate Folate Transporter Expression? stability->transporters No stability->solution Yes ts_levels Assess Thymidylate Synthase Levels? transporters->ts_levels No transporters->solution Yes redundancy Consider Pathway Redundancy? ts_levels->redundancy No ts_levels->solution Yes redundancy->solution Yes

References

Technical Support Center: Arfolitixorin and Oxaliplatin Combination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of arfolitixorin in combination with oxaliplatin in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the arfolitixorin and oxaliplatin combination?

A1: Arfolitixorin is the biologically active form of folate, [6R]-5,10-methylenetetrahydrofolate, which enhances the cytotoxic effect of 5-fluorouracil (5-FU).[1][2][3][4][5] It does so by stabilizing the ternary complex formed between 5-FU's active metabolite (FdUMP) and the enzyme thymidylate synthase (TS), leading to prolonged inhibition of DNA synthesis in cancer cells.[4][6] Unlike leucovorin, arfolitixorin does not require metabolic activation.[3][5][7][8] Oxaliplatin, a platinum-based chemotherapeutic agent, induces cancer cell death by forming DNA adducts, which inhibit DNA replication and transcription.[9] The combination of arfolitixorin with a 5-FU/oxaliplatin regimen (FOLFOX) aims to provide a more potent and broadly effective anticancer therapy.

Q2: What was the rationale for the AGENT Phase III clinical trial, and what were the main outcomes?

Q3: What are the known side effects of the arfolitixorin and oxaliplatin combination, and how can they be managed in a research setting?

A3: In clinical trials, the side effect profile of arfolitixorin in combination with FOLFOX was similar to that of leucovorin with FOLFOX.[1] A key dose-limiting toxicity of oxaliplatin is oxaliplatin-induced peripheral neuropathy (OIPN).[13][14][15] OIPN can manifest as acute, cold-induced sensory symptoms and a chronic, cumulative sensory neuropathy.[13][14][15][16] In preclinical models, OIPN is associated with oxidative stress and alterations in voltage-gated sodium channels in neurons.[16][17][18] For in vivo studies, careful monitoring of animal well-being is crucial. Management strategies that have been explored clinically include dose modifications and the use of neuromodulatory agents like gabapentin or duloxetine.[14][15] For in vitro neurotoxicity studies, neuronal cell lines like SH-SY5Y can be used to screen for protective agents.[17]

Q4: How should arfolitixorin be prepared and stored for in vitro experiments?

A4: For clinical use, arfolitixorin is supplied as a lyophilized powder that should be stored at 2–8°C.[19] Once reconstituted, it should be administered within 2 hours.[19] For in vitro research, it is crucial to obtain specific handling instructions from the supplier. Generally, lyophilized compounds for research are reconstituted in a suitable solvent, such as sterile water or PBS, to create a stock solution.[20] This stock solution should then be sterile-filtered and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of arfolitixorin in cell culture media over time should be determined experimentally, as the components of the media could potentially affect its stability.[9][21][22]

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro experiments with the arfolitixorin and oxaliplatin combination.

Issue Potential Cause Recommended Solution
Inconsistent or no cytotoxic effect of oxaliplatin and/or 5-FU in cell viability assays (e.g., MTT, ATP-based). 1. Drug inactivity due to improper storage or handling. 2. Cell line resistance to the drugs. 3. Issues with the assay itself (e.g., interference from phenol red, incorrect incubation times).1. Prepare fresh drug solutions from a reliable source. Ensure proper storage of stock solutions (e.g., aliquoted at -20°C or -80°C). 2. Verify the sensitivity of your cell line to each drug individually. Consider using a different, more sensitive cell line for initial experiments. 3. For MTT assays, use serum-free media during incubation with the MTT reagent. Ensure formazan crystals are fully dissolved before reading the absorbance. Consider using an alternative viability assay, such as an ATP-based assay, which may have fewer interferences.[23][24]
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete drug mixing.1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. 3. Gently mix the plate after adding the drugs to ensure even distribution.
Unexpected antagonistic effect when combining arfolitixorin, 5-FU, and oxaliplatin. 1. Suboptimal drug concentrations or ratios. 2. Incorrect timing of drug addition.1. Perform a dose-response matrix experiment to test a wide range of concentrations for each drug to identify synergistic combinations. 2. Investigate the effect of sequential versus simultaneous drug addition. Some studies suggest that sequential exposure of oxaliplatin and 5-FU may be more effective.[23][24]
Difficulty in dissolving lyophilized arfolitixorin for in vitro use. 1. Incorrect solvent. 2. Low temperature of the solvent.1. Consult the manufacturer's instructions for the recommended solvent. For research-grade compounds, sterile water or PBS are common. 2. Gently warm the solvent to room temperature before attempting to dissolve the powder. Vortexing or sonication may also help.

Data Presentation

The following tables summarize key quantitative data from clinical trials involving arfolitixorin in combination with oxaliplatin-based chemotherapy.

Table 1: Efficacy Outcomes from the AGENT Phase III Trial [1][4][6]

EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)p-value
Overall Response Rate (ORR)48.2%49.4%0.57
Median Progression-Free Survival (PFS)12.8 months11.6 months0.38
Median Duration of Response (DoR)12.2 months12.9 months0.40
Median Overall Survival (OS)23.8 months28.0 months0.78

Table 2: Grade ≥3 Adverse Events in the AGENT Phase III Trial (Occurring in >5% of Patients) [1][4]

Adverse EventArfolitixorin Arm (%)Leucovorin Arm (%)
Neutropenia28.329.5
Neuropathy18.118.5
Hypertension10.710.3
Diarrhea7.46.6
Stomatitis5.34.1
Total Grade ≥3 AEs 68.7 67.2

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using an ATP-based Luminescence Assay

This protocol is a general guideline for assessing the cytotoxicity of arfolitixorin in combination with 5-FU and oxaliplatin on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, HCT116, SW620)[23]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Arfolitixorin, 5-Fluorouracil (5-FU), and Oxaliplatin

  • Sterile PBS

  • 96-well white, flat-bottom tissue culture plates

  • ATP-based luminescence cell viability assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of arfolitixorin, 5-FU, and oxaliplatin in an appropriate solvent (e.g., sterile water or DMSO) and sterile-filter.

    • Prepare serial dilutions of each drug in complete medium at 2x the final desired concentration.

    • For combination treatments, prepare drug mixtures at the desired ratios and concentrations.

    • Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • ATP-based Viability Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically 100 µL).

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot dose-response curves and determine IC50 values for each drug and combination.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

arfolitixorin_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-FU_ext 5-Fluorouracil (5-FU) 5-FU_int 5-FU 5-FU_ext->5-FU_int Transport Arfolitixorin_ext Arfolitixorin ([6R]-5,10-MTHF) Arfolitixorin_int Arfolitixorin Arfolitixorin_ext->Arfolitixorin_int Transport FdUMP FdUMP 5-FU_int->FdUMP Metabolic Activation Ternary_Complex Inhibitory Ternary Complex (TS-FdUMP-Arfolitixorin) FdUMP->Ternary_Complex Arfolitixorin_int->Ternary_Complex Stabilization TS Thymidylate Synthase (TS) TS->Ternary_Complex dUMP dUMP dTMP dTMP dUMP->dTMP TS-mediated conversion Ternary_Complex->dTMP Inhibition DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Cell Death (Apoptosis) DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of arfolitixorin-mediated potentiation of 5-FU cytotoxicity.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Line Selection (e.g., HT-29, HCT116) dose_response 2. Single Agent Dose-Response Assays cell_culture->dose_response combination_assay 3. Combination Index (CI) Assay (Synergy/Antagonism) dose_response->combination_assay mechanism_studies 4. Mechanistic Studies (e.g., Apoptosis, Cell Cycle) combination_assay->mechanism_studies animal_model 5. Xenograft/PDX Model Establishment mechanism_studies->animal_model Transition to In Vivo Testing mtd_study 6. Maximum Tolerated Dose (MTD) Study animal_model->mtd_study efficacy_study 7. Efficacy Study (Tumor Growth Inhibition) mtd_study->efficacy_study pk_pd_study 8. PK/PD and Biomarker Analysis efficacy_study->pk_pd_study clinical_dev Clinical Development pk_pd_study->clinical_dev Informs Clinical Development troubleshooting_logic start Start: Inconsistent Cytotoxicity Results check_reagents Check Reagents Are drugs fresh and properly stored? Is cell culture medium consistent? start->check_reagents check_cells Check Cells Is cell line known to be sensitive? Are cells healthy and within optimal passage number? Mycoplasma tested? check_reagents:f0->check_cells Yes solution_reagents Solution: Prepare fresh drug stocks. Verify solvent compatibility. check_reagents:f0->solution_reagents No check_assay Check Assay Protocol Is cell seeding density optimal and uniform? Are incubation times appropriate? Any known interferences with assay readout? check_cells:f0->check_assay Yes solution_cells Solution: Use a sensitive cell line. Thaw new vial of cells. Test for mycoplasma. check_cells:f0->solution_cells No optimize_protocol Solution: Re-optimize seeding density and incubation times. Consult literature for protocol modifications. check_assay:f0->optimize_protocol No end Problem Resolved check_assay:f0->end Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in managing arfolitixorin-related toxicity in in vitro cell culture models. Arfolitixorin, the active metabolite of leucovorin, is a folate-based biomodulator that enhances the cytotoxic effects of 5-fluorouracil (5-FU) by stabilizing the inhibitory complex of 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and thymidylate synthase (TS). While its primary role is to potentiate the efficacy of chemotherapy, it can also exhibit its own cytotoxic effects, particularly at higher concentrations. This guide is designed to help you navigate these challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of arfolitixorin's action in cell culture?

A1: Arfolitixorin's main role is to enhance the cytotoxicity of 5-fluorouracil (5-FU). It achieves this by increasing the intracellular concentration of the active folate cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This cofactor is essential for the formation of a stable ternary complex with the 5-FU metabolite, FdUMP, and the enzyme thymidylate synthase (TS). The stabilization of this complex leads to prolonged inhibition of TS, which is crucial for DNA synthesis and repair. This ultimately results in cell cycle arrest and apoptosis.

Q2: Does arfolitixorin exhibit single-agent cytotoxicity in cell culture?

A2: Yes, studies have shown that arfolitixorin can exert cytotoxic effects on its own, particularly at higher concentrations. For instance, in patient-derived colorectal cancer tumoroids, arfolitixorin demonstrated single-agent activity with a median IC50 of 39 µM and was observed to be strongly cytotoxic at concentrations above 30 µM.

Q3: What are the typical signs of arfolitixorin-related toxicity in cell culture?

A3: Researchers may observe a dose-dependent decrease in cell viability and proliferation. Morphological changes can include cell shrinkage, rounding, and detachment from the culture surface. At the molecular level, toxicity can manifest as an increase in markers of apoptosis (e.g., Annexin V staining, caspase activation) and cell cycle arrest, often at the G0/G1 or S phase.

Q4: How can I differentiate between arfolitixorin-induced toxicity and the potentiated toxicity of 5-FU?

A4: To distinguish between the two, it is essential to include proper controls in your experimental design. This should include a vehicle control, cells treated with arfolitixorin alone, cells treated with 5-FU alone, and the combination treatment. By comparing the effects of arfolitixorin alone to the combination, you can determine the extent to which arfolitixorin is potentiating the effect of 5-FU versus exerting its own cytotoxic effects.

Q5: What factors can influence the sensitivity of a cell line to arfolitixorin?

A5: The sensitivity of a cell line to arfolitixorin can be influenced by several factors, including the expression levels of folate receptors and transporters, the intracellular activity of enzymes in the folate pathway, and the overall proliferative rate of the cells. Cell lines with higher rates of proliferation may be more susceptible to agents that interfere with DNA synthesis.

Troubleshooting Guide for Arfolitixorin-Related Toxicity

This guide provides solutions to common issues encountered during in vitro experiments with arfolitixorin.

Issue Potential Cause Recommended Solution
High variability in cytotoxicity assays 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation from outer wells of the plate. 3. Compound precipitation: Arfolitixorin precipitating at high concentrations.1. Ensure a single-cell suspension before seeding and use calibrated pipettes. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media. 3. Visually inspect for precipitates after adding the drug. Prepare fresh dilutions and ensure complete solubilization.
Unexpectedly high cell death in control groups 1. Solvent toxicity: The vehicle used to dissolve arfolitixorin (e.g., DMSO) may be toxic at the concentration used. 2. Poor cell health: Cells may be stressed due to over-confluency, nutrient depletion, or contamination.1. Perform a vehicle control experiment to determine the maximum non-toxic solvent concentration. 2. Use healthy, log-phase cells for experiments. Ensure proper cell culture maintenance.
No significant potentiation of 5-FU toxicity 1. Suboptimal drug concentrations: The concentrations of arfolitixorin or 5-FU may be too low. 2. Inappropriate incubation time: The duration of drug exposure may be too short. 3. Cell line resistance: The cell line may be inherently resistant to 5-FU.1. Perform a dose-response matrix experiment with a range of concentrations for both drugs to identify synergistic or additive effects. 2. Optimize the incubation time based on the cell line's doubling time and the mechanism of action of the drugs. 3. Verify the 5-FU sensitivity of your cell line.
Inconsistent results in apoptosis assays (Flow Cytometry) 1. Improper sample handling: Harsh trypsinization or vortexing can damage cells. 2. Incorrect compensation: Spectral overlap between fluorochromes. 3. Delayed analysis: Apoptotic cells can progress to secondary necrosis if analysis is delayed.1. Use a gentle cell detachment method and avoid vigorous mixing. 2. Use single-stain controls to set up proper compensation. 3. Analyze samples as soon as possible after staining.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of arfolitixorin as a single agent and in combination with other chemotherapeutic agents in colorectal cancer models.

Cell Model Agent(s) Assay Endpoint Observed Effect Reference
Patient-Derived Tumoroids (Colorectal Cancer)ArfolitixorinNot SpecifiedIC50Median IC50: 39 µM
Patient-Derived Tumoroids (Colorectal Cancer)ArfolitixorinNot SpecifiedCytotoxicityStrongly cytotoxic at >30 µM
Patient-Derived Tumoroids (Colorectal Cancer)Arfolitixorin + 5-FUNot SpecifiedSynergySynergistic effect observed
Patient-Derived Tumoroids (Colorectal Cancer)Arfolitixorin + OxaliplatinNot SpecifiedAdditive EffectAdditive effect observed

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability and can be adapted for use with arfolitixorin.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Arfolitixorin and/or 5-FU

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of arfolitixorin, 5-FU, or their combination. Include vehicle-treated and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol provides a general method for detecting apoptosis by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • Arfolitixorin and/or 5-FU

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate overnight.

  • Treat cells with the desired concentrations of arfolitixorin, 5-FU, or their combination.

  • After the incubation period, harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Arfolitixorin's Mechanism of Action and Impact on DNA Synthesis

The following diagram illustrates how arfolitixorin enhances the inhibitory effect of 5-FU on thymidylate synthase, a critical enzyme in the DNA synthesis pathway.

Arfolitixorin_Mechanism Arfolitixorin Arfolitixorin ([6R]-MTHF) Ternary_Complex Stable Ternary Complex (TS-FdUMP-[6R]-MTHF) Arfolitixorin->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolism FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dTMP dTMP Ternary_Complex->TS Inhibition DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibits dUMP dUMP dUMP->dTMP TS-mediated conversion dTMP->DNA_Synthesis Cell_Death Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Arfolitixorin enhances 5-FU-mediated inhibition of DNA synthesis.

Experimental Workflow for Assessing Arfolitixorin-Related Toxicity

This diagram outlines a logical workflow for investigating the cytotoxic effects of arfolitixorin in a cell culture model.

Experimental_Workflow cluster_planning Phase 1: Planning & Optimization cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis Cell_Line_Selection Select Appropriate Cell Line Dose_Response Determine Dose Range (Arfolitixorin & 5-FU) Cell_Line_Selection->Dose_Response Cell_Treatment Treat Cells with Drug Combinations Dose_Response->Cell_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Cell_Treatment->Apoptosis_Assay Cell_Cycle_Assay Perform Cell Cycle Analysis Cell_Treatment->Cell_Cycle_Assay IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation Synergy_Analysis Analyze for Synergy/ Additive Effects Viability_Assay->Synergy_Analysis Pathway_Analysis Investigate Signaling Pathways Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis

Caption: A structured workflow for in vitro toxicity assessment of arfolitixorin.

Troubleshooting Logic for High Background in MTT Assay

This diagram provides a decision-making framework for troubleshooting high background absorbance in an MTT assay.

MTT_Troubleshooting Start High Background in MTT Assay Check_Media Is media colored (e.g., phenol red)? Start->Check_Media Use_Phenol_Red_Free Use phenol red-free medium or subtract media blank Check_Media->Use_Phenol_Red_Free Yes Check_Contamination Is there microbial contamination? Check_Media->Check_Contamination No Resolved Problem Resolved Use_Phenol_Red_Free->Resolved Discard_Culture Discard culture and use fresh, sterile reagents Check_Contamination->Discard_Culture Yes Check_Compound_Interference Does the compound reduce MTT directly? Check_Contamination->Check_Compound_Interference No Cell_Free_Control Run a cell-free control with the compound Check_Compound_Interference->Cell_Free_Control Yes Check_Compound_Interference->Resolved No Alternative_Assay Consider an alternative viability assay (e.g., LDH, CellTiter-Glo) Cell_Free_Control->Alternative_Assay Alternative_Assay->Resolved

Impact of timing and duration of arfolitixorin administration on efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arfolitixorin. The information is based on findings from clinical trials and preclinical studies, with a focus on the impact of administration timing and duration on efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for arfolitixorin and how does it differ from leucovorin?

Arfolitixorin is the active metabolite of leucovorin, specifically the [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF) form.[1] Its primary function is to enhance the cytotoxic effects of 5-fluorouracil (5-FU).[2] It achieves this by acting as a cofactor to stabilize the ternary complex formed between thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[2][3] This stable complex inhibits DNA synthesis and leads to tumor cell death.[2]

The key difference from leucovorin is that arfolitixorin is administered in its already active form.[1] Leucovorin requires enzymatic conversion in the body to become active, a process that can be inefficient in some patients, particularly those with low expression of folate pathway genes.[1] By bypassing this metabolic step, arfolitixorin has the potential for greater and more consistent efficacy across a broader patient population.[1]

Q2: Why are the timing and duration of arfolitixorin administration considered critical for its efficacy?

The timing and duration of arfolitixorin administration are crucial for ensuring an adequate intracellular concentration of [6R]-MTHF at the time of 5-FU activity. The goal is to maximize the formation of the inhibitory ternary complex with thymidylate synthase.[2][3]

Preclinical and clinical findings suggest that the relative timing of arfolitixorin and 5-FU administration can significantly impact treatment outcomes. For instance, in the Phase III AGENT trial, arfolitixorin was administered after the 5-FU bolus, which may have resulted in the active substance reaching the tumor tissue too late to optimally potentiate the effect of 5-FU. An ongoing Phase Ib/II study (NCT06922383) is specifically designed to investigate the optimal dose and duration of arfolitixorin infusion, with administration occurring before chemotherapy to address this issue.[1]

Q3: What is the pharmacokinetic profile of arfolitixorin and does it accumulate with repeated administration?

Pharmacokinetic studies of arfolitixorin have shown that it has a rapid onset of action. In a Phase I/II study, the average time to maximum plasma concentration (tmax) was approximately 10 minutes following intravenous administration.[4][5] The area under the plasma concentration-time curve (AUC) from 0 to 1 hour increased linearly with doses ranging from 30 to 240 mg/m².[4][5]

Importantly, no accumulation of [6R]-MTHF was observed with repeated administration on a 14-day cycle.[4][5] Pharmacokinetic profiles were similar between the first and fourth treatment cycles, indicating predictable systemic exposure over time.[4][5]

Troubleshooting Guide

Issue 1: Suboptimal potentiation of 5-FU cytotoxicity observed in an in vitro/in vivo experiment.

  • Possible Cause 1: Inadequate concentration of arfolitixorin.

    • Troubleshooting: The concentration of arfolitixorin is directly related to the extent of thymidylate synthase inhibition. The Phase III AGENT trial's failure to demonstrate superiority over leucovorin was partly attributed to a potentially suboptimal dose of 120 mg/m².[6] Preclinical studies have indicated a dose-response relationship, with higher doses leading to greater efficacy. Consider performing a dose-response study to determine the optimal concentration of arfolitixorin for your specific experimental model. The ongoing NCT06922383 trial is investigating doses up to 300 mg/m² and potentially higher.

  • Possible Cause 2: Timing of arfolitixorin administration relative to 5-FU.

    • Troubleshooting: The window for optimal synergism between arfolitixorin and 5-FU may be narrow. Given arfolitixorin's short half-life, it is crucial that sufficient concentrations are present at the tumor site when 5-FU's active metabolite (FdUMP) is being formed. The AGENT trial administered arfolitixorin after the 5-FU bolus.[2] In contrast, the FOLFOX3 regimen administered leucovorin prior to 5-FU.[7] We recommend administering arfolitixorin prior to or concurrently with 5-FU in your experimental protocol. The ongoing NCT06922383 study is administering arfolitixorin before chemotherapy.

  • Possible Cause 3: Duration of arfolitixorin exposure.

    • Troubleshooting: A short bolus injection might not provide a sustained concentration of [6R]-MTHF for optimal interaction with 5-FU, especially with continuous 5-FU infusions. The NCT06922383 trial is investigating the optimal duration of arfolitixorin administration.[1] Consider experimenting with a continuous infusion of arfolitixorin alongside the 5-FU infusion to maintain a steady-state concentration.

Issue 2: High variability in experimental results between subjects/animals.

  • Possible Cause: Inconsistent administration protocol.

    • Troubleshooting: "High accuracy regarding the timing and duration of the administration of the different treatments is important to achieve better efficacy of arfolitixorin".[1] Ensure that the administration protocol, including the timing and rate of infusion for all agents (arfolitixorin, 5-FU, oxaliplatin, etc.), is strictly standardized across all experimental groups.

Data from Clinical Trials

Table 1: Summary of Arfolitixorin Administration Protocols in Key Clinical Trials

Trial Identifier Phase Arfolitixorin Dose Administration Schedule Key Efficacy Outcome
NCT02244632 I/II30, 60, 120, or 240 mg/m²Intravenous administration every 14 days with 5-FU-based chemotherapy.[4][5]At 8 weeks, the objective response rate was 15.8% in the efficacy-evaluable population.[5]
AGENT (NCT03750786) III120 mg/m² (given as two 60 mg/m² bolus injections)The first bolus was administered 30 ± 5 minutes after the 5-FU bolus, with the second 30-60 minutes after the first.[2][8]Did not meet primary endpoint of superiority for Overall Response Rate (ORR) vs. leucovorin (48.2% vs. 49.4%).[6]
NCT06922383 Ib/IIDose-escalation, starting from 120 mg/m² and 200 mg/m², with plans for up to five dose levels.[1]Intravenous infusion before chemotherapy (5-FU, oxaliplatin, and bevacizumab) every 2 weeks.[9]Ongoing; designed to find the optimal dose and duration of administration.[1]

Table 2: Efficacy Outcomes from the Phase III AGENT Trial (Arfolitixorin vs. Leucovorin)

Efficacy Endpoint Arfolitixorin Arm (120 mg/m²) Leucovorin Arm (400 mg/m²) P-value
Overall Response Rate (ORR) 48.2%49.4%0.57
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38
Median Duration of Response 12.2 months12.9 months0.40
Median Overall Survival (OS) 23.8 months28.0 months0.78
Data from the AGENT trial publication.[6]

Experimental Protocols

Protocol: Administration of Arfolitixorin in the AGENT Trial (NCT03750786)

This protocol is for informational purposes and is based on the methodology of the AGENT trial.

  • Patient Population: Patients with previously untreated, non-resectable metastatic colorectal adenocarcinoma.[8]

  • Treatment Arms:

    • Investigational Arm: Arfolitixorin + 5-FU, oxaliplatin, and bevacizumab.

    • Control Arm: Leucovorin + 5-FU, oxaliplatin, and bevacizumab.

  • Drug Administration (Investigational Arm):

    • Bevacizumab (5 mg/kg) administered as an intravenous infusion.

    • Oxaliplatin (85 mg/m²) administered as an intravenous infusion.

    • 5-FU administered as a 400 mg/m² intravenous bolus, followed by a 2,400 mg/m² continuous infusion over 46 hours.[8]

    • Arfolitixorin (total dose 120 mg/m²) was administered as two separate 60 mg/m² rapid intravenous bolus injections.[2][8]

      • The first injection was given 30 ± 5 minutes after the 5-FU bolus.[2][8]

      • The second injection was given 30 to 60 minutes after the first.[2][8]

  • Treatment Cycle: Repeated every 14 days.[2]

Visualizations

Arfolitixorin_MoA cluster_cell Tumor Cell Arfolitixorin_ext Arfolitixorin ([6R]-MTHF) Arfolitixorin_int [6R]-MTHF Arfolitixorin_ext->Arfolitixorin_int Enters Cell FU_ext 5-Fluorouracil (5-FU) FdUMP FdUMP FU_ext->FdUMP Metabolic Activation Ternary_Complex Inactive Ternary Complex (TS + FdUMP + [6R]-MTHF) Arfolitixorin_int->Ternary_Complex FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex DNA_synthesis DNA Synthesis Ternary_Complex->DNA_synthesis Inhibits Cell_death Tumor Cell Death DNA_synthesis->Cell_death Leads to Experimental_Workflow cluster_AGENT AGENT Trial Workflow (Suboptimal Timing) cluster_Proposed Proposed Optimized Workflow A1 1. 5-FU Bolus A2 2. Arfolitixorin Bolus 1 (30 min post-5-FU) A1->A2 A3 3. Arfolitixorin Bolus 2 (30-60 min post-Bolus 1) A2->A3 A4 Outcome: No Superiority vs. Leucovorin A3->A4 B1 1. Arfolitixorin Infusion (Higher Dose) B2 2. 5-FU Administration B1->B2 B3 Hypothesized Outcome: Improved Efficacy B2->B3

References

Why did the AGENT trial with arfolitixorin fail to show superiority?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the AGENT clinical trial for arfolitixorin.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the AGENT trial?

The AGENT trial was a randomized, phase III study designed to evaluate the superiority of arfolitixorin over leucovorin in combination with 5-fluorouracil (5-FU), oxaliplatin, and bevacizumab (mFOLFOX-6) for the first-line treatment of metastatic colorectal cancer (mCRC).[1][2] The primary endpoint was the overall response rate (ORR).[1][3]

Q2: Why was arfolitixorin expected to be superior to leucovorin?

Arfolitixorin, also known as [6R]-5,10-methylene-tetrahydrofolate ([6R]-MTHF), is the immediately active form of folate that is essential for the potentiation of 5-FU's cytotoxic effect.[1][4][5] Unlike leucovorin, which requires multi-step metabolic activation to [6R]-MTHF, arfolitixorin bypasses these enzymatic steps.[2][5][6] It was hypothesized that direct administration of the active folate would lead to higher and less variable intratumoral concentrations of [6R]-MTHF, thereby enhancing the inhibition of thymidylate synthase and improving clinical efficacy.[6]

Q3: Why did the AGENT trial fail to demonstrate the superiority of arfolitixorin?

The AGENT trial did not meet its primary endpoint of demonstrating a superior Overall Response Rate (ORR) for the arfolitixorin arm compared to the leucovorin arm.[1][3] Several factors may have contributed to this outcome:

  • Suboptimal Dosing: The study authors suggest that the dose of arfolitixorin used (120 mg/m²) may have been suboptimal and insufficient to achieve a clinically meaningful improvement over leucovorin.[1][7][8] Subsequent analyses suggested that higher doses might be needed to increase the concentration of the active substance in the tumor.[9]

  • Patient Population: The trial included a broad population of patients with mCRC. It is possible that a specific sub-population, potentially defined by genetic biomarkers related to folate metabolism, might have benefited from arfolitixorin.[1]

  • Genetic Factors: Exploratory analyses from the trial indicated that BRAF mutations and high expression of the MTHFD2 gene were associated with a lower progression-free survival (PFS) in the arfolitixorin arm.[1][3][8] This suggests that certain genetic profiles may influence the efficacy of arfolitixorin.

Troubleshooting Guide for Experimental Design

Issue: Designing a follow-up study to investigate the potential of arfolitixorin.

Possible Solutions:

  • Dose Optimization Study: The AGENT trial results suggest that the 120 mg/m² dose of arfolitixorin may not have been optimal.[1][7][8] A dose-escalation study could be designed to determine the maximum tolerated dose and the pharmacokinetically optimal dose of arfolitixorin in combination with mFOLFOX-6. A subsequent clinical trial is planned to test higher doses of arfolitixorin.[9]

  • Biomarker-Stratified Trial: The observation that BRAF mutations and MTHFD2 expression may impact arfolitixorin's efficacy suggests a biomarker-driven approach.[1][3][8] A future trial could stratify patients based on these or other markers of folate metabolism to identify a population that would derive the most benefit.

  • Alternative Combinations: While the AGENT trial focused on the mFOLFOX-6 regimen, arfolitixorin's potential could be explored in combination with other chemotherapeutic agents or targeted therapies where folate metabolism is critical.

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the AGENT trial.[1][3][7][8]

Table 1: Efficacy Outcomes

EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)p-value
Overall Response Rate (ORR) 48.2% (95% CI: 41.8-54.6)49.4% (95% CI: 43.0-55.8)0.57
Median Progression-Free Survival (PFS) 11.1 months (95% CI: 9.2-12.3)11.0 months (95% CI: 9.0-12.0)0.98
Median Overall Survival (OS) 23.8 months28.0 months0.78
Median Duration of Response (DoR) 12.2 months12.9 months0.40

Table 2: Safety Outcomes

Adverse EventArfolitixorin Arm (n=245)Leucovorin Arm (n=245)
Grade ≥3 Adverse Events 68.7%67.2%

Experimental Protocols

AGENT Trial Protocol (NCT03750786)

  • Study Design: A randomized, multicenter, open-label, parallel-group, phase III trial.[2]

  • Patient Population: Patients with non-resectable, metastatic colorectal cancer eligible for first-line treatment with 5-FU, oxaliplatin, and bevacizumab.[2] Key eligibility criteria included an ECOG performance status of 0 or 1.[2]

  • Randomization: Patients were randomized 1:1 to receive either arfolitixorin or leucovorin in combination with mFOLFOX-6 and bevacizumab.[2]

  • Treatment Arms:

    • Arfolitixorin Arm: Arfolitixorin 120 mg/m² (administered as two 60 mg/m² intravenous bolus doses) + mFOLFOX-6 + Bevacizumab.[1][8]

    • Leucovorin Arm: Leucovorin 400 mg/m² (as a single intravenous infusion) + mFOLFOX-6 + Bevacizumab.[1][8]

  • Assessments: Tumor assessments were performed every 8 weeks.[1][3][8]

  • Endpoints:

    • Primary Endpoint: Overall Response Rate (ORR).[1][2][3]

    • Key Secondary Endpoints: Progression-Free Survival (PFS) and Duration of Response (DoR).[2]

    • Other Secondary Endpoints: Overall Survival (OS), quality of life, safety, and number of patients undergoing curative metastasis resection.[2]

Visualizations

Folate_Metabolism_Pathway cluster_Leucovorin Leucovorin Pathway cluster_Arfolitixorin Arfolitixorin Pathway Leucovorin Leucovorin ([6R,S]-5-formyl-THF) Metabolic_Activation Multi-step Metabolic Activation Leucovorin->Metabolic_Activation Requires enzymes Active_Folate Active Folate ([6R]-5,10-MTHF) Metabolic_Activation->Active_Folate Arfolitixorin Arfolitixorin ([6R]-5,10-methylene-THF) Arfolitixorin->Active_Folate Directly provides TS_Complex Ternary Complex Formation (TS + 5-FdUMP + Active Folate) Active_Folate->TS_Complex DNA_Synthesis_Inhibition Inhibition of DNA Synthesis TS_Complex->DNA_Synthesis_Inhibition Leads to 5-FU_Metabolite 5-FU Metabolite (5-FdUMP) 5-FU_Metabolite->TS_Complex

Caption: Simplified signaling pathway of Leucovorin and Arfolitixorin in potentiating 5-FU cytotoxicity.

AGENT_Trial_Workflow cluster_Arms Treatment Arms Start Patient Screening (mCRC, 1st Line) Randomization Randomization (1:1) Start->Randomization Arm_A Arfolitixorin Arm (Arfolitixorin + mFOLFOX-6 + Bevacizumab) Randomization->Arm_A Arm_B Leucovorin Arm (Leucovorin + mFOLFOX-6 + Bevacizumab) Randomization->Arm_B Treatment Treatment until Disease Progression Arm_A->Treatment Arm_B->Treatment Assessment Tumor Assessment (every 8 weeks) Treatment->Assessment Endpoint_Analysis Primary & Secondary Endpoint Analysis Assessment->Endpoint_Analysis

Caption: High-level workflow of the AGENT clinical trial.

References

Validation & Comparative

Arfolitixorin Demonstrates Superior In Vitro Potency Over Levoleucovorin in Enhancing Chemotherapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 8, 2025 – An in-depth comparative analysis of arfolitixorin and levoleucovorin reveals notable differences in their in vitro performance, particularly in their ability to potentiate the cytotoxic effects of 5-fluorouracil (5-FU) in colorectal cancer models. Experimental data indicates that arfolitixorin, the active metabolite of leucovorin, exhibits a more potent, concentration-dependent cytotoxic effect and is more effective at increasing the activity of 5-FU-based chemotherapy when compared to levoleucovorin. This suggests a potential therapeutic advantage for arfolitixorin, particularly in patient populations with variable folate metabolism.

The fundamental difference between the two compounds lies in their mechanism of action. Levoleucovorin, a folate analog, requires intracellular enzymatic conversion to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), to effectively stabilize the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase (TS), a critical enzyme in DNA synthesis.[1] This inhibition of TS is the primary mechanism by which 5-FU exerts its anticancer effects.[2][3] In contrast, arfolitixorin is a formulation of [6R]-MTHF, the already active metabolite, thus bypassing the need for metabolic activation.[1][3] This direct mechanism of action is hypothesized to lead to higher and more consistent intracellular concentrations of the active cofactor, resulting in enhanced and more reliable potentiation of 5-FU's efficacy.[1]

In Vitro Cytotoxicity in Patient-Derived Tumoroids

A key study investigating the comparative cytotoxicity of arfolitixorin and leucovorin in combination with 5-FU and oxaliplatin was conducted using patient-derived tumoroids (PDTs) from colorectal cancer patients. This ex vivo 3D cell culture model closely mimics the in vivo tumor environment. The findings from this study are summarized in the table below.

ParameterArfolitixorinLeucovorin (LEU)Reference
Single-Agent Activity Exhibited single-agent activity with a median IC50 of 39 µM (range: 30-61 µM).Not reported to have significant single-agent activity in the tested range (8-80 µM).[4][5]
Potentiation of 5-FU + Oxaliplatin Showed synergistic and additive effects, increasing the cytotoxic activity of the combination more effectively than leucovorin.Potentiated the effect of 5-FU and oxaliplatin, but to a lesser extent than arfolitixorin.[4][5]
Mode of Action Strongly cytotoxic at concentrations above 30 µM.Primarily cytostatic at the tested concentrations.[4][5]

These results highlight that arfolitixorin not only enhances the efficacy of standard chemotherapy to a greater degree than leucovorin but also possesses intrinsic cytotoxic properties at higher concentrations.

Experimental Protocols

While the full, detailed experimental protocol from the aforementioned patient-derived tumoroid study is not publicly available, a general methodology for such an experiment can be outlined as follows:

Patient-Derived Tumoroid (PDT) Cytotoxicity Assay
  • PDT Culture: Colorectal cancer patient-derived tumoroids are cultured in a basement membrane matrix (e.g., Matrigel) and maintained in a specialized organoid growth medium.

  • Drug Treatment: PDTs are seeded in multi-well plates and, after a period of stabilization, are treated with a range of concentrations of arfolitixorin or levoleucovorin, alone or in combination with 5-fluorouracil and oxaliplatin.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®). This assay measures the amount of ATP present, which is proportional to the number of viable cells.

  • Data Analysis: The luminescence readings are normalized to untreated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each drug combination.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing the in vitro efficacy of arfolitixorin and levoleucovorin.

Folate_Metabolism_and_5FU_Action Mechanism of Action of Arfolitixorin and Levoleucovorin with 5-FU cluster_0 Drug Administration cluster_1 Intracellular Metabolism cluster_2 Thymidylate Synthase Cycle Levoleucovorin Levoleucovorin Metabolic Activation Metabolic Activation Levoleucovorin->Metabolic Activation Requires enzymatic conversion Arfolitixorin\n([6R]-MTHF) Arfolitixorin ([6R]-MTHF) [6R]-MTHF [6R]-MTHF Arfolitixorin\n([6R]-MTHF)->[6R]-MTHF Directly available Metabolic Activation->[6R]-MTHF Ternary Complex TS-FdUMP-[6R]-MTHF (Inhibition of TS) [6R]-MTHF->Ternary Complex TS Thymidylate Synthase dTMP dTMP TS->Ternary Complex dUMP dUMP dUMP->dTMP Methylation DNA Synthesis DNA Synthesis dTMP->DNA Synthesis 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolized to FdUMP->Ternary Complex Ternary Complex->DNA Synthesis Inhibits

Caption: Mechanism of action of arfolitixorin and levoleucovorin in potentiating 5-FU cytotoxicity.

Experimental_Workflow In Vitro Comparison Workflow Start Start PDT_Culture Culture Patient-Derived Tumoroids (PDTs) Start->PDT_Culture Seeding Seed PDTs in Multi-well Plates PDT_Culture->Seeding Treatment Treat with Arfolitixorin/Levoleucovorin +/- 5-FU/Oxaliplatin Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., ATP-based) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Values Viability_Assay->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison End End Comparison->End

Caption: Generalized experimental workflow for comparing the cytotoxicity of arfolitixorin and levoleucovorin in PDTs.

Conclusion

The available in vitro data, primarily from studies using patient-derived tumoroids, consistently suggest that arfolitixorin is a more potent enhancer of 5-FU-based chemotherapy than levoleucovorin. This is attributed to its nature as the active metabolite, which circumvents the need for enzymatic activation, a process that can be variable among patients. These findings underscore the potential of arfolitixorin to provide a more consistent and effective treatment option in combination with 5-FU for colorectal cancer. Further research with fully published, detailed protocols will be beneficial to fully elucidate the comparative efficacy and to standardize the in vitro testing methodologies.

References

Arfolitixorin in BRAF-Mutant Colorectal Cancer: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of arfolitixorin with current therapeutic alternatives for BRAF-mutant metastatic colorectal cancer (mCRC). This analysis is based on available clinical trial data and aims to objectively evaluate the efficacy of these treatments.

BRAF mutations, particularly the V600E substitution, are present in approximately 8-12% of patients with mCRC and are associated with a poor prognosis.[1] The development of targeted therapies has significantly altered the treatment landscape for this aggressive subtype of colorectal cancer. This guide will examine the clinical data surrounding arfolitixorin and compare it to the established standard-of-care and other emerging therapies for BRAF-mutant mCRC.

Executive Summary

Clinical evidence from the Phase III AGENT trial suggests that patients with BRAF mutations experienced a lower Progression-Free Survival (PFS) when treated with arfolitixorin in combination with 5-fluorouracil (5-FU), oxaliplatin, and bevacizumab.[2] In contrast, targeted therapies, specifically the combination of a BRAF inhibitor (encorafenib) and an EGFR inhibitor (cetuximab), with or without chemotherapy, have demonstrated significant improvements in overall survival and objective response rates in the BRAF V600E-mutant mCRC population, as evidenced by the BEACON and BREAKWATER clinical trials. Currently, there is a lack of direct comparative clinical trials between arfolitixorin-based regimens and the standard-of-care targeted therapies in this specific patient subgroup. Preclinical data on the efficacy of arfolitixorin in BRAF-mutant colorectal cancer cell lines is also limited.

Comparative Efficacy of Arfolitixorin and Alternative Therapies

The following tables summarize the key efficacy data from pivotal clinical trials relevant to the treatment of BRAF-mutant mCRC.

Table 1: Efficacy of Arfolitixorin in the AGENT Trial (First-Line mCRC)

EndpointArfolitixorin + mFOLFOX6 + Bevacizumab (All Comers)Leucovorin + mFOLFOX6 + Bevacizumab (All Comers)BRAF-Mutant Subgroup with Arfolitixorin
Overall Response Rate (ORR) 48.2%49.4%Data not specifically reported
Median Progression-Free Survival (PFS) 12.8 months11.6 monthsSignificantly lower PFS (p=0.02)[2]
Median Overall Survival (OS) 23.8 months28.0 monthsData not specifically reported

Note: The AGENT trial was not specifically designed to evaluate efficacy in the BRAF-mutant subgroup. The finding regarding lower PFS in the BRAF-mutant population treated with arfolitixorin is a subgroup analysis.

Table 2: Efficacy of Targeted Therapies in BRAF V600E-Mutant mCRC

TrialTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
BEACON (Second- or Third-Line) Encorafenib + Cetuximab26%4.2 months9.0 months
FOLFIRI or Irinotecan + Cetuximab (Control)2%1.5 months5.4 months
BREAKWATER (First-Line) Encorafenib + Cetuximab + mFOLFOX660.9%12.8 months30.3 months
Standard of Care (Chemotherapy +/- Bevacizumab)40.0%Not Reported15.1 months

Experimental Protocols

AGENT Trial (NCT03750786)

  • Study Design: A randomized, open-label, multicenter, Phase III trial.

  • Patient Population: Patients with previously untreated metastatic colorectal cancer.

  • Intervention:

    • Experimental Arm: Arfolitixorin (120 mg/m²), 5-FU, oxaliplatin (mFOLFOX6), and bevacizumab.

    • Control Arm: Leucovorin (400 mg/m²), 5-FU, oxaliplatin (mFOLFOX6), and bevacizumab.

  • Primary Endpoint: Overall Response Rate (ORR).

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety.

BEACON CRC Trial (NCT02928224)

  • Study Design: A randomized, open-label, multicenter, Phase III trial.

  • Patient Population: Patients with BRAF V600E-mutant mCRC who had progressed after one or two prior regimens.

  • Intervention:

    • Triplet Arm: Encorafenib, binimetinib, and cetuximab.

    • Doublet Arm: Encorafenib and cetuximab.

    • Control Arm: Investigator's choice of irinotecan or FOLFIRI with cetuximab.

  • Primary Endpoints: Overall Survival (OS) and Overall Response Rate (ORR) for the triplet arm versus the control arm.

BREAKWATER Trial (NCT04607421)

  • Study Design: A randomized, open-label, multicenter, Phase III trial.

  • Patient Population: Patients with previously untreated BRAF V600E-mutant mCRC.

  • Intervention:

    • Experimental Arm: Encorafenib, cetuximab, and mFOLFOX6.

    • Control Arm: Standard of care (investigator's choice of chemotherapy with or without bevacizumab).

  • Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).

  • Key Secondary Endpoint: Overall Survival (OS).

Signaling Pathways and Experimental Workflows

To visualize the underlying biological mechanisms and the design of the key clinical trials, the following diagrams are provided in DOT language.

BRAF_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT MEK MEK BRAF_WT->MEK BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cetuximab Cetuximab (EGFR Inhibitor) Cetuximab->EGFR Encorafenib Encorafenib (BRAF Inhibitor) Encorafenib->BRAF_V600E

Caption: Simplified MAPK signaling pathway in wild-type and BRAF V600E mutant colorectal cancer, with points of therapeutic intervention.

Arfolitixorin_MoA Leucovorin Leucovorin MTHF [6R]-5,10-MTHF Leucovorin->MTHF Metabolic Activation Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Arfolitixorin->MTHF Directly Provides Ternary_Complex Inhibitory Ternary Complex (TS + FdUMP + MTHF) MTHF->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex FdUMP 5-FU Metabolite (FdUMP) FdUMP->Ternary_Complex DNA_Synthesis DNA Synthesis & Repair Ternary_Complex->DNA_Synthesis

Caption: Mechanism of action of arfolitixorin in potentiating 5-FU-mediated inhibition of thymidylate synthase.

AGENT_Trial_Workflow Patients Untreated mCRC Patients (n=490) Randomization Randomization (1:1) Patients->Randomization Arm_A Arm A: Arfolitixorin + mFOLFOX6 + Bevacizumab Randomization->Arm_A Arm_B Arm B: Leucovorin + mFOLFOX6 + Bevacizumab Randomization->Arm_B Outcome Primary Endpoint: Overall Response Rate (ORR) Arm_A->Outcome Arm_B->Outcome Subgroup Subgroup Analysis: BRAF Mutation Status Outcome->Subgroup

Caption: Workflow of the AGENT Phase III clinical trial.

Conclusion

Based on the currently available evidence, arfolitixorin in combination with mFOLFOX6 and bevacizumab does not appear to offer a clinical benefit over the standard leucovorin-containing regimen in the first-line treatment of metastatic colorectal cancer.[2][3][4][5][6][7] Furthermore, the subgroup analysis from the AGENT trial indicating a lower PFS in patients with BRAF mutations treated with arfolitixorin raises significant concerns about its utility in this specific, prognostically poor subgroup.[2]

In contrast, the combination of encorafenib and cetuximab, with or without chemotherapy, has emerged as the standard of care for patients with BRAF V600E-mutant mCRC, demonstrating substantial improvements in survival and response rates.[5][8] For drug development professionals and researchers, future investigations into arfolitixorin should likely focus on patient populations that may derive a greater benefit, potentially those with specific genetic markers related to folate metabolism, rather than the BRAF-mutant cohort where targeted therapies have shown clear superiority. Direct comparative studies and preclinical investigations in BRAF-mutant models would be necessary to definitively rule out any potential role for arfolitixorin in this setting, though current data does not support such a direction.

References

Arfolitixorin in Metastatic Colorectal Cancer: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical development of arfolitixorin, a novel folate-based therapy, reveals a complex picture when compared against the long-standing standard of care, leucovorin, in the treatment of metastatic colorectal cancer (mCRC). While offering a theoretical advantage due to its direct mechanism of action, the pivotal Phase III AGENT trial did not demonstrate superior efficacy for arfolitixorin. This guide provides a comprehensive comparison of the available Phase I/II and Phase III clinical trial data for arfolitixorin, offering researchers, scientists, and drug development professionals a detailed overview of its clinical journey.

Arfolitixorin, the active metabolite [6R]-5,10-methylenetetrahydrofolate, was developed to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for mCRC.[1][2][3] Unlike leucovorin, which requires metabolic activation, arfolitixorin is immediately available to form a stable ternary complex with thymidylate synthase and the 5-FU metabolite, FdUMP, thereby inhibiting DNA synthesis in cancer cells.[4][5][6] This direct action was hypothesized to overcome limitations of leucovorin related to individual variations in folate metabolism, potentially leading to improved treatment outcomes.[1][4]

Phase III AGENT Trial: A Head-to-Head Comparison

The largest and most definitive study to date, the AGENT trial, was a randomized, open-label, Phase III study that directly compared the efficacy and safety of arfolitixorin with leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen) as a first-line treatment for mCRC.[7][8][9]

Efficacy Outcomes

The primary endpoint of the AGENT trial was the Overall Response Rate (ORR). The study failed to demonstrate the superiority of arfolitixorin over leucovorin in this primary measure.[7][9] Key secondary endpoints, including Progression-Free Survival (PFS) and Overall Survival (OS), also showed no statistically significant difference between the two treatment arms.[7]

Efficacy EndpointArfolitixorin Arm (n=245)Leucovorin Arm (n=245)P-value
Overall Response Rate (ORR) 48.2%49.4%0.57 (superiority)
Median Progression-Free Survival (PFS) 12.8 months11.6 months0.38
Median Overall Survival (OS) 23.8 months28.0 months0.78
Median Duration of Response 12.2 months12.9 months0.40
Data from the AGENT Clinical Trial.[7][9]
Safety and Tolerability

The safety profiles of the arfolitixorin and leucovorin-containing regimens were comparable. The proportion of patients experiencing Grade ≥3 adverse events was similar in both arms.[7][9]

Safety OutcomeArfolitixorin Arm (n=245)Leucovorin Arm (n=245)
Grade ≥3 Adverse Events 68.7%67.2%
Data from the AGENT Clinical Trial.[7][9]

Phase I/II Studies: Early Promise

Prior to the AGENT trial, Phase I/II studies provided initial promising data on the safety and potential efficacy of arfolitixorin. The ISO-CC-005 study, a Phase I/IIa trial, evaluated escalating doses of arfolitixorin in combination with 5-FU and either irinotecan or oxaliplatin.[10][11][12] The study established a recommended dose of 120 mg/m² and showed early signs of anti-tumor activity, with 47% of patients in an extension arm exhibiting tumor shrinkage.[10] Another Phase I/II study (NCT02244632) also concluded that arfolitixorin was well-tolerated and suitable for further investigation.[11][12]

StudyPhaseKey Findings
ISO-CC-005 I/IIaDetermined a dose of 120 mg/m² for arfolitixorin. Showed early signs of efficacy with tumor shrinkage in 47% of patients in an extension cohort.[10]
NCT02244632 I/IIArfolitixorin was well-tolerated. At 8 weeks, the objective response rate was 15.8% (all partial responses), and 57.9% of patients achieved stable disease.[11][12]

Experimental Protocols

AGENT Trial (NCT03750786)
  • Study Design: A randomized, multicenter, open-label, parallel-group, Phase III study.[4][8]

  • Patient Population: Patients with previously untreated, non-resectable metastatic colorectal cancer.[8]

  • Randomization: Patients were randomized 1:1 to receive either arfolitixorin or leucovorin.[4][8]

  • Treatment Arms: [7][8]

    • Arfolitixorin Arm: Arfolitixorin (120 mg/m² administered as two intravenous bolus doses of 60 mg/m²) in combination with 5-FU, oxaliplatin, and bevacizumab (ARFOX + bevacizumab).

    • Leucovorin Arm: Leucovorin (400 mg/m² as a single intravenous infusion) in combination with 5-FU, oxaliplatin, and bevacizumab (modified FOLFOX-6 + bevacizumab).

  • Primary Endpoint: Overall Response Rate (ORR).[4][7]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response, Quality of Life, and Safety.[8]

ISO-CC-005 (Phase I/IIa)
  • Study Design: An open-label, multicenter, dose-finding Phase I/IIa study.[10]

  • Patient Population: Patients with metastatic colorectal cancer.[10]

  • Treatment: Four different doses of arfolitixorin were evaluated in combination with 5-FU and either oxaliplatin or irinotecan, with or without bevacizumab.[10][11]

  • Endpoints: The primary objectives were to determine the maximum tolerated dose and the recommended dose for further studies. Secondary objectives included assessing the safety profile and preliminary efficacy.[12]

Visualizing the Science

Mechanism of 5-FU Potentiation by Folates

The diagram below illustrates the mechanism by which folates like leucovorin and arfolitixorin enhance the anti-cancer activity of 5-fluorouracil.

5-FU Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Space 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Leucovorin Leucovorin Metabolic Activation Metabolic Activation Leucovorin->Metabolic Activation Arfolitixorin Arfolitixorin [6R]-5,10-MTHF [6R]-5,10-Methylene-THF (Active Folate) Arfolitixorin->[6R]-5,10-MTHF Directly provides Ternary Complex Ternary Complex (TS + FdUMP + [6R]-5,10-MTHF) FdUMP->Ternary Complex Metabolic Activation->[6R]-5,10-MTHF DHF DHF THF THF DHF->THF THF->[6R]-5,10-MTHF [6R]-5,10-MTHF->Ternary Complex TS Thymidylate Synthase TS->Ternary Complex dTMP dTMP TS->dTMP Inhibition Inhibition Ternary Complex->Inhibition dUMP dUMP dUMP->TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Inhibition->TS

Caption: Mechanism of 5-FU potentiation by folates.

AGENT Clinical Trial Workflow

The following diagram outlines the workflow of the AGENT Phase III clinical trial.

AGENT Trial Workflow Start Patient Screening (mCRC, 1st Line) Randomization Randomization (1:1) Start->Randomization ArmA Arfolitixorin Arm (ARFOX + Bevacizumab) Randomization->ArmA ArmB Leucovorin Arm (mFOLFOX6 + Bevacizumab) Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (every 8 weeks) Treatment->Assessment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Progression->Treatment No FollowUp Follow-up for Survival Progression->FollowUp Yes End End of Study FollowUp->End

Caption: Workflow of the AGENT Phase III clinical trial.

References

MTHFD2 Expression: A Prognostic Marker in Folate-Based Chemotherapy, Not a Direct Driver of Arfolitixorin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemotherapy resistance is paramount. This guide examines the role of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) expression in the context of treatment with arfolitixorin, a direct-acting folate, in combination with 5-fluorouracil (5-FU). While initial hypotheses might point to high MTHFD2 expression as a driver of resistance to this therapy, clinical evidence suggests a more complex role as a negative prognostic marker. This guide objectively compares the implications of MTHFD2 expression for arfolitixorin/5-FU therapy and presents MTHFD2 inhibition as an alternative therapeutic avenue for MTHFD2-high tumors, supported by preclinical experimental data.

High MTHFD2 Expression: A Marker of Poor Prognosis in Colorectal Cancer

MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides required for rapid cell proliferation.[1][2][3] Its expression is notably high in a wide array of tumors while being minimal in normal adult tissues, making it an attractive target for cancer therapy.[1][2][4]

The pivotal Phase III AGENT clinical trial (NCT03750786) provided key insights into the role of MTHFD2 in metastatic colorectal cancer (mCRC) patients treated with a 5-FU-based regimen. The study compared the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab. While the trial did not demonstrate the superiority of arfolitixorin over leucovorin, a crucial biomarker analysis revealed that high MTHFD2 expression was associated with a lower progression-free survival (PFS).[5][6] Importantly, this association was independent of the treatment arm, indicating that MTHFD2 is a negative prognostic marker in this patient population, rather than a specific predictor of resistance to arfolitixorin.[5][6]

MTHFD2's Role in General Chemotherapy Resistance

While direct evidence linking MTHFD2 to arfolitixorin resistance is wanting, extensive preclinical research has established a strong connection between elevated MTHFD2 expression and resistance to various chemotherapies, including 5-FU.[7][8] MTHFD2 contributes to chemoresistance by supplying the necessary building blocks for DNA replication and repair, and by helping to maintain redox balance, thus protecting cancer cells from drug-induced oxidative stress.[1][3]

Studies have shown that the downregulation of MTHFD2 can sensitize renal cell carcinoma and colorectal cancer cells to anti-folate drugs like methotrexate and 5-FU.[7][8] Furthermore, MTHFD2-mediated purine synthesis has been identified as critical for cancer stem-like properties and resistance to targeted therapies like gefitinib in lung cancer.[7][8]

MTHFD2 Inhibition: An Alternative Therapeutic Strategy

Given that high MTHFD2 expression is a marker of poor prognosis and is implicated in general chemoresistance, directly targeting MTHFD2 presents a promising alternative therapeutic strategy for these hard-to-treat cancers. Several small-molecule inhibitors of MTHFD2 are in preclinical development and have demonstrated anti-tumor activity.[1][4][9]

Preclinical Efficacy of MTHFD2 Inhibitors

The following table summarizes the preclinical efficacy of notable MTHFD2 inhibitors. It is important to note that publicly available data for specific compounds can be limited.

InhibitorCancer TypeModelObserved EffectReference
LY345899 Colorectal CancerCell lines and Patient-Derived Xenograft (PDX)Inhibited tumor growth and metastasis. More potent against MTHFD1, but also inhibits MTHFD2.[9]
DS18561882 Breast CancerMouse XenograftInhibited tumor growth upon oral administration.[1]
TH9619 Various(Not specified)(Mechanism of action described, specific efficacy data not detailed in provided search results)[1]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are generalized methodologies for key experiments relevant to investigating the role of MTHFD2 in chemotherapy response.

MTHFD2 Knockdown and Drug Sensitivity Assay
  • Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, SW620) in appropriate media.

  • Gene Knockdown: Transfect cells with either a validated shRNA or siRNA targeting MTHFD2 or a non-targeting control.

  • Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm MTHFD2 knockdown via qPCR and Western blot.

  • Drug Treatment: Seed the remaining cells into 96-well plates and treat with a serial dilution of 5-FU in combination with a fixed concentration of arfolitixorin.

  • Viability Assay: After 72 hours of treatment, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each condition. A lower IC50 in MTHFD2-knockdown cells compared to control cells would indicate that MTHFD2 contributes to resistance.

In Vivo Xenograft Study
  • Cell Line Implantation: Subcutaneously inject human colorectal cancer cells (with and without MTHFD2 knockdown) into the flanks of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, arfolitixorin + 5-FU). Administer treatment according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

MTHFD2_Pathway MTHFD2's Role in Chemoresistance cluster_upstream Oncogenic Signaling cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Cellular Processes cluster_outcome Cellular Outcome c-Myc c-Myc MTHFD2 MTHFD2 c-Myc->MTHFD2 Upregulates mTORC1 mTORC1 mTORC1->MTHFD2 Activates Purine Synthesis Purine Synthesis MTHFD2->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis MTHFD2->Thymidylate Synthesis Redox Balance (NADPH) Redox Balance (NADPH) MTHFD2->Redox Balance (NADPH) DNA Replication & Repair DNA Replication & Repair Purine Synthesis->DNA Replication & Repair Thymidylate Synthesis->DNA Replication & Repair Chemoresistance Chemoresistance Redox Balance (NADPH)->Chemoresistance Cell Proliferation Cell Proliferation DNA Replication & Repair->Cell Proliferation Cell Proliferation->Chemoresistance

MTHFD2 signaling in cancer cell survival and chemoresistance.

Experimental_Workflow Workflow for Validating MTHFD2 Role cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Cancer Cell Lines (e.g., CRC) knockdown MTHFD2 Knockdown (siRNA/shRNA) start->knockdown control Control (Non-targeting) start->control drug Treat with Arfolitixorin/5-FU knockdown->drug control->drug ic50 Measure Cell Viability (IC50 Calculation) drug->ic50 xenograft Generate Xenograft Models (Immunocompromised Mice) ic50->xenograft Inform treatment Systemic Treatment (Vehicle vs. Drug) xenograft->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Experimental workflow for assessing MTHFD2's role.

Conclusion

The available evidence does not support the hypothesis that high MTHFD2 expression is a direct predictive biomarker of resistance to arfolitixorin. Instead, clinical data from the AGENT trial positions high MTHFD2 expression as a negative prognostic marker for patients with metastatic colorectal cancer undergoing 5-FU-based chemotherapy, regardless of the folate used. Preclinical studies, however, strongly implicate MTHFD2 in resistance to 5-FU and other chemotherapies. This positions MTHFD2 as a high-value therapeutic target. The development of MTHFD2 inhibitors offers a promising, alternative therapeutic strategy for MTHFD2-overexpressing tumors, which are associated with a poor prognosis. Further preclinical studies are warranted to directly investigate the interplay between MTHFD2 expression and arfolitixorin efficacy to definitively confirm these findings.

References

A Comparative Guide to the Pharmacokinetics of Arfolitixorin and Calcium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of arfolitixorin and calcium folinate (leucovorin), two folate-based drugs used in oncology. The information presented is based on available experimental data from clinical trials to facilitate an objective evaluation for research and drug development purposes.

Introduction

Arfolitixorin is the active metabolite of calcium folinate and is under development as a potential improvement over the current standard of care.[1] Unlike calcium folinate, which is a racemic mixture of the biologically active l-isomer and the inactive d-isomer, arfolitixorin is the pure, biologically active [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[1] This key difference means arfolitixorin does not require metabolic activation in the body, a process that can be variable among patients.[1][2] Both agents are used to enhance the efficacy of 5-fluorouracil (5-FU) in the treatment of colorectal cancer.[3]

Mechanism of Action

Both arfolitixorin and calcium folinate potentiate the cytotoxic effects of 5-FU by increasing the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis.[3][4] The active metabolite, [6R]-MTHF, forms a stable ternary complex with the 5-FU metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and TS. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), leading to a depletion of thymidine triphosphate (TTP), a necessary component for DNA replication and repair, ultimately inducing tumor cell death.[3][5]

The key difference in their mechanism lies in the metabolic pathway. Calcium folinate (leucovorin) must first be metabolized in the body to [6R]-MTHF, a multi-step enzymatic process.[1] Arfolitixorin, being the active metabolite itself, bypasses this metabolic conversion.[1]

cluster_CF Calcium Folinate Pathway cluster_Arfolitixorin Arfolitixorin Pathway cluster_5FU 5-FU Action Calcium Folinate Calcium Folinate Metabolic Conversion Metabolic Conversion Calcium Folinate->Metabolic Conversion Multi-step enzymatic process l-Leucovorin l-Leucovorin Metabolic Conversion->l-Leucovorin d-Leucovorin (inactive) d-Leucovorin (inactive) Metabolic Conversion->d-Leucovorin (inactive) [6R]-5,10-MTHF (active) [6R]-5,10-MTHF (active) l-Leucovorin->[6R]-5,10-MTHF (active) Ternary Complex Ternary Complex [6R]-5,10-MTHF (active)->Ternary Complex Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Arfolitixorin->Ternary Complex 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUMP->Ternary Complex TS Thymidylate Synthase (TS) TS->Ternary Complex DNA Synthesis Inhibition DNA Synthesis Inhibition Ternary Complex->DNA Synthesis Inhibition

Caption: Comparative mechanism of action of Arfolitixorin and Calcium Folinate.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for arfolitixorin and calcium folinate based on data from various clinical studies. It is important to note that these parameters were not all derived from a single head-to-head comparative study, and thus direct comparisons should be made with caution due to potential variations in study populations and methodologies.

Table 1: Pharmacokinetic Parameters of Arfolitixorin

ParameterValueStudy/Source
Tmax (Time to Peak Plasma Concentration) ~10 minutesPhase I/II Study (NCT02244632)[2][6]
AUC (Area Under the Curve) Increased linearly between 30 and 240 mg/m²Phase I/II Study (NCT02244632)[2][6]
Accumulation No accumulation observed with repeated administrationPhase I/II Study (NCT02244632)[2][6]

Table 2: Pharmacokinetic Parameters of Calcium Folinate (Leucovorin)

ParameterValueStudy/Source
Tmax (Total Reduced Folates, IV) 10 minutesVolunteer Study[7]
Half-life (Active l-isomer) 32 - 35 minutesIntravenous Injection Study[3]
Half-life (Inactive d-isomer) 352 - 485 minutesIntravenous Injection Study[3]
Half-life (Total Active Metabolites) ~6 hoursIntravenous/Intramuscular Administration[8]
Metabolism Extensively converted to 5-methyltetrahydrofolateGeneral Product Information[8][9]
Excretion 80-90% in urineGeneral Product Information[8]

Experimental Protocols

AGENT Trial (NCT03750786)

This Phase III, randomized, multicenter, parallel-group study compared the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab in patients with advanced colorectal cancer.[1][10][11]

  • Patient Population: 490 patients with metastatic colorectal cancer were randomized.[1][11]

  • Arfolitixorin Arm: Patients received arfolitixorin at a dose of 120 mg/m², administered as two intravenous bolus doses of 60 mg/m².[1][10][11]

  • Leucovorin Arm: Patients received racemic leucovorin at a dose of 400 mg/m² as a single intravenous infusion.[1][10][11]

  • Assessments: Efficacy assessments were performed every 8 weeks. While the primary endpoint was overall response rate (ORR), pharmacokinetic outcomes were not a primary focus of the main publication.[1][12]

Patient Population 490 Patients with Metastatic Colorectal Cancer Randomization Randomization Patient Population->Randomization Arfolitixorin Arm Arfolitixorin (120 mg/m²) + 5-FU/Oxaliplatin/Bevacizumab Randomization->Arfolitixorin Arm Leucovorin Arm Leucovorin (400 mg/m²) + 5-FU/Oxaliplatin/Bevacizumab Randomization->Leucovorin Arm Efficacy Assessment Every 8 weeks Arfolitixorin Arm->Efficacy Assessment Leucovorin Arm->Efficacy Assessment Primary Endpoint Overall Response Rate (ORR) Efficacy Assessment->Primary Endpoint

Caption: AGENT Trial (NCT03750786) Workflow.
Modelle-001 Trial

This single-blinded, randomized Phase II study investigated the effects of two doses of arfolitixorin compared to calcium folinate on thymidylate synthase inhibition in tumor and adjacent hepatic tissue in patients with liver metastases from colorectal cancer.[13][14]

  • Patient Population: Thirty adult patients with colorectal cancer and liver metastases scheduled for surgical removal.[13]

  • Treatment Arms: Patients received either leucovorin (60 mg/m²) or arfolitixorin (30 mg/m² or 120 mg/m²) in combination with 5-FU preoperatively.[14]

  • Primary Objective: To compare the inhibition of thymidylate synthase in tumors and liver tissue and to investigate folate concentrations and polyglutamylation.[13]

  • Key Findings: The study found significantly higher levels of the active metabolite ([6R]-MTHF) in metastases following arfolitixorin administration compared to leucovorin.[14]

Phase I/II Study of Arfolitixorin (NCT02244632)

This open-label, multicenter study assessed the tolerability, efficacy, and pharmacokinetics of arfolitixorin in patients with metastatic colorectal cancer.[2]

  • Patient Population: 105 patients with metastatic colorectal cancer.[2]

  • Dosing: Arfolitixorin was administered intravenously at doses of 30, 60, 120, or 240 mg/m² with 5-FU alone or in combination with other chemotherapeutic agents.[2]

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of [6R]-MTHF and its metabolites were taken at multiple time points before and after arfolitixorin administration on day 1 of cycles 1 and 4.[15]

  • Analytical Method: Plasma concentrations were determined using a validated liquid chromatography and mass spectrometry method.[15]

Conclusion

Arfolitixorin, as the direct active metabolite of calcium folinate, presents a different pharmacokinetic profile by eliminating the need for metabolic activation. This can potentially lead to more consistent and predictable levels of the active folate, [6R]-MTHF, in patients. The Modelle-001 trial demonstrated that arfolitixorin administration leads to significantly higher concentrations of [6R]-MTHF in metastatic tissue compared to leucovorin.[14] While the large-scale AGENT trial did not show a superiority in clinical efficacy for the 120 mg/m² dose of arfolitixorin over standard leucovorin, further research into optimal dosing and patient selection based on folate metabolism-related gene expression may clarify the role of arfolitixorin in cancer therapy.[1][16] The distinct pharmacokinetic properties of arfolitixorin warrant continued investigation for its potential to optimize 5-FU-based chemotherapy regimens.

References

Arfolitixorin in Metastatic Colorectal Cancer: A Comparative Analysis of the AGENT Trial

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the Phase III AGENT clinical trial reveals that arfolitixorin, a novel folate-based agent, did not demonstrate superiority over the standard-of-care leucovorin in combination with mFOLFOX6 and bevacizumab for the first-line treatment of metastatic colorectal cancer (mCRC). This guide provides a comprehensive comparison of the arfolitixorin regimen as investigated in the AGENT trial with established alternative first-line treatments for mCRC, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

The AGENT trial was a randomized, multicenter, Phase III study designed to evaluate the efficacy and safety of arfolitixorin versus leucovorin in combination with 5-fluorouracil (5-FU), oxaliplatin, and bevacizumab. The primary endpoint was the overall response rate (ORR). The study randomized 490 patients with previously untreated, unresectable mCRC.[1][2] The trial did not meet its primary endpoint, showing an ORR of 48.2% for the arfolitixorin arm compared to 49.4% for the leucovorin arm.[2][3] Secondary endpoints, including progression-free survival (PFS) and overall survival (OS), also showed no significant difference between the two arms.[2][3] This guide places these findings in the context of other standard-of-care first-line treatments for mCRC, including FOLFIRI and FOLFOXIRI-based regimens, and therapies incorporating anti-EGFR antibodies for RAS wild-type tumors.

Arfolitixorin: Mechanism of Action

Arfolitixorin, or [6R]-5,10-methylenetetrahydrofolate, is the active metabolite of leucovorin.[1] Leucovorin requires metabolic activation to [6R]-5,10-MTHF to potentiate the cytotoxic effects of 5-FU.[4] Arfolitixorin, being the directly active form, was hypothesized to provide a more consistent and potent enhancement of 5-FU's inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[5][6] This direct activity was thought to potentially overcome inter-patient variability in leucovorin metabolism.[4]

cluster_0 Standard Pathway: Leucovorin cluster_1 Arfolitixorin Pathway cluster_2 Mechanism of 5-FU Potentiation Leucovorin Leucovorin Metabolism Multi-step metabolic activation Leucovorin->Metabolism Arfolitixorin_metabolite [6R]-5,10-MTHF (arfolitixorin) Metabolism->Arfolitixorin_metabolite Ternary_Complex Ternary Complex (TS-FdUMP-[6R]-5,10-MTHF) Arfolitixorin_metabolite->Ternary_Complex Arfolitixorin_drug Arfolitixorin (administered directly) Arfolitixorin_drug->Ternary_Complex 5FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5FU->FdUMP FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex DNA_synthesis DNA Synthesis Ternary_Complex->DNA_synthesis Inhibits Cell_death Tumor Cell Death DNA_synthesis->Cell_death Inhibition leads to

Caption: Mechanism of 5-FU potentiation by arfolitixorin.

Comparative Efficacy of First-Line mCRC Therapies

The following tables summarize the key efficacy and safety findings from the AGENT trial and pivotal trials of alternative first-line regimens for mCRC. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, study designs, and follow-up times.

Efficacy of Arfolitixorin vs. Standard and Alternative Regimens
Clinical Trial (Regimen)Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
AGENT (Arfolitixorin + mFOLFOX6 + Bevacizumab)mCRC48.2%12.8 months23.8 months
AGENT (Leucovorin + mFOLFOX6 + Bevacizumab)mCRC49.4%11.6 months28.0 months
TRIBE (FOLFOXIRI + Bevacizumab)mCRC65%12.1 months29.8 months
TRIBE (FOLFIRI + Bevacizumab)mCRC53%9.7 months25.8 months
PRIME (Panitumumab + FOLFOX4)KRAS wild-type mCRC57%10.0 months23.9 months
PRIME (FOLFOX4 alone)KRAS wild-type mCRC48%8.6 months19.7 months
CRYSTAL (Cetuximab + FOLFIRI)KRAS wild-type mCRC57.3%9.9 months23.5 months
CRYSTAL (FOLFIRI alone)KRAS wild-type mCRC39.7%8.0 months20.0 months

Data from the AGENT trial are from the final analysis. Data from comparator trials are from their respective publications.

Safety and Tolerability Comparison (Grade ≥3 Adverse Events)
Adverse EventAGENT (Arfolitixorin Arm)AGENT (Leucovorin Arm)TRIBE (FOLFOXIRI + Bev)TRIBE (FOLFIRI + Bev)PRIME (Panitumumab + FOLFOX4)CRYSTAL (Cetuximab + FOLFIRI)
Neutropenia Not specifiedNot specified50%20%36%27%
Febrile Neutropenia Not specifiedNot specified6%4%2%1.7%
Diarrhea Not specifiedNot specified19%11%18%15.2%
Stomatitis/Mucositis Not specifiedNot specified9%5%4%3.1%
Neurotoxicity Not specifiedNot specified5%0%18%Not reported
Skin Rash/Dermatitis Not specifiedNot specifiedNot applicableNot applicable38%19.1%
Any Grade ≥3 AE 68.7%67.2%76%56%78%79.5%

Bev: Bevacizumab. Data are presented as the percentage of patients experiencing the adverse event.

Experimental Protocols

AGENT Trial (Arfolitixorin + mFOLFOX6 + Bevacizumab)
  • Study Design: Randomized, multicenter, parallel-group, Phase III trial.

  • Patient Population: Previously untreated, unresectable metastatic adenocarcinoma of the colon or rectum; ECOG performance status 0 or 1; measurable disease.

  • Treatment Arms:

    • Arfolitixorin Arm: Arfolitixorin (120 mg/m² as two 60 mg/m² IV boluses) + bevacizumab (5 mg/kg IV) + oxaliplatin (85 mg/m² IV) + 5-FU (400 mg/m² IV bolus followed by 2400 mg/m² continuous IV infusion over 46 hours).

    • Leucovorin Arm: Leucovorin (400 mg/m² IV infusion) + bevacizumab + oxaliplatin + 5-FU as above.

  • Cycle Length: 14 days.

  • Primary Endpoint: Overall Response Rate (ORR).

  • Key Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR).

TRIBE Trial (FOLFOXIRI + Bevacizumab vs. FOLFIRI + Bevacizumab)
  • Study Design: Open-label, multicenter, randomized Phase III trial.

  • Patient Population: Unresectable mCRC, aged 18-75, ECOG performance status 0-2.

  • Treatment Arms:

    • FOLFOXIRI + Bevacizumab: Bevacizumab (5 mg/kg) + irinotecan (165 mg/m²), oxaliplatin (85 mg/m²), leucovorin (200 mg/m²), and 5-FU (3200 mg/m² continuous infusion over 48 hours).

    • FOLFIRI + Bevacizumab: Bevacizumab (5 mg/kg) + irinotecan (180 mg/m²), leucovorin (200 mg/m²), 5-FU (400 mg/m² bolus and 2400 mg/m² continuous infusion over 46 hours).

  • Cycle Length: 14 days.

  • Primary Endpoint: Progression-Free Survival (PFS).

PRIME Trial (Panitumumab + FOLFOX4 vs. FOLFOX4)
  • Study Design: Randomized, open-label, multicenter Phase III trial.

  • Patient Population: Previously untreated, KRAS wild-type mCRC.

  • Treatment Arms:

    • Panitumumab + FOLFOX4: Panitumumab (6.0 mg/kg) + FOLFOX4 (oxaliplatin 85 mg/m², leucovorin 200 mg/m², 5-FU 400 mg/m² bolus and 600 mg/m² continuous infusion).

    • FOLFOX4 alone: Same as above without panitumumab.

  • Cycle Length: 14 days.

  • Primary Endpoint: Progression-Free Survival (PFS) in KRAS wild-type population.

CRYSTAL Trial (Cetuximab + FOLFIRI vs. FOLFIRI)
  • Study Design: Randomized, open-label, multicenter Phase III trial.

  • Patient Population: Previously untreated, KRAS wild-type mCRC.

  • Treatment Arms:

    • Cetuximab + FOLFIRI: Cetuximab (400 mg/m² initial dose, then 250 mg/m² weekly) + FOLFIRI (irinotecan 180 mg/m², leucovorin 400 mg/m², 5-FU 400 mg/m² bolus and 2400 mg/m² continuous infusion over 46 hours).

    • FOLFIRI alone: Same as above without cetuximab.

  • Cycle Length: 14 days for FOLFIRI.

  • Primary Endpoint: Progression-Free Survival (PFS) in the overall population (later analyzed by KRAS status).

Visualizing Experimental Workflows and Logical Relationships

cluster_AGENT AGENT Trial Workflow Patient_Screening_A Patient Screening (Untreated mCRC) Randomization_A Randomization (1:1) Patient_Screening_A->Randomization_A Arm_A1 Arm 1: Arfolitixorin + mFOLFOX6 + Bev Randomization_A->Arm_A1 Arm_A2 Arm 2: Leucovorin + mFOLFOX6 + Bev Randomization_A->Arm_A2 Treatment_A Treatment until progression or unacceptable toxicity Arm_A1->Treatment_A Arm_A2->Treatment_A Endpoint_A Primary Endpoint: Overall Response Rate Treatment_A->Endpoint_A cluster_Decision First-Line mCRC Treatment Decision Logic Patient Patient with Untreated mCRC RAS_Status RAS Mutation Status? Patient->RAS_Status RAS_WT RAS Wild-Type RAS_Status->RAS_WT Wild-Type RAS_Mutant RAS Mutant RAS_Status->RAS_Mutant Mutant Chemo_Bev Chemotherapy + Bevacizumab (e.g., mFOLFOX6, FOLFIRI) RAS_WT->Chemo_Bev Chemo_AntiEGFR Chemotherapy + Anti-EGFR (e.g., Cetuximab, Panitumumab) RAS_WT->Chemo_AntiEGFR RAS_Mutant->Chemo_Bev FOLFOXIRI_Bev FOLFOXIRI + Bevacizumab (for select patients) Chemo_Bev->FOLFOXIRI_Bev Consider for high tumor burden

References

Arfolitixorin in Metastatic Colorectal Cancer: A Comparative Analysis of Progression-Free Survival

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical evidence surrounding arfolitixorin's efficacy, benchmarked against standard-of-care treatments in metastatic colorectal cancer (mCRC), with a focus on progression-free survival.

This guide provides a comprehensive comparison of arfolitixorin with alternative treatments for metastatic colorectal cancer (mCRC), supported by data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a deep dive into the statistical validation of arfolitixorin's effect on progression-free survival (PFS).

Quantitative Data Summary

The following table summarizes the progression-free survival data from the Phase III AGENT trial, which directly compared arfolitixorin to leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen). For a broader context, data from studies evaluating other standard first-line mCRC treatments are also included.

Treatment RegimenTrial/StudyMedian Progression-Free Survival (Months)Patient Population
Arfolitixorin + mFOLFOX6 + Bevacizumab AGENT12.8First-line metastatic colorectal cancer
Leucovorin + mFOLFOX6 + Bevacizumab AGENT11.6First-line metastatic colorectal cancer
FOLFIRI + Bevacizumab Maroun et al. (Observational)17.0First-line metastatic colorectal cancer
FOLFOX + Bevacizumab BEAT (Observational)10.5First-line metastatic colorectal cancer
FOLFIRI + Bevacizumab ARIES (Observational)9.3First-line metastatic colorectal cancer
FOLFOXIRI + Bevacizumab Masi et al. (Phase II)13.1First-line metastatic colorectal cancer

Experimental Protocols

AGENT Trial (NCT03750786)

The AGENT trial was a randomized, multicenter, open-label, parallel-group, Phase III study designed to evaluate the efficacy of arfolitixorin versus leucovorin in combination with 5-fluorouracil (5-FU), oxaliplatin, and bevacizumab for the first-line treatment of metastatic colorectal cancer.[1][2][3][4]

  • Patient Population: The study enrolled 490 patients with unresectable mCRC who had not received prior chemotherapy for metastatic disease.[3][5] Key eligibility criteria included an ECOG performance status of 0 or 1.[1]

  • Randomization and Treatment Arms: Patients were randomized on a 1:1 basis to one of two treatment arms.[1]

    • Arfolitixorin Arm: Patients received arfolitixorin (120 mg/m² administered as two intravenous bolus doses of 60 mg/m²), 5-FU, oxaliplatin, and bevacizumab.[2][3][5]

    • Leucovorin Arm (Control): Patients received leucovorin (400 mg/m² as a single intravenous infusion), 5-FU, oxaliplatin, and bevacizumab (modified FOLFOX-6 regimen).[2][3][5]

  • Assessments: Tumor assessments were performed every 8 weeks.[2][3][5]

  • Primary and Secondary Endpoints: The primary endpoint was the overall response rate (ORR).[1] Key secondary endpoints included progression-free survival (PFS), duration of response, and overall survival.[1]

  • Definition of Progression-Free Survival: PFS was defined as the time from randomization to the first documented evidence of tumor progression, as assessed by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1), or death from any cause, whichever occurred first.[6] Under RECIST 1.1, progressive disease is defined as at least a 20% increase in the sum of diameters of target lesions, with an absolute increase of at least 5 mm, or the appearance of new lesions.[7][8]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Arfolitixorin in 5-FU Chemotherapy

Arfolitixorin is the active metabolite of leucovorin, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), and plays a crucial role in potentiating the cytotoxic effects of 5-fluorouracil (5-FU).[8] Unlike leucovorin, arfolitixorin does not require metabolic activation.[1] It directly participates in the formation of a stable ternary complex with thymidylate synthase (TS) and the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[8] This complex inhibits the normal function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of this pathway leads to a depletion of thymidine, disrupting DNA replication and repair, and ultimately inducing tumor cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arfolitixorin Arfolitixorin ([6R]-MTHF) MTHF [6R]-MTHF Arfolitixorin->MTHF Directly available Leucovorin Leucovorin Leucovorin->MTHF Metabolic Activation Ternary_Complex Ternary Complex (TS-FdUMP-[6R]-MTHF) MTHF->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dUMP dUMP Ternary_Complex->TS Inhibition dTMP dTMP dUMP->dTMP Catalyzed by TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Death Tumor Cell Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of arfolitixorin in potentiating 5-FU cytotoxicity.

AGENT Trial Experimental Workflow

The workflow of the AGENT trial followed a standard design for a phase III randomized controlled trial in oncology.

G cluster_0 Patient Journey cluster_1 Treatment Arms cluster_2 Endpoints Patient_Screening Patient Screening (n=490) - Unresectable mCRC - No prior chemo for metastatic disease - ECOG PS 0-1 Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arfolitixorin Arm (n=245) Arfolitixorin + mFOLFOX6 + Bevacizumab Randomization->Arm_A Arm_B Leucovorin Arm (n=245) Leucovorin + mFOLFOX6 + Bevacizumab Randomization->Arm_B Tumor_Assessment Tumor Assessment (Every 8 weeks) Arm_A->Tumor_Assessment Arm_B->Tumor_Assessment Follow_up Follow-up for Survival Tumor_Assessment->Follow_up Until disease progression (RECIST 1.1) or unacceptable toxicity Primary_Endpoint Primary Endpoint: Overall Response Rate (ORR) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Progression-Free Survival (PFS) - Duration of Response - Overall Survival Follow_up->Secondary_Endpoints

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Arfolitixorin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Arfolitixorin calcium are paramount to maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established safety protocols for similar chemotherapeutic and folate analog compounds.

Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of chemotherapy agents and related folate analogs. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

I. Immediate Safety and Logistical Information

This compound is a folate analog used in cancer therapy. While specific hazard information is limited, it should be handled with the same precautions as other cytotoxic agents. The primary routes of exposure are inhalation, ingestion, and skin contact. Appropriate personal protective equipment (PPE), including double chemotherapy gloves, a disposable gown, and eye protection, should be worn at all times when handling this compound.

II. Data Presentation: Safety and Disposal Overview

The following table summarizes key logistical and safety information for the handling and disposal of this compound.

ParameterGuidelineSource Citation
Waste Classification Should be managed as trace chemotherapy waste. If in bulk, it is considered hazardous waste.[1][2]
Personal Protective Equipment (PPE) Double chemotherapy gloves, disposable gown, eye protection.[3]
Container for Solid Waste Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][2]
Container for Liquid Waste Sealable, leak-proof container clearly labeled with the chemical name and hazard warnings.[3]
Container for Sharps Yellow sharps container labeled "Chemo Sharps" for incineration.[1]
Primary Disposal Method Incineration at a licensed facility.[1][2][4]
Spill Cleanup Use a chemotherapy spill kit. All cleanup materials are considered hazardous waste.[4]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning, ensure you are in a designated area for handling cytotoxic compounds, preferably a chemical fume hood or biological safety cabinet.

  • Don appropriate PPE:

    • Inner and outer pairs of chemotherapy-tested gloves.

    • A disposable, solid-front gown with long sleeves and elastic cuffs.

    • ANSI-approved safety glasses or a face shield.

2. Waste Segregation:

  • Proper segregation of waste is critical to ensure safe and compliant disposal.[2]

  • Trace Chemotherapy Waste: This includes items with less than 3% of the original drug remaining, such as empty vials, IV bags, tubing, and contaminated PPE.[2][5] These items should be placed in a designated yellow chemotherapy waste container.[1][2]

  • Bulk Chemotherapy Waste: This includes unused or partially used vials, syringes with more than a residual amount of the drug, and materials from a large spill. This waste is considered hazardous and must be disposed of in a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[2][5]

  • Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be placed in a yellow, puncture-proof sharps container specifically designated for chemotherapy waste.[1]

3. Container Management:

  • All waste containers must be clearly labeled with their contents.[6]

  • Do not overfill containers. Seal them when they are three-quarters full.

  • Store sealed waste containers in a secure, designated area away from general lab traffic while awaiting pickup.

4. Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be decontaminated.

  • Use a suitable decontamination solution, such as a two-step process with sodium hypochlorite followed by sodium thiosulfate, or a commercially available chemotherapy decontamination agent.

  • All materials used for decontamination, such as wipes and pads, should be disposed of as trace chemotherapy waste.[1]

5. Professional Disposal:

  • Arrange for the collection and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste contractor.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

IV. Mandatory Visualization: Arfolitixorin Mechanism of Action

The following diagram illustrates the mechanism of action of Arfolitixorin in potentizing the effects of 5-fluorouracil (5-FU), a common chemotherapy drug.

Arfolitixorin_Mechanism_of_Action Mechanism of Action of Arfolitixorin with 5-FU cluster_0 Cellular Environment Arfolitixorin Arfolitixorin ([6R]-5,10-MTHF) Ternary_Complex Inhibitory Ternary Complex (TS-FdUMP-Arfolitixorin) Arfolitixorin->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dTMP dTMP DNA_Synthesis DNA Synthesis Ternary_Complex->TS Inhibition dUMP dUMP dUMP->dTMP Conversion dTMP->DNA_Synthesis

Caption: Arfolitixorin stabilizes the binding of FdUMP to thymidylate synthase, inhibiting DNA synthesis.

References

Essential Safety and Handling of Arfolitixorin Calcium for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for handling Arfolitixorin calcium, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. Adherence to these guidelines will help foster a safe and efficient research environment.

Core Safety and Handling Data

The following table summarizes the key safety information for this compound. While some safety data sheets (SDS) for Folitixorin (a synonym for Arfolitixorin) indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all investigational compounds, particularly those related to cancer therapy.

IdentifierValue
Chemical Name This compound
Synonyms Folitixorin, 5,10-Methylenetetrahydrofolic Acid
CAS Number 3432-99-3
Primary Hazard Not classified as hazardous, but handle with care as an investigational compound.
Primary Route of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact
Recommended PPE Safety glasses with side shields, lab coat, and chemical-resistant gloves.
Disposal Recommendation Dispose of in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.[1]

Personal Protective Equipment (PPE) Protocol

While some sources may indicate no special measures are required, best practices in a research setting, especially when handling compounds intended for clinical investigation, necessitate a comprehensive PPE strategy. The following PPE is recommended for handling this compound:

  • Eye Protection: Wear safety glasses with side shields or goggles to protect against accidental splashes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect street clothes from contamination. For procedures with a higher risk of aerosolization or spillage, a disposable gown is recommended.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if handling the powder outside of a ventilated enclosure or if there is a risk of generating dust, a NIOSH-approved respirator is advised.

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before beginning work.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation of any dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing. In case of contact, follow the first aid measures below.

  • First Aid Measures:

    • After skin contact: Wash the affected area thoroughly with soap and water.

    • After eye contact: Rinse opened eye for several minutes under running water.

    • After inhalation: Move to fresh air; consult a doctor in case of complaints.

    • After swallowing: If symptoms persist, consult a doctor.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other chemical waste unless compatibility is known.

  • Container Labeling:

    • The waste container must be labeled with "this compound Waste" and any other identifiers required by your institution's environmental health and safety department.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it with regular laboratory trash or pour it down the drain.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Clean & Prepare Work Area check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials & Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid in Ventilated Area don_ppe->handle_solid prepare_solution Prepare Solutions Carefully handle_solid->prepare_solution avoid_contact Avoid Direct Contact prepare_solution->avoid_contact collect_waste Collect in Labeled Container avoid_contact->collect_waste store_waste Store Waste Securely collect_waste->store_waste dispose_professionally Professional Waste Disposal store_waste->dispose_professionally

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arfolitixorin calcium
Reactant of Route 2
Arfolitixorin calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.